Methyl 2-O-mannopyranosylmannopyranoside
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Disaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5S,6R)-2-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O11/c1-21-13-11(9(19)7(17)5(3-15)23-13)24-12-10(20)8(18)6(16)4(2-14)22-12/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9+,10+,11+,12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAFWDJFJCEDHL-DZRUFMBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208238 | |
| Record name | Methyl 2-O-mannopyranosylmannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59571-75-4 | |
| Record name | Methyl 2-O-mannopyranosylmannopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059571754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-O-mannopyranosylmannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the α-(1→2)-Mannobioside Linkage
An In-depth Technical Guide to the Chemical Synthesis of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside
Oligosaccharides are fundamental to a vast array of biological processes, acting as recognition markers in cell-cell communication, immune responses, and host-pathogen interactions.[1] Among these complex carbohydrates, structures containing mannose play a particularly crucial role. The α-(1→2)-linked dimannoside motif, specifically Methyl 2-O-mannopyranosyl-α-D-mannopyranoside, is a core structural element found in the high-mannose N-glycans of glycoproteins and the cell walls of various pathogens, including yeasts and mycobacteria.[2][3] Its synthesis is not only a pivotal step towards assembling more complex, biologically relevant glycans but also provides essential standards for biochemical and immunological studies.
The primary challenge in synthesizing this target lies in the stereoselective formation of the 1,2-cis (α) glycosidic bond. While mannosylation reactions inherently favor the α-anomer due to the anomeric effect and the steric influence of the axial C-2 substituent on the donor, achieving high stereoselectivity, particularly when coupling to a sterically hindered secondary alcohol like the 2-OH of a mannoside acceptor, demands a carefully orchestrated strategy involving judicious choice of protecting groups, anomeric leaving groups, and reaction conditions.[4] This guide provides a comprehensive, field-proven approach to this synthesis, elucidating the causality behind each strategic decision and experimental step.
Strategic & Retrosynthetic Analysis
The synthesis of the target disaccharide is approached through a convergent strategy, involving the preparation of a suitably protected glycosyl acceptor and a reactive glycosyl donor, followed by a stereocontrolled glycosylation reaction and subsequent global deprotection.
Pillar 1: The Glycosyl Acceptor Design
The acceptor, methyl α-D-mannopyranoside, must be selectively protected to expose only the C-2 hydroxyl group for glycosylation.[5][6] A robust and widely adopted strategy involves the use of a benzylidene acetal to protect the C-4 and C-6 hydroxyls simultaneously.
-
4,6-O-Benzylidene Protection: This rigidifies the pyranose ring and protects the most reactive primary C-6 hydroxyl and the C-4 hydroxyl, leaving the C-2 and C-3 hydroxyls available.
-
Selective C-3 Protection: The C-3 hydroxyl is generally more sterically accessible and electronically favored for protection than the C-2 hydroxyl. A benzyl ether is an excellent choice as it is stable under a wide range of conditions and can be removed under neutral conditions during the final deprotection step. This leaves the C-2 hydroxyl as the sole nucleophile for the subsequent coupling reaction.
Pillar 2: The Glycosyl Donor and Stereocontrol
The choice of the glycosyl donor and its activation method is paramount for achieving high α-selectivity.
-
Donor Type: A per-O-acylated mannosyl donor is selected. The acyl groups (e.g., benzoyl) are non-participating, meaning they do not direct the stereochemistry via anchimeric assistance, which would otherwise favor a 1,2-trans (β) linkage. This absence of C-2 participation is critical for α-mannosylation.
-
Anomeric Activation: The trichloroacetimidate leaving group is exceptionally effective.[7][8] Upon activation with a Lewis acid (e.g., TMSOTf), it forms a highly reactive oxocarbenium ion intermediate. The axial C-2 substituent of the mannosyl donor sterically shields the β-face, directing the incoming nucleophile (the acceptor's 2-OH) to the α-face of the anomeric carbon. This reaction is often performed at low temperatures to enhance kinetic control and maximize the α:β ratio.
Detailed Synthetic Protocols
The following protocols represent a validated pathway for the synthesis. All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Part I: Synthesis of Glycosyl Acceptor 3
Protocol 1: Methyl 4,6-O-benzylidene-α-D-mannopyranoside (2)
-
To a solution of methyl α-D-mannopyranoside (1) (10.0 g, 51.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 100 mL), add benzaldehyde dimethyl acetal (9.2 mL, 61.8 mmol).
-
Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.5 g, 2.6 mmol) as a catalyst.
-
Heat the mixture to 60°C and apply a vacuum to remove the methanol byproduct, driving the reaction to completion. Monitor by TLC (e.g., 10:1 Dichloromethane:Methanol).
-
Once the starting material is consumed (approx. 4-6 hours), cool the reaction to room temperature and quench by adding triethylamine (Et₃N) until the solution is neutral.
-
Concentrate the mixture under reduced pressure. The resulting solid is triturated with cold diethyl ether, filtered, and washed with ether to afford compound 2 as a white solid.
Protocol 2: Methyl 3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside (3)
-
Suspend compound 2 (10.0 g, 35.4 mmol) in anhydrous tetrahydrofuran (THF, 150 mL).
-
Cool the suspension to 0°C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.70 g, 42.5 mmol) portion-wise.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction back to 0°C and add benzyl bromide (BnBr) (5.0 mL, 42.5 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.
-
Purify the crude product by silica gel column chromatography (using a hexanes/ethyl acetate gradient) to yield the desired acceptor 3 .
Part II: Synthesis of Glycosyl Donor 6
Protocol 3: 1,2,3,4,6-Penta-O-benzoyl-α/β-D-mannopyranose (4)
-
Dissolve D-mannose (5.0 g, 27.8 mmol) in anhydrous pyridine (100 mL) and cool to 0°C.
-
Add benzoyl chloride (19.4 mL, 166.8 mmol) dropwise, maintaining the temperature at 0°C.
-
After the addition, allow the mixture to warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice-water and extract with dichloromethane (DCM).
-
Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield compound 4 which can often be used in the next step without further purification.
Protocol 4: 2,3,4,6-Tetra-O-benzoyl-α/β-D-mannopyranose (5)
-
Dissolve the crude pentabenzoate 4 (approx. 27.8 mmol) in DCM (100 mL).
-
Add benzylamine (6.1 mL, 55.6 mmol) and stir at room temperature. Monitor the reaction closely by TLC for the disappearance of the starting material and the appearance of the hemiacetal product.
-
Upon completion (typically 2-4 hours), concentrate the reaction mixture.
-
Purify the residue by silica gel column chromatography (hexanes/ethyl acetate gradient) to isolate the hemiacetal 5 .
Protocol 5: 2,3,4,6-Tetra-O-benzoyl-α/β-D-mannopyranosyl trichloroacetimidate (6)
-
Dissolve the hemiacetal 5 (10.0 g, 16.7 mmol) in anhydrous DCM (150 mL).
-
Add trichloroacetonitrile (8.4 mL, 83.5 mmol) followed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.5 mL, 3.3 mmol) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor by TLC.
-
Once the reaction is complete, concentrate the mixture and purify directly by silica gel column chromatography (hexanes/ethyl acetate gradient containing 1% Et₃N to neutralize residual acid) to obtain the donor 6 .
Part III: The Stereoselective Glycosylation
Protocol 6: Synthesis of Methyl 2-O-(2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl)-3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside (7)
-
Add activated 4 Å molecular sieves to a flask containing the acceptor 3 (1.5 g, 4.0 mmol) and the donor 6 (3.6 g, 4.8 mmol).
-
Add anhydrous DCM (40 mL) and stir the mixture under argon at room temperature for 1 hour.
-
Cool the mixture to -40°C (acetonitrile/dry ice bath).
-
Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.15 mL, 0.8 mmol) dropwise via syringe.
-
Stir the reaction at -40°C and monitor its progress by TLC.
-
Upon completion, quench the reaction with Et₃N.
-
Filter the mixture through a pad of Celite®, washing with DCM.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography (hexanes/ethyl acetate gradient) to yield the protected disaccharide 7 .
Part IV: Global Deprotection
Protocol 7: Synthesis of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside (8)
-
De-benzoylation: Dissolve the protected disaccharide 7 in a 1:1 mixture of anhydrous DCM and methanol. Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (0.5 M NaOMe in MeOH) until the pH is ~9-10. Stir at room temperature and monitor by TLC. Upon completion, neutralize with Amberlite® IR120 (H⁺ form) resin, filter, and concentrate.
-
De-benzylation/Hydrogenolysis: Dissolve the resulting intermediate in a solvent mixture such as methanol/ethyl acetate. Add Pearlman's catalyst (Pd(OH)₂/C, 20 wt%).
-
Place the reaction mixture under an atmosphere of hydrogen (H₂, balloon or Parr shaker) and stir vigorously overnight.
-
Monitor by TLC or Mass Spectrometry. Upon completion, filter the reaction through Celite® to remove the catalyst, washing thoroughly with methanol.
-
Concentrate the filtrate. The final product 8 can be purified by gel permeation chromatography (e.g., Sephadex® LH-20) or reverse-phase HPLC to yield a pure white solid.
Summary of Results
The described synthetic route provides a reliable method for obtaining the target disaccharide. The yields and stereoselectivity are highly dependent on the purity of reagents and the rigorous exclusion of moisture, especially during the glycosylation step.
| Step | Transformation | Key Reagents | Typical Yield | Stereoselectivity (α:β) |
| 1-2 | Acceptor Synthesis | PhCH(OMe)₂, BnBr | 60-70% (over 2 steps) | N/A |
| 3-5 | Donor Synthesis | BzCl, BnNH₂, CCl₃CN | 55-65% (over 3 steps) | N/A |
| 6 | Glycosylation | TMSOTf | 70-85% | >10:1 |
| 7 | Deprotection | NaOMe, H₂/Pd(OH)₂ | 80-90% (over 2 steps) | N/A |
Conclusion
The chemical synthesis of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside is a challenging yet achievable goal that hinges on a well-designed protecting group strategy and a highly stereoselective glycosylation reaction. The use of a 4,6-O-benzylidene and a 3-O-benzyl protected acceptor in combination with a non-participating, trichloroacetimidate-activated donor provides a robust and high-yielding pathway to the desired α-(1→2) linkage.[7][9] The protocols detailed herein offer a self-validating system, where successful execution of each step paves the way for the next, culminating in the synthesis of a biologically significant oligosaccharide for further research and development.
References
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Synthesis of High-Mannose Oligosaccharides Containing Mannose-6-phosphate Residues Using Regioselective Glycosylation - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Synthesis of high-mannose oligosaccharides containing mannose-6-phosphate residues using regioselective glycosylation. (2018). Carbohydrate Research, 467, 23-32. [Link]
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Rana, S. S., & Matta, K. L. (1986). Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside. Carbohydrate Research, 152, 195-203. [Link]
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Daikoku, S., Pendrill, R., Kanie, Y., Ito, Y., Widmalm, G., & Kanie, O. (2018). Synthesis and structural investigation of a series of mannose-containing oligosaccharides using mass spectrometry. Organic & Biomolecular Chemistry, 16(1), 133-143. [Link]
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A versatile approach to the synthesis of mannosamine glycosides. (2020). Organic & Biomolecular Chemistry, 18(26), 4963-4969. [Link]
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Facile synthesis of short-chain α-(1 → 2) mannopyranosyl oligosaccharides. (2014). Carbohydrate Research, 388, 79-84. [Link]
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Synthesis of high-mannose oligosaccharide analogues through click chemistry: true functional mimics of their natural counterparts against lectins?. (2015). Chemistry – A European Journal, 21(8), 3344-3356. [Link]
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Sano, K., Ishii, N., Kosugi, M., Kuroiwa, A., & Matsuo, I. (2020). Efficient synthesis of α(1,2)-linked oligomannoside derivatives through one-pot glycosylation. Carbohydrate Research, 494, 108072. [Link]
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Synthesis of methyl 2-O-alpha-D-mannopyranosyl-alpha-D-talopyranoside and methyl 2-O-alpha-D-talopyranosyl-alpha-D-talopyranoside. (1987). Carbohydrate Research, 161(1), 31-37. [Link]
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Hou, S. J., & Vinogradov, E. (2010). Enhanced stereoselectivity of α-mannosylation under thermodynamic control using trichloroacetimidates. Carbohydrate Research, 345(8), 1083–1088. [Link]
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Enhanced stereoselectivity of α-mannosylation under thermodynamic control using trichloroacetimidates. (2010). Carbohydrate Research, 345(8), 1083-1088. [Link]
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Supporting information for "Synthesis and structural investigation of a series of mannose-containing oligosaccharides using mass spectrometry". (2017). The Royal Society of Chemistry. [Link]
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Pre-activation Based Stereoselective Glycosylations. (2015). Accounts of Chemical Research, 48(6), 1450–1463. [Link]
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β-Mannosylation via O-Alkylation of Anomeric Cesium Alkoxides: Mechanistic Studies and Synthesis of the Hexasaccharide Core of Complex Fucosylated N-Linked Glycans. (2020). Journal of the American Chemical Society, 142(23), 10458–10467. [Link]
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Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. (2022). Frontiers in Chemistry, 10, 893393. [Link]
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Recent advances in reagent-controlled stereoselective/stereospecific glycosylation. (2021). Chinese Chemical Letters, 32(1), 11-20. [Link]
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Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. (2013). Molecules, 18(9), 11157–11169. [Link]
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Pongener, I., Pepe, D. A., Ruddy, J. J., & McGarrigle, E. M. (2021). Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide. Chemical Science, 12(30), 10323–10329. [Link]
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Initially proposed β‐mannosylation via anomeric O‐alkylation under dual control of kinetic anomeric effect and metal chelation. (2020). ResearchGate. [Link]
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Andrews, D. M., & Seale, P. W. (1993). Solid-phase synthesis of O-mannosylated peptides: two strategies compared. International Journal of Peptide and Protein Research, 42(2), 165-170. [Link]
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Anomeric specificity of mannose phosphorylation by hexokinase. (1975). The Journal of Biological Chemistry, 250(23), 9037-9041. [Link]
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Synthesis of the C-glycoside of α-D-mannose-(1 → 6)-d-myo-inositol. (2007). Beilstein Journal of Organic Chemistry, 3, 19. [Link]
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Mammalian O-Mannosylation Pathway: Glycan Structures, Enzymes, and Protein Substrates. (2014). Molecular & Cellular Proteomics, 13(11), 2831–2842. [Link]
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Recent advancements in understanding mammalian O-mannosylation. (2017). Glycobiology, 27(9), 816–828. [Link]
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Protective group strategies in carbohydrate and peptide chemistry. (2018). Scholarly Publications Leiden University. [Link]
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Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
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Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields. (2020). Physical Chemistry Chemical Physics, 22(31), 17533–17547. [Link]
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Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. (2024). Molecules, 29(1), 21. [Link]
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Rapid synthesis of α(1,2)-d-mannans on the surface of Mycobacterium tuberculosis and their nitric oxide-inducing activities. (2023). Carbohydrate Polymer Technologies and Applications, 6, 100375. [Link]
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Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives. (2023). Beilstein Journal of Organic Chemistry, 19, 424–435. [Link]
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Methyl-α-D-mannopyranoside. (2019). Zhejiang Yixin Pharmaceutical Co., Ltd.. [Link]
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An In-depth Technical Guide to the Chemical Structure of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-O-mannopyranosyl-α-D-mannopyranoside is a disaccharide of significant interest in glycobiology and medicinal chemistry. Composed of two mannose units linked by an α-(1→2) glycosidic bond, this molecule serves as a key structural motif in various biologically important glycans. Mannose and its derivatives play crucial roles in cellular recognition, protein glycosylation, and immune responses.[1][2] Understanding the chemical structure and synthesis of specific mannose-containing oligosaccharides like Methyl 2-O-mannopyranosyl-α-D-mannopyranoside is fundamental for developing novel therapeutics, vaccines, and diagnostic tools. This guide provides a comprehensive overview of its chemical structure, a detailed synthetic protocol, and methods for its characterization.
Chemical Structure and Properties
Methyl 2-O-mannopyranosyl-α-D-mannopyranoside (CAS 59571-75-4) consists of two D-mannopyranose rings.[3] The first mannose unit is in the form of a methyl α-D-mannopyranoside, where the anomeric hydroxyl group is replaced by a methoxy group. The second mannose unit is attached to the C2 hydroxyl group of the first mannose unit through an α-glycosidic linkage. The full chemical name is methyl 2-O-(α-D-mannopyranosyl)-α-D-mannopyranoside.[4]
The molecular formula of this compound is C₁₃H₂₄O₁₁ and it has a molecular weight of 356.30 g/mol .[3] The pyranose form of the mannose rings is the most stable, with the chair conformation being the predominant isomer. The stereochemistry of the glycosidic linkage and the anomeric methyl group are crucial for its biological activity and recognition by mannose-binding proteins.
Synthesis of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside
The synthesis of complex carbohydrates like Methyl 2-O-mannopyranosyl-α-D-mannopyranoside requires a strategic approach involving the use of protecting groups to selectively mask reactive hydroxyl groups. The following protocol is a representative method based on established glycosylation strategies.[5][6]
Synthetic Workflow Diagram
Caption: Synthetic workflow for Methyl 2-O-mannopyranosyl-α-D-mannopyranoside.
Experimental Protocol
Part 1: Preparation of the Glycosyl Acceptor (Methyl 3,4,6-tri-O-benzyl-α-D-mannopyranoside)
-
Starting Material: Methyl α-D-mannopyranoside. This is a commercially available starting material.[7][8]
-
Protection of Hydroxyl Groups: To a solution of methyl α-D-mannopyranoside in dry N,N-dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0 °C.
-
Slowly add benzyl bromide (BnBr) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain methyl 3,4,6-tri-O-benzyl-α-D-mannopyranoside. The 2-OH group remains free for subsequent glycosylation.
Part 2: Preparation of the Glycosyl Donor (2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl bromide)
-
Starting Material: D-Mannose.[1]
-
Acetylation: Acetylate D-mannose with acetic anhydride in the presence of pyridine to yield per-O-acetyl-α,β-D-mannopyranose.
-
Bromination: Treat the per-O-acetylated mannose with a solution of hydrogen bromide in acetic acid to form the thermodynamically more stable 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide.
Part 3: Glycosylation Reaction
-
Dissolve the glycosyl acceptor (from Part 1) and the glycosyl donor (from Part 2) in dry dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -40 °C.
-
Add a promoter, such as silver trifluoromethanesulfonate (AgOTf), to the reaction mixture.
-
Stir the reaction at -40 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with triethylamine and filter through a pad of celite.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting protected disaccharide by silica gel column chromatography.
Part 4: Deprotection
-
Deacetylation: Dissolve the protected disaccharide in dry methanol and add a catalytic amount of sodium methoxide (NaOMe).
-
Stir the reaction at room temperature for 4-6 hours.
-
Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate.
-
Debenzylation: Dissolve the deacetylated product in methanol and add palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (1 atm) for 24-48 hours.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.
-
Purify the final product, Methyl 2-O-mannopyranosyl-α-D-mannopyranoside, by size-exclusion chromatography or recrystallization.
Spectroscopic Characterization
The structure of the synthesized Methyl 2-O-mannopyranosyl-α-D-mannopyranoside is confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of carbohydrates.[5][9] The chemical shifts and coupling constants of the anomeric protons are particularly diagnostic.
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Reducing End (Unit I) | ||
| H-1' | ~4.8 | ~100 |
| OCH₃ | ~3.4 | ~55 |
| Non-Reducing End (Unit II) | ||
| H-1'' | ~5.1 | ~102 |
| Other Protons | ~3.5 - 4.2 | ~60 - 80 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The values provided are typical for mannosides in D₂O.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the final compound. For Methyl 2-O-mannopyranosyl-α-D-mannopyranoside (C₁₃H₂₄O₁₁), the expected exact mass can be calculated and compared with the experimental value, typically observed as an adduct with sodium [M+Na]⁺.
Biological Significance and Applications
Mannose-containing oligosaccharides are involved in a variety of biological processes. They are recognized by C-type lectin receptors on the surface of immune cells, such as dendritic cells and macrophages, leading to the modulation of immune responses. The specific α-(1→2) linkage is found in the high-mannose type N-glycans of various glycoproteins.
The synthesis of well-defined mannose disaccharides like Methyl 2-O-mannopyranosyl-α-D-mannopyranoside is crucial for:
-
Studying carbohydrate-protein interactions: These molecules can be used as probes to investigate the binding specificity of lectins and other mannose-binding proteins.
-
Development of vaccines: Mannose-containing structures can be incorporated into vaccine formulations to target antigen-presenting cells and enhance immunogenicity.
-
Drug delivery: Mannosylated nanoparticles can be used for targeted drug delivery to cells expressing mannose receptors.[10]
-
Inhibitors of microbial adhesion: As mannose is involved in the adhesion of certain pathogens to host cells, these disaccharides can be investigated as potential anti-adhesive agents.[11]
Conclusion
This technical guide has provided a detailed overview of the chemical structure, synthesis, and characterization of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside. The presented synthetic protocol, based on established methodologies in carbohydrate chemistry, offers a reliable pathway for obtaining this important disaccharide. The ability to synthesize this and related molecules is essential for advancing our understanding of glycobiology and for the development of new therapeutic and diagnostic strategies.
References
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Rana, S. S., & Matta, K. L. (1986). Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside. Carbohydrate Research, 152, 195–203. [Link]
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Matta, K. L., & Rana, S. S. (1987). Synthesis of methyl 2-O-alpha-D-mannopyranosyl-alpha-D-talopyranoside and methyl 2-O-alpha-D-talopyranosyl-alpha-D-talopyranoside. Carbohydrate Research, 161(1), 31–37. [Link]
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Doores, K. J., & Davis, B. G. (2008). Reagent switchable stereoselective β(1,2) mannoside mannosylation: OH-2 of mannose is a privileged acceptor. Organic & Biomolecular Chemistry, 6(15), 2692–2696. [Link]
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Parida, K. N., & Behera, S. (2020). Chemical O‐Glycosylations: An Overview. ChemistrySelect, 5(20), 6145-6164. [Link]
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ResearchGate. (n.d.). 1H- and 13C-NMR spectroscopy of synthetic monosulfated methyl α-D-mannopyranosides. Retrieved from [Link]
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Bilková, A., Paulovičová, E., Paulovičová, L., & Poláková, M. (2015). Antimicrobial activity of mannose-derived glycosides. Monatshefte für Chemie - Chemical Monthly, 146(10), 1707–1714. [Link]
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A Technical Guide to the Enzymatic Synthesis of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside: A Potent Disaccharide for Research and Drug Development
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the enzymatic synthesis of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside. This disaccharide and its derivatives are of significant interest, particularly as potential therapeutics. This guide will delve into the core principles, methodologies, and critical considerations for its successful enzymatic synthesis, offering a blend of theoretical understanding and practical, field-proven insights.
Introduction: The Significance of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside
Methyl 2-O-mannopyranosyl-α-D-mannopyranoside is a disaccharide composed of two mannose units linked by an α-1,2 glycosidic bond, with a methyl group at the anomeric position of one of the mannose residues. Mannosides, in general, play crucial roles in various biological processes, including cell-cell recognition, immune responses, and microbial pathogenesis.[1][2] The specific structure of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside makes it a valuable tool for studying carbohydrate-protein interactions and a promising scaffold for the development of novel therapeutics.
One of the most compelling applications of mannoside derivatives is in the development of anti-infective agents. For instance, α-D-mannosides have been identified as potent antagonists of the bacterial adhesin FimH, which is crucial for the colonization of uropathogenic Escherichia coli (UPEC), a primary cause of urinary tract infections (UTIs).[1][3] By competitively inhibiting FimH, these mannosides can prevent bacterial adhesion to host cells, representing a promising antibiotic-sparing strategy to combat UTIs.[4] The enzymatic synthesis of these compounds offers a highly specific and efficient alternative to complex chemical methods, which often require extensive protecting group strategies.[5][6][7][8][9]
Enzymatic Synthesis Strategies: A Focus on Specificity and Efficiency
The enzymatic synthesis of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside primarily relies on the use of mannosyltransferases. These enzymes catalyze the transfer of a mannose residue from an activated sugar donor to a specific acceptor molecule.
The Mannosyltransferase-Catalyzed Approach
A key and well-documented method for the synthesis of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside involves a cell-free particulate enzyme system derived from Mycobacterium smegmatis.[10] This system utilizes a mannosyltransferase that specifically catalyzes the transfer of mannose from a guanosine diphosphate-mannose (GDP-mannose) donor to the 2-hydroxyl group of the acceptor, methyl-α-D-mannopyranoside.[10]
The reaction can be summarized as follows:
GDP-mannose + Methyl-α-D-mannopyranoside → Methyl 2-O-mannopyranosyl-α-D-mannopyranoside + GDP
This enzymatic approach is highly specific for both the donor and acceptor substrates, ensuring the formation of the desired α-1,2 linkage.[10]
Caption: Overall workflow of the mannosyltransferase-catalyzed synthesis.
Alternative Enzymatic Routes
While the M. smegmatis system is a direct route, other mannosyltransferases could potentially be employed. For example, α-1,2-mannosyltransferases have been isolated from Saccharomyces cerevisiae.[11] These enzymes are involved in the elaboration of N-glycans and could be adapted for the synthesis of the target disaccharide. Additionally, glycolipid 2-alpha-mannosyltransferases, which are involved in the biosynthesis of lipid-linked oligosaccharides, also catalyze the formation of α-1,2-mannosyl linkages and represent another potential source of suitable enzymes.[12]
Transglycosylation reactions, catalyzed by glycoside hydrolases, offer another synthetic strategy. While many mannosidases are known to synthesize β-linkages via transglycosylation,[13] the possibility of engineering or discovering a mannosidase capable of forming an α-1,2 linkage under specific conditions should not be discounted.
Experimental Protocol: Synthesis using the Mycobacterium smegmatis Cell-Free System
The following protocol is based on the methodology described for the synthesis of Methyl 2-O-[14C]mannopyranosyl-α-D-mannopyranoside, which allows for easy tracking and quantification of the product.[10]
Preparation of the Particulate Enzyme System
-
Cultivation of Mycobacterium smegmatis : Grow M. smegmatis ATCC 607 in a suitable liquid medium to the late logarithmic phase of growth.
-
Cell Lysis : Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0). Resuspend the cells in the same buffer and disrupt them by sonication or French press.
-
Preparation of the Particulate Fraction : Centrifuge the cell lysate at a low speed to remove intact cells and cell debris. The resulting supernatant is then centrifuged at a high speed (e.g., 100,000 x g) to pellet the particulate fraction containing the mannosyltransferase activity.
-
Washing and Storage : Wash the particulate fraction with buffer and resuspend it in a small volume of the same buffer. This enzyme preparation can be stored frozen until use.
Enzymatic Synthesis Reaction
The following table summarizes the optimized reaction conditions based on available literature.[10]
| Parameter | Optimal Condition | Rationale |
| Enzyme | Particulate fraction from M. smegmatis | Contains the specific mannosyltransferase.[10] |
| Donor Substrate | GDP-[14C]mannose | Provides the mannosyl group and allows for radiolabeling.[10] |
| Acceptor Substrate | Methyl-α-D-mannopyranoside | The specific acceptor for the desired disaccharide. The apparent Km is 35 mM.[10] |
| pH | 6.0 | The optimal pH for the transmannosylase activity.[10] |
| Metal Ions | Stimulated by various metal ions (e.g., Mg2+) | Metal ions can act as cofactors for the enzyme.[10] |
| Temperature | Typically 30-37 °C | Standard temperature range for many enzymatic reactions. |
| Incubation Time | Varies (monitor reaction progress) | Dependent on enzyme activity and substrate concentrations. |
Step-by-Step Synthesis Protocol
-
Reaction Mixture Preparation : In a microcentrifuge tube, combine the following components:
-
Buffer (e.g., 0.1 M Tris-HCl, pH 6.0)
-
GDP-[14C]mannose (at a suitable concentration)
-
Methyl-α-D-mannopyranoside (e.g., 50 mM)
-
Metal salt (e.g., 10 mM MgCl2)
-
Particulate enzyme preparation
-
-
Incubation : Incubate the reaction mixture at the optimal temperature with gentle agitation for a predetermined time.
-
Reaction Termination : Stop the reaction by adding a small volume of a quenching agent, such as ethanol or by heat inactivation.
-
Purification : The product can be purified using techniques such as paper chromatography, thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC).[14]
Caption: Step-by-step experimental workflow for enzymatic synthesis.
Product Characterization: Ensuring Structural Integrity
Thorough characterization of the synthesized Methyl 2-O-mannopyranosyl-α-D-mannopyranoside is essential to confirm its identity and purity.
Chromatographic Methods
-
Thin-Layer Chromatography (TLC) and Paper Chromatography : These techniques can be used for initial product identification and for monitoring the progress of the reaction. The product will have a different retention factor (Rf) compared to the substrates.
-
High-Performance Liquid Chromatography (HPLC) : HPLC provides a more quantitative method for assessing purity and can be used for preparative scale purification.
Spectroscopic and Spectrometric Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are powerful tools for the structural elucidation of carbohydrates.[5] The chemical shifts and coupling constants of the anomeric protons and carbons can confirm the presence of the α-1,2 linkage.
-
Mass Spectrometry (MS) : Techniques such as Fast Atom Bombardment-Mass Spectrometry (FAB-MS) or Electrospray Ionization-Mass Spectrometry (ESI-MS) can be used to confirm the molecular weight of the synthesized disaccharide.[14]
Conclusion and Future Perspectives
The enzymatic synthesis of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside offers a highly specific and efficient method for producing this valuable disaccharide. The use of mannosyltransferases, particularly from sources like Mycobacterium smegmatis, provides a direct route to the desired product with the correct stereochemistry. As the demand for complex carbohydrates for research and drug development continues to grow, enzymatic methods are poised to play an increasingly important role. Future research may focus on the discovery and engineering of novel mannosyltransferases with enhanced stability, broader substrate scope, and higher catalytic efficiency to further improve the synthesis of this and other important mannosides.
References
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Rao, P. S., & Ballou, C. E. (1976). Enzymatic synthesis of 2-O-alpha-D-mannopyranosyl-methyl-alpha-D-mannopyranoside by a cell-free particulate system of Mycobacterium smegmatis. Biochimica et Biophysica Acta (BBA) - General Subjects, 428(3), 563–572. [Link]
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Fujita, K., et al. (2005). Synthesis of beta-mannosides using the transglycosylation activity of endo-beta-mannosidase from Lilium longiflorum. Journal of Biochemistry, 138(5), 575–581. [Link]
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Romero, P. A., & Herscovics, A. (1986). Separation and characterization of two alpha 1,2-mannosyltransferase activities from Saccharomyces cerevisiae. The Journal of Biological Chemistry, 261(34), 15936–15941. [Link]
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Han, Z., et al. (2012). Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists. Journal of Medicinal Chemistry, 55(8), 3965–3977. [Link]
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Schutzbach, J. S., Springfield, J. D., & Jensen, J. W. (1980). The biosynthesis of oligosaccharide-lipids. Formation of an alpha-1,2-mannosyl-mannose linkage. The Journal of Biological Chemistry, 255(9), 4170–4175. [Link]
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Besra, G. S., et al. (1998). Synthetic Mannosides Act as Acceptors for Mycobacterial alpha1-6 Mannosyltransferase. Carbohydrate Research, 308(3-4), 317–327. [Link]
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Rana, S. S., & Matta, K. L. (1986). Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside. Carbohydrate Research, 152, 195–203. [Link]
-
Wikipedia. (n.d.). Glycolipid 2-alpha-mannosyltransferase. [Link]
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UniProt. (n.d.). MAN1A2 - Mannosyl-oligosaccharide 1,2-alpha-mannosidase IB - Homo sapiens (Human). [Link]
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Bar-Yosef, H., et al. (1998). Synthesis of β-Mannosides via Prearranged Glycosides. Angewandte Chemie International Edition, 37(22), 3129-3132. [Link]
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Nan, A., & Kumar, A. (2023). Mannose: a potential saccharide candidate in disease management. Future Journal of Pharmaceutical Sciences, 9(1), 5. [Link]
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Cusumano, Z. T., et al. (2016). Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections. Journal of Medicinal Chemistry, 59(17), 7847–7861. [Link]
-
Pornsuriyasak, P., et al. (2020). A versatile approach to the synthesis of mannosamine glycosides. Organic & Biomolecular Chemistry, 18(26), 4963-4974. [Link]
-
Rana, S. S., & Matta, K. L. (1987). Synthesis of methyl 2-O-alpha-D-mannopyranosyl-alpha-D-talopyranoside and methyl 2-O-alpha-D-talopyranosyl-alpha-D-talopyranoside. Carbohydrate Research, 167, 213–221. [Link]
-
Demchenko, A. V. (2000). Synthesis of beta-mannoside and beta-mannosamine. Current Organic Chemistry, 4(7), 713-740. [Link]
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Cortex Biochem. (n.d.). Methyl 2-O-(α-D-mannopyranosyl)-α-D-mannopyranoside. [Link]
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An In-depth Technical Guide to Methyl 2-O-mannopyranosyl-α-D-mannopyranoside: Synthesis, Characterization, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside, a key disaccharide in glycobiology and a valuable tool in drug development. This document delves into its chemical identity, synthesis strategies, and detailed analytical characterization. Furthermore, it explores its critical role as a specific substrate for α-1,2-mannosidases, facilitating crucial enzymatic studies. A significant focus is placed on the broader implications of mannosylation in targeted drug delivery, highlighting how mannose-bearing molecules like the topic compound can be leveraged to target specific cell types, particularly macrophages and dendritic cells, for therapeutic intervention. This guide is intended to be a valuable resource for researchers in carbohydrate chemistry, enzymology, and pharmaceutical sciences.
Core Identity and Physicochemical Properties
Methyl 2-O-mannopyranosyl-α-D-mannopyranoside is a disaccharide composed of two mannose units linked by an α-(1→2) glycosidic bond, with the anomeric carbon of the reducing end mannose unit methylated.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 59571-75-4 | [1] |
| Molecular Formula | C₁₃H₂₄O₁₁ | [1] |
| Molecular Weight | 356.30 g/mol | [1] |
Synthesis and Purification: A Representative Approach
A plausible synthetic route, based on established carbohydrate chemistry principles, is outlined below. This should be considered a representative methodology that would require optimization for this specific target molecule.
Conceptual Synthetic Workflow
Sources
"biological activity of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside"
An In-Depth Technical Guide to the Biological Activity of Mannopyranosides
Prepared by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the biological activities associated with mannose-based glycosides, with a specific focus on Methyl 2-O-mannopyranosyl-α-D-mannopyranoside and its foundational precursor, Methyl α-D-mannopyranoside . While research on the specific disaccharide is centered on its role as an enzymatic substrate, the extensive studies on its monosaccharide counterpart offer profound insights into a major therapeutic avenue: the inhibition of bacterial adhesion in infectious diseases. This document synthesizes data on enzymatic interactions, anti-adhesion mechanisms, and lectin binding. It further provides detailed, field-proven protocols for researchers, scientists, and drug development professionals to investigate these activities. The causality behind experimental design is emphasized to ensure both technical accuracy and practical applicability.
Introduction and Molecular Overview
Carbohydrates and their derivatives are fundamental to a vast array of biological processes, from cellular recognition to pathogen interaction.[1] Among these, mannose-containing structures are of particular interest due to their specific recognition by a class of proteins known as lectins. This guide delves into the biological significance of two key molecules:
-
Methyl 2-O-mannopyranosyl-α-D-mannopyranoside: A disaccharide with the chemical formula C₁₃H₂₄O₁₁ and a molecular weight of 356.30 g/mol .[2] Its primary documented biological role is as a specific substrate for the enzyme α-1,2-mannosidase, a critical component in the N-linked glycosylation pathway.[2]
-
Methyl α-D-mannopyranoside (αMM): The simpler monosaccharide precursor (C₇H₁₄O₆, MW: 194.18 g/mol ). This molecule has been extensively studied as a competitive inhibitor of mannose-binding proteins, most notably the bacterial adhesin FimH, making it a cornerstone for the development of anti-virulence therapeutics.[3]
This guide will first explore the specific enzymatic activity of the disaccharide before broadening the scope to the well-documented and therapeutically relevant activities of its monosaccharide analog, thereby providing a complete contextual understanding for drug development professionals.
Enzymatic Substrate Activity of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside
The most direct biological activity reported for Methyl 2-O-mannopyranosyl-α-D-mannopyranoside is its function as a substrate for linkage-specific 1,2-α-mannosidase.[2]
The Role of α-1,2-Mannosidase in N-Glycan Processing
N-linked glycosylation is a crucial post-translational modification that affects protein folding, stability, and function. This process involves the trimming and addition of various sugar residues to a core glycan structure in the endoplasmic reticulum and Golgi apparatus. α-1,2-mannosidases are key enzymes in this pathway, responsible for cleaving specific mannose residues linked in an α-1,2 configuration. The availability of a specific substrate like Methyl 2-O-mannopyranosyl-α-D-mannopyranoside is invaluable for isolating and characterizing the activity of these enzymes, distinguishing them from other mannosidases with different linkage specificities.
Experimental Workflow: α-1,2-Mannosidase Activity Assay
Studying the kinetics and inhibition of α-1,2-mannosidase requires a robust assay. The disaccharide can be used in a competitive assay format where its cleavage is monitored, or it can act as a competitor to a fluorogenic or chromogenic substrate.
Caption: Workflow for an α-1,2-Mannosidase activity assay.
Anti-Adhesion Activity: Insights from Methyl α-D-mannopyranoside
While the disaccharide's primary role is enzymatic, its constituent monosaccharide, Methyl α-D-mannopyranoside (αMM), is a potent antagonist of bacterial adhesion, a critical first step in many infections.[4][5] This activity is a leading example of an anti-virulence strategy, which aims to disarm pathogens rather than kill them, thereby reducing the selective pressure for antibiotic resistance.[5]
Mechanism of Action: FimH Antagonism
Uropathogenic Escherichia coli (UPEC), the primary cause of urinary tract infections (UTIs), utilizes type 1 pili to adhere to the bladder epithelium.[6][7] At the tip of this pilus is the FimH adhesin, a lectin that specifically binds to mannosylated glycoproteins, such as uroplakins, on the surface of host cells.[4][7]
αMM is structurally similar to the terminal mannose residues that FimH recognizes. By introducing αMM into the system, it competitively binds to the FimH lectin domain, physically blocking it from attaching to host cells.[3][5] This prevents colonization and invasion, allowing the bacteria to be cleared by natural processes like urine flow.[3][8] This mechanism has been validated in murine models of UTI, where αMM administration significantly reduced bacterial load in the bladder.[3][8]
Caption: Mechanism of FimH antagonism by Methyl α-D-mannopyranoside.
Quantitative Binding Affinities
The interaction between mannosides and FimH has been quantified using various biophysical methods, such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). These studies reveal the high affinity of even simple mannosides for the FimH lectin domain. More complex, branched mannosides have been developed to achieve even greater potency.[6][9]
| Compound | Binding Affinity (Kd) | IC50 (Yeast Agglutination) | Reference |
| D-Mannose | 2.3 µM | 0.56 mM | [6] |
| Methyl α-D-mannopyranoside (αMM) | 2.2 µM - 475.4 nM | 0.45 mM | [6][10] |
| Heptyl α-D-mannopyranoside | 2.37 nM | Not Reported | [10] |
| Biphenyl C-mannoside (Optimized) | 11.45 nM | Not Reported | [10] |
Table 1: Comparative binding data for various mannosides against FimH. The affinity increases significantly with the addition of a hydrophobic aglycone, which interacts with a "tyrosine gate" in the FimH binding pocket.[6][10]
Broader Lectin Interactions
Beyond FimH, mannosides are known to interact with a wide range of mannose-binding lectins from plants and animals. Concanavalin A (ConA), a lectin from the jack bean, is a classic example used in glycobiology research.[11][12] αMM and related structures are routinely used as competitive inhibitors in ConA-based assays to study carbohydrate-protein interactions.[11] Divalent and multivalent mannoside ligands have been shown to bind ConA with significantly higher avidity, demonstrating the importance of multivalency in lectin binding.[11]
Experimental Protocols
The following protocols are provided as a foundation for researchers. They should be optimized based on specific laboratory conditions and reagents.
Protocol: FimH Competitive Binding ELISA
Causality: This assay quantifies the ability of a test compound (like αMM) to inhibit the binding of purified FimH to a mannosylated substrate immobilized on a plate. The principle is competition: a more potent inhibitor will displace more FimH, resulting in a lower signal.
-
Plate Coating:
-
Coat a 96-well high-binding microplate with Mannan-BSA (10 µg/mL in PBS) overnight at 4°C.
-
Wash the plate 3x with PBST (PBS + 0.05% Tween-20).
-
Block with 3% BSA in PBS for 2 hours at room temperature. Wash 3x with PBST.
-
-
Competitive Binding:
-
Prepare serial dilutions of the test compound (e.g., Methyl α-D-mannopyranoside, from 10 mM down to 1 µM) in assay buffer (1% BSA in PBST).
-
In a separate plate, mix the diluted compounds 1:1 with a constant concentration of biotinylated FimH lectin domain (e.g., 2 µg/mL). Incubate for 30 minutes.
-
Transfer the FimH/compound mixture to the washed Mannan-BSA coated plate. Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate 5x with PBST.
-
Add Streptavidin-HRP conjugate (diluted in assay buffer) and incubate for 30 minutes.
-
Wash 5x with PBST.
-
Add TMB substrate and allow color to develop (approx. 5-15 minutes).
-
Stop the reaction with 1M H₂SO₄.
-
Read absorbance at 450 nm.
-
-
Analysis:
-
Plot the absorbance against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol: UPEC Anti-Adhesion Assay on Bladder Cells
Causality: This cell-based functional assay provides a more biologically relevant measure of an antagonist's efficacy. It directly tests the compound's ability to prevent live bacteria from adhering to human bladder epithelial cells, the key event in the pathogenesis of a UTI.
-
Cell Culture:
-
Culture human bladder epithelial cells (e.g., T24 or 5637 cell lines) in 24-well plates until they form a confluent monolayer.
-
Wash the cells gently with sterile PBS to remove culture medium.
-
-
Bacterial Preparation:
-
Grow a UPEC strain (e.g., UTI89) expressing type 1 pili in LB broth overnight without shaking to promote pilus expression.
-
Pellet the bacteria by centrifugation, wash with PBS, and resuspend in serum-free cell culture medium to a defined concentration (e.g., 1x10⁷ CFU/mL).
-
-
Inhibition Assay:
-
Prepare dilutions of the test compound in serum-free medium.
-
Pre-incubate the bacterial suspension with the test compounds (or vehicle control) for 30 minutes at 37°C.
-
Remove the PBS from the bladder cell monolayers and add the bacteria/compound mixture.
-
Incubate for 60 minutes at 37°C to allow for adhesion.
-
-
Quantification of Adherent Bacteria:
-
Gently wash the monolayers 5-8 times with sterile PBS to remove non-adherent bacteria.
-
Lyse the cells with 0.1% Triton X-100 in PBS to release the adherent bacteria.
-
Perform serial dilutions of the lysate and plate on LB agar to quantify the number of colony-forming units (CFUs).
-
-
Analysis:
-
Calculate the percentage of adhesion relative to the vehicle-treated control.
-
Plot the percentage of adhesion against inhibitor concentration to determine potency.
-
Future Directions and Conclusion
The study of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside and its relatives stands at an exciting crossroads. While its role as a mannosidase substrate is established, the therapeutic potential suggested by its monosaccharide core remains largely unexplored for the disaccharide itself.
Key Future Research Questions:
-
FimH Binding: Does the increased size of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside enhance or hinder its binding to the FimH pocket compared to αMM? It is plausible that the second mannose unit could create steric hindrance, but it might also form additional contacts outside the primary binding site.
-
Lectin Specificity: How does the α-1,2 linkage affect the binding specificity for a broader panel of lectins beyond FimH and ConA? This could uncover novel biological targets.
-
Metabolic Stability: Is the glycosidic bond of the disaccharide more or less stable to enzymatic degradation in vivo compared to the methyl glycoside of αMM? This has significant implications for pharmacokinetic properties.
References
- Rana, S. S., & Matta, K. L. (1986). Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside. Carbohydrate Research, 152, 195-203.
- Rana, S. S., & Matta, K. L. (1987). Synthesis of methyl 2-O-alpha-D-mannopyranosyl-alpha-D-talopyranoside and methyl 2-O-alpha-D-talopyranosyl-alpha-D-talopyranoside. Carbohydrate Research, 161(1), 31-37.
-
Mydock-McGrane, L. K., et al. (2014). Branched α-D-mannopyranosides: a new class of potent FimH antagonists. MedChemComm, 5(8), 1147-1153. Available from: [Link]
-
Aronson, M., et al. (1979). Prevention of colonization of the urinary tract of mice with Escherichia coli by blocking of bacterial adherence with methyl alpha-D-mannopyranoside. The Journal of Infectious Diseases, 139(3), 329-332. Available from: [Link]
-
Al-Bassam, M. M., et al. (2023). Insightful Improvement in the Design of Potent Uropathogenic E. coli FimH Antagonists. International Journal of Molecular Sciences, 24(3), 2901. Available from: [Link]
- Mydock-McGrane, L. K., et al. (2014). Branched α-d-mannopyranosides: a new class of potent FimH antagonists. MedChemComm.
-
Hossain, M. A., et al. (2024). Synthesis, antimicrobial activity, molecular docking, molecular dynamics simulation, and ADMET properties of the mannopyranoside derivatives as antimicrobial agents. Journal of Molecular Structure, 1301, 137351. Available from: [Link]
- Cusumano, C. K., et al. (2011). C-mannoside compounds useful for the treatment of urinary tract infections. Google Patents, US11111262B2.
-
Schwardt, O., et al. (2011). Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease. Molecules, 16(6), 4978-5000. Available from: [Link]
-
Pagé, D., & Roy, R. (1997). Optimizing Lectin-Carbohydrate Interactions: Improved Binding of Divalent Alpha-Mannosylated Ligands Towards Concanavalin A. Glycoconjugate Journal, 14(3), 345-356. Available from: [Link]
-
Hossain, M. A., et al. (2021). Biological evaluation of some mannopyranoside derivatives. ResearchGate. Available from: [Link]
-
da Silva, L. C. N., et al. (2018). Interactions between Cvill and α-methyl-mannopyranoside. ResearchGate. Available from: [Link]
-
Sarkar, A., et al. (2009). Conformational behavior of alpha-D-mannopyranosyl-(1-->6)-alpha,beta-D-mannose complexed with two mannose-binding plant lectins, Allium sativam agglutinin I and concanavalin A, using NMR and molecular modeling techniques. Carbohydrate Research, 344(18), 2566-2573. Available from: [Link]
-
Islam, M. R., et al. (2023). Exploring Cinnamoyl-Substituted Mannopyranosides: Synthesis, Evaluation of Antimicrobial Properties, and Molecular Docking Studies Targeting H5N1 Influenza A Virus. Molecules, 28(21), 7393. Available from: [Link]
-
Al-Bassam, M. M., et al. (2019). Comparative Study of Aryl O-, C-, and S-Mannopyranosides as Potential Adhesion Inhibitors toward Uropathogenic E. coli FimH. Molecules, 24(19), 3568. Available from: [Link]
-
Rego, S., et al. (2021). Interactions of the α-D-mannose and methyl-α-D-mannopyranoside in the carbohydrate-binding sites of AcmJRL and comparison with BanLec. ResearchGate. Available from: [Link]
-
Cusumano, C. K., et al. (2016). Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections. Journal of Medicinal Chemistry, 59(20), 9231-9243. Available from: [Link]
-
Islam, M. S., et al. (2020). List of the synthesized compounds of methyl α-D-mannopyranoside derivatives (2-10). ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. Prevention of colonization of the urinary tract of mice with Escherichia coli by blocking of bacterial adherence with methyl alpha-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insightful Improvement in the Design of Potent Uropathogenic E. coli FimH Antagonists | MDPI [mdpi.com]
- 5. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Branched α- d -mannopyranosides: a new class of potent FimH antagonists - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00093E [pubs.rsc.org]
- 7. US11111262B2 - C-mannoside compounds useful for the treatment of urinary tract infections - Google Patents [patents.google.com]
- 8. Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Branched α-d-mannopyranosides: a new class of potent FimH antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Comparative Study of Aryl O-, C-, and S-Mannopyranosides as Potential Adhesion Inhibitors toward Uropathogenic E. coli FimH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing lectin-carbohydrate interactions: improved binding of divalent alpha-mannosylated ligands towards Concanavalin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Application of Methyl 2-O-α-D-mannopyranosyl-α-D-mannopyranoside: A Vital Tool in Glycoscience
Introduction: The Elusive Glycan and the Power of Synthesis
A thorough review of scientific literature indicates that this specific mannobioside has not been reported as a naturally occurring product. Instead, its significance and availability stem entirely from the realm of synthetic carbohydrate chemistry. The ability to construct this molecule with absolute stereochemical control is a testament to the power of modern organic synthesis.
This technical guide provides an in-depth look at Methyl 2-O-α-D-mannopyranosyl-α-D-mannopyranoside, not as a product of natural discovery, but as a crucial, synthetically-derived tool. We will explore the rationale behind its synthesis, the detailed experimental procedures for its creation and characterization, and its applications as a molecular probe in diagnostics and drug development. For researchers in glycobiology and infectious disease, this guide serves as a practical manual for understanding and utilizing this important disaccharide.
The Strategic Imperative for Synthesis
The primary motivation for synthesizing Methyl 2-O-α-D-mannopyranosyl-α-D-mannopyranoside is its role as a specific substrate for enzymes known as α-mannosidases. These enzymes play critical roles in the glycoprotein processing pathways of a wide range of organisms, from fungi to humans. In pathogenic microbes like Candida albicans, α-mannosidases are involved in cell wall biosynthesis and integrity, making them attractive targets for antifungal drug development.
By synthesizing this specific mannobioside, researchers gain access to a pure, well-defined molecule that can be used to:
-
Assay Enzyme Activity: It serves as a standard substrate to measure the catalytic activity of specific α-mannosidases, allowing for the screening of potential enzyme inhibitors.
-
Elucidate Enzyme Specificity: The α(1→2) linkage is a key structural motif in the N-linked glycans of many organisms. Using this compound helps to probe the precise structural requirements of mannosidase active sites.
-
Develop Diagnostic Tools: The synthesis of derivatives, such as thioglycosides (e.g., methyl S-(2-O-α-D-mannopyranosyl)-α-D-mannopyranoside), allows for the development of chromogenic or fluorogenic substrates for sensitive enzyme detection in diagnostic assays.
The decision to pursue a synthetic route over isolation is therefore not one of convenience, but of necessity. Synthesis provides a reliable and scalable source of a high-purity reagent that is otherwise unavailable.
Chemical Synthesis Workflow: A Step-by-Step Protocol
The synthesis of Methyl 2-O-α-D-mannopyranosyl-α-D-mannopyranoside is a multi-step process that requires careful control of protecting groups and stereochemistry. The following protocol is a representative example based on established glycosylation methodologies.
Core Principle: The Glycosylation Reaction
The central step is the formation of the α(1→2) glycosidic bond. This is typically achieved by reacting a glycosyl donor (an activated mannose derivative) with a glycosyl acceptor (a partially protected mannose derivative with a free hydroxyl group at the C2 position). The choice of activating group on the donor and protecting groups on both donor and acceptor is critical for achieving high yield and the desired α-stereoselectivity.
Experimental Protocol
Step 1: Preparation of the Glycosyl Acceptor (Methyl 3,4,6-tri-O-benzyl-α-D-mannopyranoside)
-
Starting Material: Methyl α-D-mannopyranoside.
-
Protection Strategy: The hydroxyl groups at positions 3, 4, and 6 must be protected, leaving the C2 hydroxyl free for glycosylation. Benzyl (Bn) ethers are commonly used as they are stable under a wide range of reaction conditions and can be removed later by hydrogenolysis.
-
Procedure:
-
Dissolve methyl α-D-mannopyranoside in anhydrous N,N-dimethylformamide (DMF).
-
Add sodium hydride (NaH) portion-wise at 0°C to act as a base.
-
Add benzyl bromide (BnBr) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction carefully with methanol and concentrate the mixture.
-
Purify the resulting mixture using silica gel column chromatography to isolate the desired 3,4,6-tri-O-benzyl protected acceptor. The regioselectivity of this reaction can be complex, and isolation of the desired isomer is key.
-
Step 2: Preparation of the Glycosyl Donor (Per-O-acetylated Mannopyranosyl Bromide)
-
Starting Material: D-Mannose.
-
Protection and Activation: The hydroxyl groups are first protected as acetates, and then the anomeric position is converted to a bromide, creating a reactive glycosyl donor.
-
Procedure:
-
Treat D-mannose with acetic anhydride in pyridine to form penta-O-acetyl-D-mannopyranose.
-
Dissolve the per-acetylated mannose in a solution of hydrogen bromide (HBr) in acetic acid at 0°C.
-
After the reaction is complete (monitored by TLC), the mixture is poured into ice water, and the resulting precipitate (the glycosyl bromide) is filtered and dried. This donor is often used immediately as it can be unstable.
-
Step 3: The Glycosylation Reaction
-
Coupling: The acceptor from Step 1 and the donor from Step 2 are coupled in the presence of a promoter.
-
Procedure:
-
Dissolve the glycosyl acceptor and the glycosyl donor in anhydrous dichloromethane (DCM) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -20°C.
-
Add a promoter, such as silver trifluoromethanesulfonate (AgOTf), to activate the glycosyl bromide.
-
Stir the reaction at low temperature, gradually warming to room temperature, monitoring progress by TLC.
-
Once complete, the reaction is quenched, filtered, and concentrated.
-
The crude product is purified by silica gel chromatography to yield the fully protected disaccharide.
-
Step 4: Deprotection
-
Removal of Protecting Groups: Both the benzyl and acetyl groups must be removed to yield the final product.
-
Procedure:
-
Deacetylation: The protected disaccharide is dissolved in methanol, and a catalytic amount of sodium methoxide (NaOMe) is added to remove the acetate groups (Zemplén deacetylation).
-
Debenzylation: The resulting product is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere to cleave the benzyl ethers.
-
The final product is purified by size-exclusion chromatography or reverse-phase chromatography to yield pure Methyl 2-O-α-D-mannopyranosyl-α-D-mannopyranoside.
-
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for Methyl 2-O-α-D-mannopyranosyl-α-D-mannopyranoside.
Structural Elucidation and Data Interpretation
Confirming the precise structure and stereochemistry of the synthesized disaccharide is non-trivial and relies on a combination of modern analytical techniques.
Key Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for this purpose. The chemical shift of the anomeric proton (H-1) and its coupling constant (³J(H1,H2)) are diagnostic for the α-configuration. 2D NMR experiments like COSY and HSQC are used to assign all proton and carbon signals, confirming the connectivity, including the crucial C2-O-C1' linkage.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to confirm the exact molecular weight of the compound, thereby verifying its elemental composition.
Data Summary Table
| Analysis Type | Parameter | Expected Result for Methyl 2-O-α-D-mannopyranosyl-α-D-mannopyranoside |
| HRMS (ESI+) | [M+Na]⁺ | C₁₃H₂₄O₁₁Na, Calculated m/z: 379.1216 |
| ¹H NMR | Anomeric Proton (H-1) | δ ≈ 4.8-5.0 ppm, Coupling Constant (J) < 2 Hz (confirms α-linkage) |
| ¹H NMR | Anomeric Proton (H-1') | δ ≈ 5.0-5.2 ppm, Coupling Constant (J) < 2 Hz (confirms α-linkage) |
| ¹³C NMR | Anomeric Carbon (C-1) | δ ≈ 100-102 ppm |
| ¹³C NMR | Anomeric Carbon (C-1') | δ ≈ 99-101 ppm |
| ¹³C NMR | Substituted Carbon (C-2) | δ ≈ 78-80 ppm (downfield shift indicates substitution) |
Conclusion and Future Outlook
Methyl 2-O-α-D-mannopyranosyl-α-D-mannopyranoside stands as a testament to the enabling power of synthetic chemistry in advancing biological research. While it may not be a product of natural discovery, its role as a precisely defined molecular tool is indispensable. Its synthesis provides researchers with a vital substrate for studying α-mannosidases, enzymes of significant interest in fungal pathogenesis and human genetic disorders.
The protocols and data presented in this guide offer a framework for the preparation and validation of this compound. As the quest for novel antifungal agents and diagnostic tools continues, the demand for such well-characterized synthetic glycans will undoubtedly grow. Future work may focus on developing more efficient, scalable synthetic routes or on incorporating isotopic labels and fluorescent tags to create even more powerful probes for exploring the complexities of the glycome.
References
- Please note: As the existence of this specific molecule in nature is not confirmed, the references below pertain to the synthesis of this compound or closely related mannobiosides, which form the basis of the protocols and discussion in this guide.
An In-depth Technical Guide to Methyl 2-O-mannopyranosyl-α-D-mannopyranoside: From Synthesis to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Specific Mannose Disaccharide
Methyl 2-O-mannopyranosyl-α-D-mannopyranoside is a disaccharide of significant interest in the field of glycoscience and drug discovery. Composed of two mannose units linked by an α(1→2) glycosidic bond, this molecule serves as a key substrate for the enzyme α-1,2-mannosidase. This enzyme plays a critical role in the N-linked glycosylation pathway, a fundamental process for the correct folding and function of a vast number of proteins in eukaryotic cells. The disruption of this pathway is implicated in various diseases, including viral infections and cancer, making molecules that interact with α-1,2-mannosidase, such as its substrates and inhibitors, valuable tools for research and potential therapeutic development.
This technical guide provides a comprehensive overview of methyl 2-O-mannopyranosyl-α-D-mannopyranoside, detailing its chemical synthesis, spectroscopic characterization, and its biological role as a substrate for α-1,2-mannosidase. Furthermore, it explores the therapeutic implications of targeting the enzymatic pathway in which this disaccharide is involved, offering insights for researchers and professionals in drug development.
Chemical Synthesis: A Strategic Approach to Glycosylation
General Synthetic Strategy
The core of the synthesis involves the coupling of a protected mannosyl donor with a partially protected methyl α-D-mannopyranoside acceptor. The key challenge is to ensure the formation of the α(1→2) linkage. This is typically achieved by employing a mannosyl donor with a non-participating protecting group at the C-2 position, which favors the formation of the α-anomer due to the anomeric effect.
Diagram of the General Synthetic Workflow
Caption: A generalized workflow for the synthesis of methyl 2-O-mannopyranosyl-α-D-mannopyranoside.
Experimental Protocol (Representative)
1. Preparation of the Mannosyl Donor (e.g., a Trichloroacetimidate Donor):
-
Step 1: Per-O-acetylation of D-mannose. D-mannose is treated with acetic anhydride in the presence of a catalyst (e.g., pyridine or sodium acetate) to protect all hydroxyl groups as acetates.
-
Step 2: Formation of the Glycosyl Bromide. The per-O-acetylated mannose is then treated with a solution of hydrogen bromide in acetic acid to form the thermodynamically stable α-glycosyl bromide.
-
Step 3: Conversion to the Trichloroacetimidate Donor. The glycosyl bromide is reacted with trichloroacetonitrile in the presence of a base, such as potassium carbonate, to yield the mannosyl trichloroacetimidate donor. The protecting groups (acetates) are non-participating, which will favor the formation of the desired α-linkage in the subsequent glycosylation step.
2. Preparation of the Methyl Mannopyranoside Acceptor:
-
Step 1: Selective Protection of Methyl α-D-mannopyranoside. To free the hydroxyl group at the C-2 position for glycosylation, the hydroxyl groups at C-3, C-4, and C-6 must be protected. This can be achieved through various methods, such as the formation of a 4,6-O-benzylidene acetal followed by protection of the C-3 hydroxyl group, and subsequent removal of the benzylidene acetal to allow for protection of the C-6 and C-4 hydroxyls with different protecting groups if needed. A common strategy involves the use of benzyl ethers for their stability and ease of removal by hydrogenolysis.
3. Glycosylation Reaction:
-
Step 1: Coupling of Donor and Acceptor. The mannosyl trichloroacetimidate donor and the partially protected methyl α-D-mannopyranoside acceptor are dissolved in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).
-
Step 2: Activation. The reaction mixture is cooled (typically to -40°C or -78°C), and a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is added to activate the trichloroacetimidate donor.
-
Step 3: Reaction and Quenching. The reaction is allowed to proceed at low temperature and then warmed to room temperature. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting materials and the formation of the product. Upon completion, the reaction is quenched by the addition of a base, such as triethylamine or pyridine.
-
Step 4: Purification. The crude product is purified by silica gel column chromatography to isolate the protected disaccharide.
4. Deprotection:
-
Step 1: Removal of Acetyl Groups (Zemplén Deacetylation). The protected disaccharide is treated with a catalytic amount of sodium methoxide in methanol to remove the acetate protecting groups.
-
Step 2: Removal of Benzyl Ethers (Hydrogenolysis). If benzyl protecting groups were used, they are removed by catalytic hydrogenation using a palladium catalyst (e.g., palladium on carbon) under a hydrogen atmosphere.
-
Step 3: Final Purification. The final deprotected product, methyl 2-O-mannopyranosyl-α-D-mannopyranoside, is purified by appropriate chromatographic methods, such as size-exclusion chromatography or reversed-phase high-performance liquid chromatography (HPLC).
Spectroscopic Characterization
The structural elucidation of methyl 2-O-mannopyranosyl-α-D-mannopyranoside relies heavily on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected 1H NMR Spectral Features:
-
Anomeric Protons: Two distinct signals in the anomeric region (δ 4.5-5.5 ppm) are expected. The anomeric proton of the methyl α-D-mannopyranoside residue (H-1) would appear as a doublet with a small coupling constant (J1,2 ≈ 1-2 Hz), characteristic of an α-anomer. The anomeric proton of the non-reducing mannose unit (H-1') would also appear as a doublet with a similar small coupling constant, confirming its α-configuration.
-
Methyl Group: A singlet at around δ 3.4 ppm corresponding to the methyl group of the glycoside.
-
Ring Protons: A complex multiplet region between δ 3.5 and 4.2 ppm corresponding to the remaining ring protons. The signal for H-2 of the reducing mannose unit would be shifted downfield compared to the parent monosaccharide due to the glycosidic linkage at this position.
Expected 13C NMR Spectral Features:
-
Anomeric Carbons: Two signals in the anomeric region (δ 95-105 ppm). The C-1 of the methyl α-D-mannopyranoside residue and C-1' of the non-reducing mannose unit would both appear in this region.
-
Methyl Carbon: A signal at around δ 55 ppm for the methyl group.
-
Ring Carbons: The remaining carbon signals would appear in the region of δ 60-80 ppm. The signal for C-2 of the reducing mannose unit would be shifted downfield by approximately 8-10 ppm upon glycosylation, a key indicator of the 1→2 linkage. The C-6 and C-6' signals would be expected around δ 62 ppm.
Table of Predicted 13C NMR Chemical Shifts
| Carbon Atom | Expected Chemical Shift (ppm) | Rationale for Prediction |
| C-1 | ~101 | Anomeric carbon of methyl α-D-mannopyranoside. |
| C-2 | ~80 | Downfield shift due to glycosylation at this position. |
| C-3 | ~71 | |
| C-4 | ~68 | |
| C-5 | ~73 | |
| C-6 | ~62 | |
| OCH3 | ~55 | Methyl group of the glycoside. |
| C-1' | ~102 | Anomeric carbon of the non-reducing mannose. |
| C-2' | ~71 | |
| C-3' | ~72 | |
| C-4' | ~68 | |
| C-5' | ~74 | |
| C-6' | ~62 |
Note: These are predicted values based on data from similar compounds and established glycosylation shift rules. Actual experimental values may vary.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound (C13H24O11). The expected exact mass would be calculated and compared to the experimentally determined value. Fragmentation patterns in tandem mass spectrometry (MS/MS) experiments could further confirm the sequence and linkage of the two mannose units.
Biological Role and Therapeutic Relevance
The primary biological significance of methyl 2-O-mannopyranosyl-α-D-mannopyranoside lies in its function as a substrate for α-1,2-mannosidase.
Substrate for α-1,2-Mannosidase
α-1,2-Mannosidases are a class of enzymes that specifically cleave α-1,2-linked mannose residues from the growing N-glycan chains on glycoproteins within the endoplasmic reticulum (ER) and Golgi apparatus. This trimming process is a crucial step in the maturation of N-glycans from high-mannose type structures to complex and hybrid types. The correct processing of these glycans is essential for:
-
Proper protein folding and quality control: The glycan structure acts as a signal for chaperones in the ER.
-
Protein trafficking and localization: Glycans can act as sorting signals that direct proteins to their correct cellular destinations.
-
Cell-cell recognition and signaling: The terminal sugar residues of mature glycans are often involved in binding to lectins and other carbohydrate-binding proteins, mediating a wide range of biological processes.
Diagram of the Role of α-1,2-Mannosidase in N-glycan Processing
Caption: The role of α-1,2-mannosidase in the trimming of high-mannose N-glycans.
Therapeutic Targeting of α-1,2-Mannosidase
The critical role of α-1,2-mannosidase in glycosylation makes it an attractive target for therapeutic intervention in several diseases.
-
Antiviral Therapy: Many viruses, including influenza, HIV, and hepatitis C, have envelope glycoproteins that are essential for viral entry into host cells and for viral replication. These viral glycoproteins are processed by the host cell's glycosylation machinery. Inhibition of α-1,2-mannosidase can lead to the production of virions with immature, high-mannose glycans on their surface. These altered glycans can be recognized by the host immune system, particularly by mannose-binding lectins, leading to enhanced viral clearance. Furthermore, the incorrect glycosylation can impair the function of the viral glycoproteins, reducing viral infectivity.
-
Cancer Therapy: Aberrant glycosylation is a hallmark of cancer. Changes in the glycan structures on the surface of cancer cells can promote tumor growth, invasion, and metastasis, and can also help cancer cells evade the immune system. Inhibitors of α-1,2-mannosidase can alter the glycan profile of cancer cells, potentially leading to:
-
Reduced cell-cell adhesion and metastasis.
-
Increased immunogenicity of cancer cells, making them more susceptible to immune attack.
-
Sensitization of cancer cells to other chemotherapeutic agents.
-
Methyl 2-O-mannopyranosyl-α-D-mannopyranoside, as a specific substrate, is an invaluable tool for studying the activity and kinetics of α-1,2-mannosidase. It can be used in high-throughput screening assays to identify and characterize inhibitors of this enzyme. Furthermore, understanding the binding interactions of this substrate with the enzyme's active site can inform the rational design of more potent and selective inhibitors with therapeutic potential.
Conclusion
Methyl 2-O-mannopyranosyl-α-D-mannopyranoside is more than just a simple disaccharide; it is a key molecular probe for dissecting a fundamental biological process with profound implications for human health. Its chemical synthesis, while challenging, is achievable through modern glycosylation chemistry. Its structural characterization provides a clear fingerprint for its identification. Most importantly, its role as a substrate for α-1,2-mannosidase places it at the center of a pathway that is a promising target for the development of novel antiviral and anticancer therapies. For researchers and drug development professionals, a thorough understanding of this molecule and its biological context is essential for advancing our knowledge of glycosylation and for creating the next generation of targeted therapeutics.
References
-
Rana, S. S., & Matta, K. L. (1986). Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside. Carbohydrate Research, 152, 195–203. [Link]
-
Receptor.AI. (n.d.). Mannosyl-oligosaccharide 1,2-alpha-mannosidase IA. Retrieved from [Link]
-
Al-Mughaid, H., et al. (2020). Structure of human endo-α-1,2-mannosidase (MANEA), an antiviral host-glycosylation target. Proceedings of the National Academy of Sciences, 117(47), 29639-29649. [Link]
-
Patsnap. (2024). What are MAN2A1 inhibitors and how do they work?. Synapse. [Link]
-
Rose, D. R. (2012). Structure, mechanism and inhibition of Golgi α-mannosidase II. Current Opinion in Structural Biology, 22(5), 558-562. [Link]
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside
Foreword: A Roadmap for Characterization
To researchers, scientists, and drug development professionals, the journey from a synthesized compound to a well-understood molecular entity is paved with precise measurement and rigorous analysis. This guide addresses Methyl 2-O-mannopyranosyl-α-D-mannopyranoside (CAS 59571-75-4), a disaccharide of significant interest, particularly as a substrate for linkage-specific 1,2-α-mannosidase.[1] While this compound is commercially available, a comprehensive, publicly available dataset of its specific physicochemical properties is not readily found in the literature. Therefore, this document takes a field-proven, methodological approach. It is structured not as a static data sheet, but as a dynamic guide to empower researchers to fully characterize this molecule. We will explore the "why" and "how" behind the essential analytical techniques, using data from the closely related monosaccharide, Methyl α-D-mannopyranoside, as a valuable comparative benchmark.
Molecular Identity and Structural Elucidation
The foundational step in characterizing any compound is confirming its identity and structure. For Methyl 2-O-mannopyranosyl-α-D-mannopyranoside, this involves a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Core Molecular Attributes
A summary of the fundamental molecular properties of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside is presented below, alongside the corresponding data for its monosaccharide constituent, Methyl α-D-mannopyranoside, for contextual comparison.
| Property | Methyl 2-O-mannopyranosyl-α-D-mannopyranoside | Methyl α-D-mannopyranoside |
| CAS Number | 59571-75-4[1] | 617-04-9[2] |
| Molecular Formula | C₁₃H₂₄O₁₁[1] | C₇H₁₄O₆[2] |
| Molecular Weight | 356.30 g/mol [1] | 194.18 g/mol [2] |
Structural Confirmation Workflow
The following diagram outlines the logical flow for definitive structural confirmation of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside.
Caption: Workflow for structural elucidation of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside.
Spectroscopic Analysis: A Deeper Dive
While specific spectra for the target disaccharide are not widely published, the synthesis of analogous mannosides consistently relies on NMR for structural verification.[3][4]
1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: This technique will reveal the proton environment of the molecule. Key insights for researchers to look for include:
-
The anomeric protons (H-1 and H-1') which typically resonate at a distinct chemical shift. Their coupling constants provide information about the stereochemistry of the glycosidic bond.
-
The methyl protons of the glycoside, which will appear as a singlet.
-
The complex multiplet region corresponding to the other sugar ring protons.
-
-
¹³C NMR: This provides a carbon count and information about the chemical environment of each carbon atom. For this disaccharide, 13 distinct carbon signals should be observable. The chemical shifts of the anomeric carbons (C-1 and C-1') and the carbon involved in the glycosidic linkage (C-2) are of particular diagnostic importance.
-
2D NMR (COSY, HSQC): These experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the α(1→2) linkage between the two mannopyranose units.
1.3.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula by providing a highly accurate mass-to-charge ratio.
1.3.3. Infrared (IR) Spectroscopy
IR spectroscopy will identify the functional groups present. Key expected absorbances include a broad O-H stretching band (characteristic of the hydroxyl groups) and C-O stretching bands.
Physical and Chemical Properties: Measurement Protocols
The following sections detail the experimental methodologies for determining the key physicochemical properties of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside.
Melting Point
The melting point is a critical indicator of purity. For sugars, which can decompose upon heating, the method of determination is important.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Heating Rate: A slow heating rate (e.g., 1-2 °C per minute) is crucial near the expected melting point to ensure thermal equilibrium.[5]
-
Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.
-
Comparative Context: For reference, Methyl α-D-mannopyranoside has a reported melting point of 193-196 °C.[6]
Optical Rotation
As a chiral molecule, Methyl 2-O-mannopyranosyl-α-D-mannopyranoside will rotate plane-polarized light. The specific rotation is a characteristic property.
Experimental Protocol: Determination of Specific Rotation
-
Solution Preparation: A solution of the compound is prepared at a known concentration (c, in g/mL) in a specified solvent (e.g., water).
-
Instrumentation: A polarimeter is used, with a sodium lamp (D-line, 589 nm) as the light source.
-
Measurement: The observed rotation (α) of the solution is measured in a polarimeter cell of a known path length (l, in decimeters).
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) .
-
Reporting: The specific rotation should be reported with the temperature and wavelength of the measurement (e.g., [α]²⁰D).
-
Comparative Context: Methyl α-D-mannopyranoside has a specific rotation of [α]20/D +77.0 to +82.0° in water.[6]
Solubility
Solubility is a critical parameter for any application, from biological assays to formulation development. Oligosaccharides are generally water-soluble due to their multiple hydroxyl groups.[7]
Experimental Protocol: Equilibrium Solubility Determination
-
Solvent Selection: A range of solvents should be tested, including water, methanol, ethanol, and DMSO.
-
Equilibration: An excess of the solid compound is added to a known volume of the solvent in a sealed vial. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separation: The saturated solution is filtered to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a refractive index detector or a quantitative NMR (qNMR) approach.
-
Reporting: Solubility is typically reported in mg/mL or mol/L at a specified temperature.
-
Comparative Context: Methyl α-D-mannopyranoside is highly soluble in water (100 mg/mL) and methanol.[6]
Applications in Research and Development
The physicochemical properties of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside directly influence its application in scientific research.
-
Enzyme Substrate Studies: Its known solubility in aqueous buffers is essential for its use as a substrate for 1,2-α-mannosidase in biochemical assays.[1]
-
Glycobiology Research: The specific conformation and properties of this disaccharide make it a valuable tool for studying carbohydrate-protein interactions and as a building block for the synthesis of more complex oligosaccharides.
-
Drug Discovery: Derivatives of mannopyranosides are being explored for their potential as antimicrobial and antiviral agents. A thorough understanding of the parent compound's properties is fundamental to the rational design of such derivatives.
Conclusion: A Call for Data Contribution
This guide provides a comprehensive framework for the systematic characterization of the physicochemical properties of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside. While a complete, published dataset for this specific molecule remains elusive, the protocols and comparative data presented herein offer a robust starting point for any researcher working with this compound. The scientific community is encouraged to publish detailed characterization data to enrich our collective understanding of this important disaccharide.
References
-
Rana, S. S., & Matta, K. L. (1986). Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside. Carbohydrate Research, 152, 195–203. Available at: [Link]
-
Jain, R. K., Dubey, R., Abbas, S. A., & Matta, K. L. (1987). Synthesis of methyl 2-O-alpha-D-mannopyranosyl-alpha-D-talopyranoside and methyl 2-O-alpha-D-talopyranosyl-alpha-D-talopyranoside. Carbohydrate Research, 161(1), 31–37. Available at: [Link]
-
Celignis. (n.d.). Analysis of Oligosaccharides. Celignis Biomass Analysis Laboratory. Retrieved from [Link]
-
Huda, M. A., et al. (2021). Biological evaluation of some mannopyranoside derivatives. ResearchGate. Available at: [Link]
-
Khan, M. S., et al. (2023). Exploring Cinnamoyl-Substituted Mannopyranosides: Synthesis, Evaluation of Antimicrobial Properties, and Molecular Docking Studies Targeting H5N1 Influenza A Virus. Molecules, 28(14), 5489. Available at: [Link]
-
Pozdnyakov, D. I., et al. (1992). Synthesis and 13C NMR spectra of 2,3-di-O-glycosyl derivatives of methyl alpha-L-rhamnopyranoside and methyl alpha-D-mannopyranoside. Carbohydrate Research, 237, 95–113. Available at: [Link]
-
K-State. (n.d.). Melting Point Determination. Kansas State University. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Retrieved from [Link]
-
NIST. (n.d.). α-Methyl-D-mannopyranoside. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (2021). List of the synthesized compounds of methyl α-D-mannopyranoside derivatives (2-10). ResearchGate. Retrieved from [Link]
-
Zhejiang Yixin Pharmaceutical Co., Ltd. (2019). Methyl-α-D-mannopyranoside. Herbs-Tech. Retrieved from [Link]
-
ResearchGate. (2021). 1H- and 13C-NMR spectroscopy of synthetic monosulfated methyl α-D-mannopyranosides. ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to the Stereochemistry of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the stereochemistry of methyl 2-O-mannopyranosyl-α-D-mannopyranoside, a key disaccharide motif found in various biologically significant glycans. As a fundamental building block in high-mannose N-glycans, its precise three-dimensional structure dictates molecular recognition events, including protein folding and immune responses. This document synthesizes data from synthetic chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling to offer a detailed understanding of its conformational properties. We will explore the defining stereochemical features, including the anomeric configurations, the α(1→2) glycosidic linkage, and the conformational dynamics of the pyranose rings. Methodologies for structural elucidation are presented with field-proven insights to guide researchers in their analytical endeavors.
Introduction: Structural Significance
Methyl 2-O-mannopyranosyl-α-D-mannopyranoside serves as a model compound for the α(1→2) linked mannose residues prevalent in the core structures of N-linked glycoproteins. These glycans are integral to cellular processes, and their structural integrity is paramount. The stereochemical arrangement of this disaccharide, particularly the orientation across the glycosidic bond, creates a unique topographical surface that is recognized by a host of lectins and mannosidases. A thorough understanding of its stereochemistry is therefore critical for designing inhibitors, developing carbohydrate-based vaccines, and understanding the molecular basis of glycan-protein interactions.
Nomenclature and Core Stereochemical Features
The systematic name, methyl 2-O-mannopyranosyl-α-D-mannopyranoside, precisely defines its chemical structure. Let's deconstruct the key stereochemical elements:
-
Methyl ... -α-D-mannopyranoside: This refers to the "reducing" end of the disaccharide. A methyl group is attached to the anomeric carbon (C-1) via an α-glycosidic bond. The "D" denotes the absolute configuration, and "pyranose" indicates a six-membered ring.
-
2-O-mannopyranosyl-: This is the "non-reducing" mannose unit. It is attached via an ether linkage from its anomeric carbon (C-1') to the 2-hydroxyl group of the first mannose residue.
-
α-D-mannopyranosyl: This specifies that the glycosidic linkage at the non-reducing end also has an α-configuration.
The fundamental stereochemical challenges are to confirm:
-
The α-configuration at both anomeric centers (C-1 and C-1').
-
The (1→2) regiochemistry of the glycosidic linkage.
-
The preferred three-dimensional conformation in solution, governed by the torsion angles phi (φ) and psi (ψ) around the glycosidic bond.
Synthesis and Stereochemical Control
The synthesis of α(1→2)mannobiosides is a non-trivial challenge due to the difficulty in controlling the stereochemical outcome of glycosylation reactions. The presence of a C-2 hydroxyl group on the mannose donor can lead to the formation of an orthoester, complicating the desired α-linkage.
A common strategy involves using a mannosyl donor with a non-participating protecting group at the C-2 position to favor the formation of the α-anomer. A robust synthetic approach has been developed that utilizes benzoyl groups as permanent protecting groups and a selectively removable acetyl group at the C-2 position of the acceptor. This strategy significantly reduces purification steps and improves overall yield[1].
Conceptual Synthetic Workflow:
Experimental Determination of Stereochemistry
The elucidation of the disaccharide's stereochemistry relies heavily on a suite of high-resolution NMR spectroscopy techniques.[2] While X-ray crystallography provides the definitive solid-state structure, obtaining suitable crystals of unprotected disaccharides can be challenging.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of carbohydrates in solution.[2] A combination of 1D and 2D NMR experiments is required for unambiguous assignment.
Key NMR Parameters for Stereochemical Assignment:
| Parameter | Experiment | Information Yielded | Typical Value for α-Mannoside |
| ¹J(C1,H1) | ¹³C-coupled HSQC | Anomeric Configuration | ~170 Hz |
| ³J(H1,H2) | ¹H NMR / COSY | Anomeric Configuration & Ring Conformation | < 2 Hz (axial-equatorial) |
| ¹H Chemical Shift (δ) | ¹H NMR | Anomeric Proton Environment | H-1' (inter-residue) > 5.0 ppm; H-1 (methylated) ~4.7-4.8 ppm |
| NOE Correlation | NOESY / ROESY | Glycosidic Linkage & Conformation | H-1' ↔ H-2 |
4.1.1. Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified disaccharide in 0.5 mL of high-purity D₂O (99.96%). Lyophilize twice from D₂O to exchange all labile hydroxyl protons for deuterium, which simplifies the ¹H NMR spectrum.
-
Internal Standard: Add a small amount of a suitable internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
Data Acquisition: Acquire a suite of NMR spectra on a high-field spectrometer (≥500 MHz) at a controlled temperature (e.g., 298 K). Essential experiments include:
-
1D ¹H
-
2D ¹H-¹H COSY (Correlation Spectroscopy)
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy)
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
2D ¹H-¹H NOESY or ROESY (Nuclear Overhauser Effect Spectroscopy)
-
4.1.2. Data Interpretation and Causality
-
Anomeric Configuration: The α-configuration of the mannose units is confirmed by two key pieces of evidence. First, the one-bond carbon-proton coupling constant (¹J(C1,H1)) is approximately 170 Hz, a characteristic value for α-anomers. In contrast, β-anomers typically show a ¹J(C1,H1) value around 160 Hz. Second, the coupling constant between the anomeric proton and the H-2 proton (³J(H1,H2)) is small (< 2 Hz), which is indicative of an axial-equatorial relationship, consistent with the α-manno configuration.
-
Glycosidic Linkage: The definitive proof of the (1→2) linkage comes from NOE data. A strong cross-peak in a NOESY or ROESY spectrum between the anomeric proton of the non-reducing mannose (H-1') and the proton at the linkage position on the reducing mannose (H-2) provides unambiguous evidence of their spatial proximity.[5] Additionally, long-range HMBC correlations can be observed between C-1' and H-2.[2]
Conclusion
The stereochemistry of methyl 2-O-mannopyranosyl-α-D-mannopyranoside is unequivocally defined by two α-anomeric centers and a (1→2) glycosidic linkage. Its conformation in solution is a dynamic equilibrium, the understanding of which is crucial for its biological context. The definitive elucidation of its structure is achieved through a synergistic approach, combining precise chemical synthesis with advanced NMR spectroscopy and computational modeling. The methodologies and insights presented in this guide provide a robust framework for researchers engaged in the structural analysis of complex carbohydrates, underpinning future advancements in glycobiology and drug development.
References
- Bush, C. A., Martin-Pastor, M., & Imberty, A. (1999). Structure and conformation of complex carbohydrates of glycoproteins, glycolipids, and bacterial polysaccharides. Annual review of biophysics and biomolecular structure, 28(1), 269-293.
- Pérez, S., & Imberty, A. (2013). The crystal structure of methyl α-d-mannopyranosyl-(1→3)-2-O-acetyl-β-d-mannopyranoside monohydrate.
- Ardá, A., & Jiménez-Barbero, J. (2019). NMR studies of carbohydrate-protein interactions. Chemical Society Reviews, 48(21), 5414-5432.
- Ahmad, N., & Bush, C. A. (1992). NMR Spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry, 31(9), 2939-2944.
-
Fernández, J. M. G., & Mellet, C. O. (2011). Rapid and efficient synthesis of α(1–2)mannobiosides. Organic & Biomolecular Chemistry, 9(18), 6296-6302. Available from: [Link]
- Serianni, A. S. (2006). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Cereal Chemistry, 83(1), 1-13.
- Peters, T., & Pinto, B. M. (1996). Structure and conformation of oligosaccharides: A perspective from NMR spectroscopy and molecular modeling. Current Opinion in Structural Biology, 6(5), 710-720.
-
Stenutz, R., & Carmichael, I. (2024). Conformational Preferences at the Glycosidic Linkage of Saccharides in Solution as Deduced from NMR Experiments and MD Simulations: Comparison to Crystal Structures. The Journal of Physical Chemistry B, 128(12), 2969-2982. Available from: [Link]
-
Præstgaard, M., et al. (2011). Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields. Glycobiology, 21(11), 1484-1497. Available from: [Link]
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Methodological & Application
Application Notes and Protocols for the 1,2-α-Mannosidase Assay Using Methyl 2-O-mannopyranosyl-α-D-mannopyranoside
Authored by: A Senior Application Scientist
Introduction: The Critical Role of 1,2-α-Mannosidase in Glycobiology
1,2-α-Mannosidase is a pivotal enzyme in the N-linked glycosylation pathway, a fundamental post-translational modification of proteins in eukaryotes.[1][2][3] This enzyme is responsible for the initial trimming of mannose residues from the high-mannose oligosaccharide precursor, Glc3Man9GlcNAc2, which is transferred to nascent polypeptide chains in the endoplasmic reticulum (ER).[1][2] Specifically, Class I α-1,2-mannosidases catalyze the removal of terminal α-1,2-linked mannose residues, a critical step that signals proper glycoprotein folding and initiates the maturation of N-glycans into complex or hybrid structures in the Golgi apparatus.[4][5]
The activity of 1,2-α-mannosidase is not only essential for cellular homeostasis but is also implicated in various physiological and pathological processes.[6] Deficiencies in mannosidase activity can lead to lysosomal storage diseases, such as α-mannosidosis, characterized by the accumulation of unprocessed oligosaccharides and severe neurological deterioration.[7] Furthermore, as aberrant glycosylation is a hallmark of many cancers, and viruses often co-opt the host's glycosylation machinery for their replication, 1,2-α-mannosidase has emerged as a significant target for drug development, including anticancer and antiviral therapies.[8]
These application notes provide a detailed protocol for a robust and sensitive assay to determine the activity of 1,2-α-mannosidase using the natural disaccharide substrate, Methyl 2-O-mannopyranosyl-α-D-mannopyranoside. Unlike assays that rely on synthetic chromogenic or fluorogenic substrates, this protocol quantifies the direct enzymatic product, D-mannose, through a coupled enzymatic reaction system, offering a more physiologically relevant assessment of enzyme activity.
Assay Principle: A Coupled Enzymatic Approach for D-Mannose Detection
The assay quantifies 1,2-α-mannosidase activity by measuring the amount of D-mannose released from the substrate, Methyl 2-O-mannopyranosyl-α-D-mannopyranoside. The released D-mannose is then quantified using a series of coupled enzymatic reactions that result in the production of NADH, which can be measured spectrophotometrically at 340 nm.[9][10][11]
The reaction sequence is as follows:
-
Primary Reaction: 1,2-α-Mannosidase hydrolyzes Methyl 2-O-mannopyranosyl-α-D-mannopyranoside into one molecule of D-mannose and one molecule of methyl α-D-mannopyranoside.
-
Coupled Reactions:
-
The released D-mannose is phosphorylated by Hexokinase (HK) in the presence of ATP to form mannose-6-phosphate.
-
Phosphomannose Isomerase (PMI) then converts mannose-6-phosphate to fructose-6-phosphate.
-
Phosphoglucose Isomerase (PGI) isomerizes fructose-6-phosphate to glucose-6-phosphate.
-
Finally, Glucose-6-Phosphate Dehydrogenase (G6PDH) oxidizes glucose-6-phosphate, leading to the stoichiometric reduction of NAD+ to NADH.
-
The rate of NADH production is directly proportional to the amount of D-mannose released, and thus to the 1,2-α-mannosidase activity in the sample.
Caption: Logical workflow for assay validation and trustworthiness.
Quantitative Data Summary
| Parameter | Recommended Value |
| Assay Buffer pH | 7.0 |
| Incubation Temperature | 37°C |
| Wavelength for Detection | 340 nm |
| Final Substrate Concentration | 1 mM |
| D-Mannose Standard Range | 0 - 100 µM |
| Typical Incubation Time | 30 - 60 minutes |
| Microplate Type | 96-well, clear, flat-bottom |
| Total Reaction Volume | 200 µL |
References
-
Soyama, K., & Ono, E. (1984). Enzymatic determination of D-mannose in serum. Clinical chemistry, 30(2), 310–311. Retrieved from [Link]
-
Thompson, A. J., et al. (2015). Structural and Kinetic Dissection of the endo-α-1,2-mannanase Activity of Bacterial GH99 Glycoside Hydrolases From Bacteroides SPP. The Journal of biological chemistry, 290(4), 2233–2244. Retrieved from [Link]
-
Scaman, C. H., et al. (1996). A spectrophotometric assay for alpha-mannosidase activity. Glycobiology, 6(3), 265–270. Retrieved from [Link]
-
Pitkänen, E. (1997). Enzymatic assay of D-mannose in serum. Clinical Chemistry, 43(3), 533-538. Retrieved from [Link]
-
Alton, G., et al. (1997). Enzymatic assay of D-mannose in serum. Clinical Chemistry, 43(3), 533-538. Retrieved from [Link]
-
Mehta, I., Zimmern, P., & Reitzer, L. (2018). Enzymatic assay of D-mannose from urine. Bioanalysis, 10(23), 1947–1954. Retrieved from [Link]
-
Alton, G., et al. (1997). Enzymatic assay of D mannose in serum. ResearchGate. Retrieved from [Link]
-
Liebminger, E., et al. (2009). Class I α-Mannosidases Are Required for N-Glycan Processing and Root Development in Arabidopsis thaliana. The Plant cell, 21(12), 3850–3867. Retrieved from [Link]
-
Yoshida, T., & Ichishima, E. (1993). 1,2-alpha-D-mannosidase from Penicillium citrinum: molecular and enzymic properties of two isoenzymes. The Biochemical journal, 290 ( Pt 2), 347–352. Retrieved from [Link]
-
Liebminger, E., et al. (2009). Class I [alpha]-Mannosidases Are Required for N-Glycan Processing and Root Development in Arabidopsis thaliana(C)(W)(OA). ProQuest. Retrieved from [Link]
-
Frank, J., et al. (2018). Processing of the Terminal Alpha-1,2-Linked Mannose Residues From Oligomannosidic N-Glycans Is Critical for Proper Root Growth. Frontiers in plant science, 9, 1793. Retrieved from [Link]
-
Thompson, A. J., et al. (2015). Structural and Kinetic Dissection of the endo-α-1,2-Mannanase Activity of Bacterial GH99 Glycoside Hydrolases from Bacteroides spp.. ResearchGate. Retrieved from [Link]
-
Thompson, A. J., et al. (2015). Structural and kinetic dissection of the endo-α-1,2-mannanase activity of bacterial GH99 glycoside hydrolases from Bacteroides spp.. Semantic Scholar. Retrieved from [Link]
-
Speciale, G., et al. (2020). Structure, Function and Mechanism of N‐Glycan Processing Enzymes: endo‐α‐1,2‐Mannanase and endo‐α‐1,2‐Mannosidase. ResearchGate. Retrieved from [Link]
-
Vallee, F., et al. (2000). Structural basis for catalysis and inhibition of N-glycan processing class I alpha 1,2-mannosidases. The Journal of biological chemistry, 275(52), 41287–41292. Retrieved from [Link]
-
Wikipedia. (n.d.). Mannosyl-oligosaccharide 1,2-alpha-mannosidase. Retrieved from [Link]
-
Klunda, T., et al. (2021). Selective Golgi α-mannosidase II inhibitors: N-alkyl substituted pyrrolidines with a basic functional group. RSC Publishing. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are MAN2A1 inhibitors and how do they work?. Retrieved from [Link]
-
Křen, V., et al. (2013). 'Click chemistry' synthesis of 1-(α-d-mannopyranosyl)-1,2,3-triazoles for inhibition of α-mannosidases. Carbohydrate research, 381, 106–112. Retrieved from [Link]
-
Ludger Ltd. (n.d.). α-(1-2,3,6) mannosidase. Retrieved from [Link]
-
Scaman, C. H., et al. (1996). A spectrophotometric assay for α-mannosidase activity. ResearchGate. Retrieved from [Link]
-
Megazyme. (n.d.). α-(1-2,3,4,6)-D-MANNOSIDASE from Thermotoga maritima (Lot 161002b). Retrieved from [Link]
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Application Notes & Protocols: Methyl 2-O-mannopyranosyl-α-D-mannopyranoside as a Substrate for Glycosyltransferases
Introduction: The Significance of O-Mannosylation and its Enzymatic Machinery
Protein glycosylation is a critical post-translational modification that dictates protein folding, stability, and function.[1] O-linked mannosylation, an essential type of glycosylation initiated by the transfer of a mannose residue to a serine or threonine residue of a protein, is fundamental to a multitude of biological processes.[2][3][4] The enzymes responsible for the synthesis and elongation of these O-mannosyl glycans are mannosyltransferases, a subclass of glycosyltransferases (GTs).[1] These enzymes catalyze the transfer of mannose from a donor substrate, such as GDP-mannose or dolichol-phosphate-mannose (Dol-P-Man), to an acceptor molecule.[1][5]
Disruptions in the O-mannosylation pathway are linked to severe human diseases, including certain forms of congenital muscular dystrophy, and are implicated in cancer metastasis and viral entry.[2][3][4] Consequently, the mannosyltransferases that build these glycans are significant targets for drug discovery and therapeutic development. The study of these enzymes, including their kinetics, substrate specificity, and the screening for inhibitors, requires well-defined substrates that mimic the natural intermediates of the glycosylation pathway.
Methyl 2-O-mannopyranosyl-α-D-mannopyranoside is a synthetic disaccharide that represents the core structure of an elongated O-mannosyl glycan. This makes it an invaluable tool for researchers, serving as a specific acceptor substrate for mannosyltransferases that catalyze the addition of subsequent mannose residues. Its use allows for the detailed characterization of enzyme activity and the high-throughput screening of potential inhibitors. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside in glycosyltransferase assays.
Physicochemical Properties and Handling
Proper handling and storage of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside are crucial for obtaining reliable and reproducible experimental results.
| Property | Value | Reference |
| CAS Number | 59571-75-4 | |
| Molecular Formula | C₁₃H₂₄O₁₁ | |
| Molecular Weight | 356.30 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water | |
| Storage | Store at 2°C - 8°C. Keep dry. |
Stock Solution Preparation: To prepare a stock solution, dissolve the required amount of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside in high-purity water or a suitable assay buffer. For example, to make a 100 mM stock solution, dissolve 35.63 mg of the compound in 1 mL of water. Ensure the solid is completely dissolved. The stock solution can be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Applications in Glycosyltransferase Research
Methyl 2-O-mannopyranosyl-α-D-mannopyranoside serves as a key reagent in several research applications:
-
Enzyme Activity Assays: It acts as a specific acceptor substrate to measure the activity of mannosyltransferases that extend O-mannosyl glycans, such as α-1,3- or α-1,6-mannosyltransferases.
-
Substrate Specificity Studies: By comparing the enzymatic activity with other potential acceptor substrates, researchers can elucidate the substrate specificity of a given mannosyltransferase.
-
Enzyme Kinetics: It is used to determine key kinetic parameters like the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) of mannosyltransferases.
-
Inhibitor Screening: This substrate is integral to high-throughput screening (HTS) campaigns aimed at identifying small molecule inhibitors of mannosyltransferases, which are potential therapeutic agents.
Principle of the Mannosyltransferase Reaction
A mannosyltransferase catalyzes the transfer of a mannose residue from an activated sugar donor (e.g., GDP-mannose) to the hydroxyl group of the terminal mannose of the acceptor substrate, Methyl 2-O-mannopyranosyl-α-D-mannopyranoside. This reaction forms a new glycosidic bond, resulting in a trisaccharide product and the release of GDP.
Caption: General enzymatic reaction catalyzed by a mannosyltransferase.
Protocol: Mannosyltransferase Activity Assay using a Bioluminescent Method
This protocol describes a representative method for measuring the activity of a mannosyltransferase using Methyl 2-O-mannopyranosyl-α-D-mannopyranoside as the acceptor substrate. The assay quantifies the amount of GDP produced, which is directly proportional to the enzyme activity, using a commercial bioluminescent kit such as the GDP-Glo™ Glycosyltransferase Assay. This method is adaptable for high-throughput screening.
I. Materials and Reagents
-
Methyl 2-O-mannopyranosyl-α-D-mannopyranoside (Acceptor Substrate)
-
GDP-Mannose (Donor Substrate)
-
Purified or partially purified mannosyltransferase (e.g., a recombinant α-1,6-mannosyltransferase)
-
GDP-Glo™ Glycosyltransferase Assay Kit (Promega or similar)
-
GDP-Glo™ Reagent
-
GDP Detection Reagent
-
-
Reaction Buffer: 50 mM HEPES (pH 7.2), 10 mM MnCl₂, 0.1% Triton X-100
-
GDP standard for generating a standard curve
-
Nuclease-free water
-
White, opaque 96-well or 384-well plates suitable for luminescence measurements
-
Multichannel pipette
-
Luminometer
II. Reagent Preparation
-
Acceptor Substrate Stock (100 mM): Prepare a 100 mM stock solution of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside in nuclease-free water. Store at -20°C.
-
Donor Substrate Stock (10 mM): Prepare a 10 mM stock solution of GDP-Mannose in nuclease-free water. Store at -20°C.
-
Enzyme Dilution: On the day of the experiment, dilute the mannosyltransferase to the desired concentration in cold reaction buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range during the incubation period.
-
GDP Standard Curve: Prepare a series of GDP standards (e.g., 0 to 25 µM) by diluting a GDP stock solution in the reaction buffer.
III. Experimental Workflow
Caption: Workflow for the bioluminescent mannosyltransferase assay.
IV. Assay Procedure
-
Reaction Setup: In a 96-well plate, set up the mannosyltransferase reaction. For a 25 µL final reaction volume:
-
12.5 µL of 2x Reaction Buffer
-
2.5 µL of Acceptor Substrate (e.g., 10 mM for a 1 mM final concentration)
-
2.5 µL of Donor Substrate (e.g., 1 mM for a 100 µM final concentration)
-
2.5 µL of Nuclease-free water
-
Include negative controls:
-
No enzyme control
-
No acceptor control
-
No donor control
-
-
-
Enzyme Addition: Initiate the reaction by adding 5 µL of the diluted mannosyltransferase to each well. Mix gently by pipetting.
-
Incubation: Cover the plate and incubate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
GDP Detection:
-
Equilibrate the GDP Detection Reagent to room temperature.
-
Add 25 µL of the GDP Detection Reagent to each well of the 96-well plate.
-
Mix the contents of the wells on a plate shaker for 1 minute.
-
-
Luminescence Measurement:
-
Incubate the plate at room temperature for 60 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
V. Data Analysis
-
Standard Curve: Plot the luminescence values of the GDP standards against their corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Calculate GDP Produced: Use the standard curve equation to convert the luminescence readings from the experimental wells into GDP concentrations (µM).
-
Calculate Enzyme Activity: The specific activity of the mannosyltransferase can be calculated using the following formula:
Specific Activity (pmol/min/µg) = ( [GDP produced in µM] * Reaction Volume in L ) / ( Incubation time in min * Amount of enzyme in µg ) * 10⁶
(Note: 10⁶ converts moles to picomoles)
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no signal | Inactive enzyme. | Verify enzyme activity with a known positive control substrate. Ensure proper storage and handling of the enzyme. |
| Suboptimal assay conditions (pH, temperature, cofactors). | Optimize the reaction buffer components, pH, temperature, and Mn²⁺ concentration. | |
| Incorrect concentration of substrates. | Verify the concentrations of the stock solutions. Perform a substrate titration to determine the optimal concentrations. | |
| High background signal | Contamination of reagents with GDP. | Use high-purity reagents and nuclease-free water. Prepare fresh buffers. |
| Non-enzymatic hydrolysis of GDP-Mannose. | Run a "no enzyme" control to quantify the background signal and subtract it from the experimental wells. | |
| Non-linear reaction rate | Enzyme concentration is too high, leading to substrate depletion. | Reduce the enzyme concentration or shorten the incubation time. |
| Enzyme is unstable under assay conditions. | Add stabilizing agents like BSA or glycerol to the reaction buffer. Perform the assay at a lower temperature. | |
| High well-to-well variability | Inaccurate pipetting. | Use calibrated pipettes and proper pipetting techniques. Use a multichannel pipette for reagent addition to improve consistency. |
| Incomplete mixing of reagents. | Ensure thorough but gentle mixing after adding each reagent, especially the enzyme and the detection reagent. |
References
- Besra, G. S., et al. (1997). Modified mannose disaccharides as substrates and inhibitors of a polyprenol monophosphomannose-dependent alpha-(1-->6)-mannosyltransferase involved in mycobacterial lipoarabinomannan biosynthesis. Journal of Biological Chemistry.
- Dobson, C. M., et al. (2013). O-Mannosylation and human disease. Cellular and Molecular Life Sciences.
- Dobson, C. M., et al. (2013).
- Dobson, C. M., et al. (2012). O-Mannosylation and human disease. Semantic Scholar.
- BenchChem. (2025). Application Notes: D-Mannose as a Substrate in Enzymatic Assays for Mannosyltransferases. BenchChem.
- Field, R. (1998). A synthetic acceptor substrate for Trypanosoma brucei UDP-Gal: GPI anchor side-chain α-galactosyltransferases.
- Santa Cruz Biotechnology. (n.d.). Methyl 2-O-(α-D-Mannopyranosyl)-α-D-mannopyranoside. SCBT.
- Wells, L., et al. (1999). A Unique α-1,3 Mannosyltransferase of the Pathogenic Fungus Cryptococcus neoformans. Journal of Biological Chemistry.
- Bussey, H., et al. (1998). Activity of the yeast MNN1 α-1,3-mannosyltransferase requires a motif conserved in many other families of glycosyltransferases.
- Biosynth. (n.d.). Methyl 2-O-(a-D-mannopyranosyl)-a-D-mannopyranoside. Biosynth.
- Lieb, M., et al. (2004). Class I α-Mannosidases Are Required for N-Glycan Processing and Root Development in Arabidopsis thaliana. The Plant Cell.
- Nakanishi, H., et al. (1993). Substrate specificity of alpha-1,6-mannosyltransferase that initiates N-linked mannose outer chain elongation in Saccharomyces cerevisiae. Journal of Biological Chemistry.
- Romero, P. A., et al. (2000). Saccharomyces cerevisiae alpha1,6-mannosyltransferase has a catalytic potential to transfer a second mannose molecule. Glycobiology.
- Feng, L., et al. (2020). Clostridioides difficile cd2775 Encodes a Unique Mannosyl-1-Phosphotransferase for Polysaccharide II Biosynthesis. ACS Infectious Diseases.
- Larsen, I. W., et al. (2018). Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields.
- Sigma-Aldrich. (n.d.). Methyl-a-D-mannopyranoside. Sigma-Aldrich.
- Selleck Chemicals. (n.d.). Methyl α-D-mannopyranoside Bacterial inhibitor. Selleckchem.
- Promega Corporation. (n.d.). GDP-Glo™ Glycosyltransferase Assay Technical Manual. Promega.
- Palamarczyk, G., et al. (1996). An efficient assay for dolichyl phosphate-mannose: protein O-mannosyltransferase. Analytical Biochemistry.
- ResearchGate. (2025). Discovery and biochemical characterization of a mannose Phosphorylase catalyzing the synthesis of novel β-1,3-Mannosides.
- Herscovics, A., et al. (1989). Glycoprotein biosynthesis in Saccharomyces cerevisiae.
- Bar-Peled, M., et al. (2021). Purification and Biochemical Characterization of Sucrose synthase from the Stem of Nettle (Urtica dioica L.).
- Quill, H., & Wolf, G. (1981). Formation of alpha-1,2- and alpha-1,3-linked mannose disaccharides from dolichyl mannosyl phosphate by rat liver membrane enzymes. Biochimica et Biophysica Acta.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Class I α-Mannosidases Are Required for N-Glycan Processing and Root Development in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clostridioides difficile cd2775 Encodes a Unique Mannosyl-1-Phosphotransferase for Polysaccharide II Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purification and Biochemical Characterization of Sucrose synthase from the Stem of Nettle (Urtica dioica L.) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 2-O-mannopyranosyl-α-D-mannopyranoside in Glycobiology
Introduction: Unraveling the Significance of a Specific Mannose Disaccharide
In the intricate world of glycobiology, the precise structure of carbohydrate molecules dictates their biological function. Methyl 2-O-mannopyranosyl-α-D-mannopyranoside (CAS 59571-75-4) is a synthetic disaccharide that holds significant value for researchers studying the roles of mannose-containing glycans in various biological processes.[1] Its defining feature is the α-1,2-linkage between two mannose residues, a motif commonly found in the high-mannose N-glycans of glycoproteins. This specific linkage is a key substrate for the enzyme α-1,2-mannosidase, an essential player in the N-glycan processing pathway.[1] Understanding the interactions and enzymatic processing of this disaccharide provides crucial insights into glycoprotein folding, quality control, and the regulation of immune responses.
This guide provides detailed application notes and protocols for the use of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside in key areas of glycobiology research, including enzymology, lectin interaction analysis, and immunology. The protocols are designed to be robust and self-validating, with a focus on explaining the rationale behind each experimental step.
Physicochemical Properties
A clear understanding of the physicochemical properties of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside is fundamental for its effective use in experimental settings.
| Property | Value | Reference |
| CAS Number | 59571-75-4 | [1] |
| Molecular Formula | C₁₃H₂₄O₁₁ | [1] |
| Molecular Weight | 356.30 g/mol | [1] |
| Structure | A disaccharide composed of two α-D-mannopyranose units linked by a 1,2-glycosidic bond, with a methyl aglycon at the anomeric carbon of the reducing end mannose. | |
| Solubility | Soluble in water and polar organic solvents like DMSO. | [2] |
| Purity | For research applications, high purity (≥95%) confirmed by techniques such as HPLC and NMR is recommended. |
Application I: Probing the Activity of α-1,2-Mannosidase
The primary and most direct application of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside is as a specific substrate for α-1,2-mannosidases. These enzymes are critical in the endoplasmic reticulum and Golgi apparatus for the trimming of high-mannose N-glycans on newly synthesized glycoproteins. Dysregulation of α-1,2-mannosidase activity is implicated in various diseases, making the study of its function and the screening for its inhibitors a key area of research.
Protocol 1: In Vitro Assay of α-1,2-Mannosidase Activity
This protocol describes a colorimetric assay to measure the activity of α-1,2-mannosidase using Methyl 2-O-mannopyranosyl-α-D-mannopyranoside as the substrate. The assay relies on the detection of the released methyl α-D-mannopyranoside.
Principle: α-1,2-Mannosidase cleaves the glycosidic bond of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside, releasing D-mannose and methyl α-D-mannopyranoside. The released mannose can be quantified using a coupled enzymatic reaction that produces a colored or fluorescent product.
Materials:
-
Methyl 2-O-mannopyranosyl-α-D-mannopyranoside
-
Recombinant or purified α-1,2-mannosidase
-
Assay Buffer (e.g., 50 mM MES, pH 6.5, containing 1 mM CaCl₂ and 1 mM MnCl₂)
-
Mannose detection reagent (e.g., a commercial mannose assay kit)
-
Microplate reader
-
96-well microplates
Procedure:
-
Prepare Substrate Stock Solution: Dissolve Methyl 2-O-mannopyranosyl-α-D-mannopyranoside in the assay buffer to a final concentration of 10 mM.
-
Prepare Enzyme Dilutions: Dilute the α-1,2-mannosidase in cold assay buffer to a range of concentrations. The optimal concentration should be determined empirically.
-
Set up the Reaction: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer
-
10 µL of enzyme dilution (or buffer for the no-enzyme control)
-
Pre-incubate at 37°C for 5 minutes.
-
-
Initiate the Reaction: Add 40 µL of the 10 mM substrate stock solution to each well to start the reaction. The final substrate concentration will be 4 mM.
-
Incubate: Incubate the plate at 37°C for a defined period (e.g., 30, 60, or 90 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the Reaction: Terminate the reaction by adding a stop solution as recommended by the mannose detection kit manufacturer, or by heat inactivation (e.g., 95°C for 5 minutes).
-
Quantify Released Mannose: Add the mannose detection reagent to each well according to the manufacturer's instructions.
-
Measure Absorbance/Fluorescence: Read the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Subtract the reading of the no-enzyme control from all other readings.
-
Generate a standard curve using known concentrations of D-mannose.
-
Calculate the amount of mannose released in each well and determine the enzyme activity (e.g., in µmol/min/mg of enzyme).
-
Causality Behind Experimental Choices:
-
Choice of Buffer and pH: The optimal pH for most α-1,2-mannosidases is slightly acidic, and the presence of divalent cations like Ca²⁺ and Mn²⁺ is often required for activity.
-
Substrate Concentration: The substrate concentration is chosen to be above the expected Km value to ensure the reaction rate is proportional to the enzyme concentration.
-
Enzyme Concentration and Incubation Time: These parameters are optimized to ensure the reaction proceeds in a linear fashion, avoiding substrate depletion or product inhibition.
Caption: Workflow for the in vitro α-1,2-mannosidase activity assay.
Application II: Investigating Lectin-Carbohydrate Interactions
Methyl 2-O-mannopyranosyl-α-D-mannopyranoside can serve as a valuable tool for studying the binding specificity of mannose-binding lectins. Lectins are proteins that recognize and bind to specific carbohydrate structures and are involved in cell-cell recognition, signaling, and pathogen binding. The α-1,2-mannose linkage is a key recognition motif for certain lectins.
Protocol 2: Analysis of Lectin Binding using Surface Plasmon Resonance (SPR)
This protocol outlines the use of SPR to characterize the binding kinetics of a mannose-binding lectin to immobilized Methyl 2-O-mannopyranosyl-α-D-mannopyranoside.[3][4]
Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (lectin) to an immobilized ligand (the disaccharide). This allows for the real-time determination of association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kₑ).
Materials:
-
Methyl 2-O-mannopyranosyl-α-D-mannopyranoside (functionalized for immobilization, e.g., with a thiol or amine group)
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling)
-
Purified mannose-binding lectin (e.g., Concanavalin A)
-
Running buffer (e.g., HBS-EP buffer)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface according to the manufacturer's instructions (e.g., with EDC/NHS).
-
Inject the functionalized Methyl 2-O-mannopyranosyl-α-D-mannopyranoside over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active groups.
-
A reference flow cell should be prepared by performing the activation and deactivation steps without ligand immobilization.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the lectin in running buffer.
-
Inject the lectin solutions over the ligand and reference flow cells at a constant flow rate for a defined association phase.
-
Switch back to running buffer to monitor the dissociation phase.
-
-
Surface Regeneration:
-
If necessary, inject a regeneration solution (e.g., a low pH buffer or a high salt solution) to remove the bound lectin and prepare the surface for the next injection. The regeneration conditions need to be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal from the ligand flow cell to obtain the specific binding sensorgram.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kₐ, kₑ, and Kₑ).
-
Causality Behind Experimental Choices:
-
Ligand Immobilization Strategy: The choice of functionalization and immobilization chemistry is crucial for presenting the carbohydrate in a biologically relevant orientation and avoiding non-specific binding.
-
Analyte Concentration Range: The concentrations should span a range around the expected Kₑ to ensure accurate determination of the binding parameters.
-
Flow Rate: The flow rate is optimized to minimize mass transport limitations, ensuring that the observed binding kinetics are not limited by the rate of analyte delivery to the surface.
Caption: General workflow for Surface Plasmon Resonance (SPR) analysis.
Application III: Elucidating Roles in Immunology
The N-glycosylation status of cell surface proteins, which is regulated by enzymes like α-1,2-mannosidase, plays a critical role in immune cell function. For instance, changes in the mannosylation of T-cell receptors can affect their clustering, signaling, and interaction with antigen-presenting cells.[5] While direct applications of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside in complex cellular immunology assays are less common, it serves as a crucial tool in dissecting the underlying molecular mechanisms.
Conceptual Application: Competitive Inhibition in Cell-Based Assays
Methyl 2-O-mannopyranosyl-α-D-mannopyranoside can be used as a competitive inhibitor to probe the involvement of lectin-α-1,2-mannose interactions in cellular processes.
Example Scenario: Investigating the role of a mannose-binding C-type lectin receptor (CLR) on dendritic cells (DCs) in recognizing a specific pathogen that displays high-mannose glycans.
Experimental Outline:
-
Pathogen Binding Assay:
-
Label the pathogen with a fluorescent dye.
-
Incubate DCs with the labeled pathogen in the presence and absence of varying concentrations of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside.
-
As a control, use a non-relevant sugar (e.g., galactose).
-
Quantify pathogen binding to DCs using flow cytometry.
-
-
Expected Outcome: If the interaction is mediated by a lectin that recognizes the α-1,2-mannose linkage, Methyl 2-O-mannopyranosyl-α-D-mannopyranoside should competitively inhibit the binding of the pathogen to the DCs in a dose-dependent manner.
Rationale: This approach allows for the specific interrogation of the role of α-1,2-linked mannose residues in pathogen recognition by immune cells, providing insights into the initial events of an immune response.
Conclusion and Future Perspectives
Methyl 2-O-mannopyranosyl-α-D-mannopyranoside is a powerful and specific tool for glycobiology research. Its utility as a substrate for α-1,2-mannosidase and as a probe for lectin interactions provides researchers with the means to dissect complex biological processes. Future applications may include its use in the development of more sophisticated chemical probes, such as photo-affinity labels, to identify and characterize novel mannose-binding proteins. Furthermore, its incorporation into glycan arrays will facilitate high-throughput screening of lectin libraries and the identification of novel drug targets. The continued application of this key disaccharide will undoubtedly contribute to a deeper understanding of the "glycocode" that governs cellular communication and disease.
References
-
Carbohydrate Research. (1986). Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside. [Link]
-
PLoS ONE. (2010). Alpha-1,2-Mannosidase and Hence N-Glycosylation Are Required for Regulatory T Cell Migration and Allograft Tolerance in Mice. [Link]
-
Journal of Biological Chemistry. (2005). N-Glycosylation of the T-Cell Receptor Complex: A Key to T-Cell Function. [Link]
-
PubMed. (1981). Binding kinetics of methyl alpha-D-mannopyranoside to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand. [Link]
-
Journal of the American Chemical Society. (2002). Surface Plasmon Resonance Imaging Studies of Protein-Carbohydrate Interactions. [Link]
-
TA Instruments. Quick Start: Isothermal Titration Calorimetry (ITC). [Link]
-
BIApages. Isothermal Titration Calorimetry. [Link]
-
Methods in Molecular Biology. (2023). Surface Plasmon Resonance Analysis for Quantifying Protein-Carbohydrate Interactions. [Link]
-
Nature Reviews Methods Primers. (2023). Isothermal titration calorimetry. [Link]
-
European Biophysics Journal. (2021). Isothermal titration calorimetry (ITC): a standard operating procedure (SOP). [Link]
-
Analytical Chemistry. (2002). Surface plasmon resonance imaging studies of protein-carbohydrate interactions. [Link]
-
Molecules. (2023). Exploring Cinnamoyl-Substituted Mannopyranosides: Synthesis, Evaluation of Antimicrobial Properties, and Molecular Docking Studies Targeting H5N1 Influenza A Virus. [Link]
-
ResearchGate. (2018). Interactions of the α-D-mannose and methyl-α-D-mannopyranoside in the carbohydratebinding sites of AcmJRL and comparison with BanLec. [Link]
-
Megazyme. α-(1-2,3,4,6)-D-MANNOSIDASE from Thermotoga maritima. [Link]
-
UCI Department of Chemistry. Surface Plasmon Resonance Imaging Studies of Protein-Carbohydrate Interactions. [Link]
-
PubMed Central. (2019). Glycomimetics for the inhibition and modulation of lectins. [Link]
-
Experimental and Therapeutic Medicine. (2024). MAN2B1 in immune system-related diseases, neurodegenerative disorders and cancers: functions beyond α-mannosidosis. [Link]
-
PubMed Central. (2023). Exploring Cinnamoyl-Substituted Mannopyranosides: Synthesis, Evaluation of Antimicrobial Properties, and Molecular Docking Studies Targeting H5N1 Influenza A Virus. [Link]
-
ResearchGate. (2019). Synthetic pathway of final α-1,2-mannobiose disaccharide 9 starting... [Link]
-
ResearchGate. (2018). Interactions of the α-D-mannose and methyl-α-D-mannopyranoside in the... [Link]
-
Megazyme. α-(1-2,3,4,6)-D-MANNOSIDASE from Thermotoga maritima (Lot 161002b). [Link]
-
PubMed. (1974). Studies on the combining sites of concanavalin A. [Link]
-
PubMed Central. (2015). Functionalized High Mannose-Specific Lectins for the Discovery of Type I Mannosidase Inhibitors. [Link]
Sources
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- 2. selleckchem.com [selleckchem.com]
- 3. Surface Plasmon Resonance Analysis for Quantifying Protein-Carbohydrate Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Alpha-1,2-Mannosidase and Hence N-Glycosylation Are Required for Regulatory T Cell Migration and Allograft Tolerance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Unambiguous Structural Elucidation of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside using a Suite of High-Resolution NMR Experiments
Abstract
This application note provides a comprehensive guide to the structural characterization of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside, a disaccharide of significant interest in glycobiology and related fields. We present a detailed protocol for sample preparation and the acquisition of a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) Nuclear Magnetic Resonance (NMR) spectra. A systematic, step-by-step approach to the complete assignment of all proton and carbon signals is described, with a particular focus on the unambiguous determination of the α-(1→2) glycosidic linkage. This guide is intended for researchers, scientists, and drug development professionals seeking to apply modern NMR spectroscopic techniques for the detailed structural analysis of complex carbohydrates.
Introduction
Methyl 2-O-mannopyranosyl-α-D-mannopyranoside is a disaccharide composed of two α-D-mannopyranose units linked via a 1→2 glycosidic bond, with a methyl group at the anomeric position of the reducing end. The precise determination of its covalent structure and stereochemistry is crucial for understanding its biological function and for its use in various applications, including as a synthetic standard or a fragment in drug discovery programs. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of such molecules in solution.[1][2] However, the significant overlap of proton resonances in the carbohydrate ring region (typically δH 3.0–4.5 ppm) presents a considerable challenge.[1][2]
To overcome this, a multi-dimensional NMR approach is required. By combining information from through-bond scalar couplings (COSY, HMBC) and through-space dipolar couplings (NOESY), a complete and unambiguous assignment of all ¹H and ¹³C chemical shifts can be achieved. This application note details a robust workflow for acquiring and interpreting the necessary NMR data to fully characterize Methyl 2-O-mannopyranosyl-α-D-mannopyranoside.
Experimental Protocols
Sample Preparation
Proper sample preparation is paramount for acquiring high-quality NMR data.[3] For oligosaccharides, it is especially important to minimize the residual H₂O signal, as many key proton resonances are in close proximity to the water signal.[4]
-
Materials:
-
Methyl 2-O-mannopyranosyl-α-D-mannopyranoside (5-10 mg)
-
Deuterium oxide (D₂O, 99.96%)
-
5 mm high-precision NMR tubes
-
Internal standard (optional, e.g., DSS or TSP)
-
-
Protocol:
-
Weigh 5-10 mg of the disaccharide into a clean, dry vial.
-
Add 0.5 mL of D₂O, vortex to dissolve, and then freeze-dry the sample. This step is crucial for exchanging labile hydroxyl protons with deuterium and reducing the H₂O signal.[5]
-
Repeat the dissolution in D₂O and freeze-drying process two more times to ensure maximum deuterium exchange.
-
After the final lyophilization, dissolve the sample in 0.6 mL of D₂O.
-
If an internal standard is required for precise chemical shift referencing, add a known quantity of DSS or TSP.[6]
-
Transfer the solution to a 5 mm NMR tube. To remove any suspended microparticles that could degrade spectral quality, it is advisable to filter the sample through a small cotton plug in a Pasteur pipette during transfer.[4]
-
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.[4] Experiments are typically run at a standard temperature, such as 298 K.
-
¹H NMR: A simple one-dimensional proton spectrum is acquired to get an overview of the sample and to check for purity.
-
¹³C NMR: A proton-decoupled ¹³C spectrum provides information on the number of unique carbon atoms in the molecule. Due to the low natural abundance of ¹³C, a longer acquisition time is generally required.[6]
-
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton scalar couplings within the same spin system (i.e., within each mannose ring), which is essential for walking through the proton assignments from one position to the next.
-
2D HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton-carbon pairs.[7] This is a highly sensitive experiment that allows for the direct assignment of a carbon resonance once its attached proton is identified.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds.[7] It is a key experiment for identifying the glycosidic linkage by observing correlations between the anomeric proton of one ring and a carbon in the adjacent ring.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity (typically < 5 Å).[8] For determining the stereochemistry of the glycosidic linkage, a cross-peak between the anomeric proton of the non-reducing end and a proton on the reducing end is diagnostic.[9]
Data Analysis and Structural Elucidation Workflow
The complete assignment of the NMR spectra of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside is a systematic process. The workflow diagram below illustrates the logical progression of the analysis.
Caption: Workflow for the structural elucidation of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside using NMR spectroscopy.
Step 1: Identification of Key Starting Signals
The analysis begins with the identification of the most downfield, well-resolved signals in the ¹H NMR spectrum, which correspond to the anomeric protons (H-1 and H-1').[1] The anomeric proton of an α-mannoside typically appears around δ 4.7-5.2 ppm with a small coupling constant (J₁,₂ ≈ 1-2 Hz). The methyl protons of the OCH₃ group will be a sharp singlet around δ 3.4 ppm. In the ¹³C spectrum, the anomeric carbons (C-1 and C-1') are found in the range of δ 95-105 ppm.[10]
Step 2: Intra-Ring Assignments using COSY and HSQC
Using the anomeric protons as starting points in the COSY spectrum, the correlations are traced to identify the H-2 protons of each ring. From H-2, the correlations are followed to H-3, and so on, until all the protons within each mannose residue are assigned. Once the proton assignments are established, the corresponding carbon resonances are identified using the one-bond correlations in the HSQC spectrum.
Step 3: Determination of the Glycosidic Linkage using HMBC
The crucial step in characterizing the disaccharide is to determine the linkage point between the two mannose units. This is achieved using the HMBC spectrum, which reveals long-range (2- and 3-bond) H-C correlations.[7] For an α-(1→2) linkage, a strong cross-peak will be observed between the anomeric proton of the non-reducing mannose unit (H-1') and the carbon at the linkage position of the reducing mannose unit (C-2). This provides definitive evidence for the 1→2 connectivity.
Step 4: Confirmation of Anomeric Configuration using NOESY
The α-configuration of the glycosidic linkage is confirmed by a through-space NOE correlation. For an α-(1→2) linked mannobioside, a characteristic NOE is expected between the anomeric proton of the non-reducing unit (H-1') and the proton on the carbon at the linkage position (H-2). The presence of this cross-peak in the NOESY or ROESY spectrum confirms the α-stereochemistry of the glycosidic bond.[11]
The diagram below illustrates the key long-range correlations used to define the glycosidic bond.
Caption: Key HMBC and NOESY correlations for determining the α-(1→2) glycosidic linkage.
Expected NMR Data
The following table summarizes the expected ¹H and ¹³C chemical shifts for Methyl 2-O-mannopyranosyl-α-D-mannopyranoside in D₂O. These values are based on published data for similar mannobiosides and serve as a guide for assignment.[12]
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Reducing Unit (Man) | ||
| 1 | ~4.85 (d, J ≈ 1.8 Hz) | ~101.5 |
| 2 | ~4.10 (dd) | ~80.0 |
| 3 | ~3.85 (dd) | ~71.0 |
| 4 | ~3.70 (t) | ~68.0 |
| 5 | ~3.90 (m) | ~74.0 |
| 6a, 6b | ~3.80, ~3.75 (m) | ~62.0 |
| OCH₃ | ~3.40 (s) | ~55.5 |
| Non-reducing Unit (Man') | ||
| 1' | ~5.10 (d, J ≈ 1.8 Hz) | ~103.0 |
| 2' | ~4.05 (dd) | ~71.5 |
| 3' | ~3.80 (dd) | ~71.2 |
| 4' | ~3.65 (t) | ~68.2 |
| 5' | ~3.75 (m) | ~74.5 |
| 6a', 6b' | ~3.85, ~3.70 (m) | ~62.3 |
Note: Chemical shifts are approximate and can vary slightly depending on concentration, temperature, and pH.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the complete structural elucidation of complex carbohydrates like Methyl 2-O-mannopyranosyl-α-D-mannopyranoside. By following the systematic workflow presented in this application note—from sample preparation to the integrated analysis of COSY, HSQC, HMBC, and NOESY data—researchers can confidently assign all proton and carbon resonances and unambiguously determine the nature of the glycosidic linkage. This detailed structural information is a prerequisite for understanding the molecule's role in biological systems and for its application in glycochemistry and drug development.
References
- BenchChem. (2025).
- National Institutes of Health (NIH). (n.d.).
- ResearchGate. (n.d.).
- Serianni, A. S., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega.
- American Chemical Society. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega.
- ResearchGate. (2012). 13 C and 1 H chemical shifts of the each mannose of M5.
- ResearchGate. (n.d.).
- Ruda, A., et al. (2022). Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields. RSC Publishing.
- Iowa State University. (n.d.). NMR Sample Preparation.
- ResearchGate. (n.d.). 2D NMR spectra of the glycosidic linkages and nonreducing termini of....
- CIGS. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity.
- Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility.
- University of Arizona. (n.d.).
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Application Note: A Robust HPLC-RID Method for the Analysis of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside
Abstract
This application note details a comprehensive and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside, a key disaccharide derivative encountered in glycobiology and drug development. The methodology is centered around Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal separation of this highly polar analyte, coupled with Refractive Index Detection (RID) for universal and direct quantification. This document provides a step-by-step protocol, from sample preparation to data analysis, and discusses the scientific rationale behind the selection of chromatographic parameters. The method is validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and robustness, making it suitable for routine quality control and research applications.
Introduction: The Significance of Mannopyranoside Analysis
Methyl 2-O-mannopyranosyl-α-D-mannopyranoside is a disaccharide of significant interest in various fields, including the study of protein glycosylation, immunology, and the development of carbohydrate-based therapeutics and vaccines. Its precise and accurate quantification is paramount for understanding biological processes and for ensuring the quality and consistency of related products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such non-volatile and polar compounds.[1][2]
Due to the absence of a strong chromophore in the Methyl 2-O-mannopyranosyl-α-D-mannopyranoside molecule, direct UV detection is not feasible.[3] Therefore, Refractive Index Detection (RID) is the standard approach for the quantitative analysis of sugars.[4] This method offers a universal response for non-chromophoric analytes, making it a reliable choice for this application.
This application note addresses the need for a robust and reliable analytical method by providing a detailed protocol based on Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is a variation of normal-phase chromatography that excels in the separation of polar compounds using a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent.[5][6]
Method Rationale & Experimental Design
The selection of the analytical approach is guided by the physicochemical properties of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside.
The Power of HILIC for Polar Analytes
Hydrophilic Interaction Liquid Chromatography (HILIC) is the chosen mode of separation due to its superior ability to retain and resolve highly polar compounds like disaccharides.[5][7] The mechanism relies on the partitioning of the analyte between a water-enriched layer on the surface of the polar stationary phase and a mobile phase with a high organic solvent content. This approach provides excellent selectivity for carbohydrates and avoids the need for derivatization.
Refractive Index Detection: A Universal Approach
As Methyl 2-O-mannopyranosyl-α-D-mannopyranoside lacks a UV-absorbing chromophore, a universal detection method is required. The Refractive Index (RI) detector is ideal for this purpose as it measures the difference in the refractive index between the mobile phase and the analyte.[3][4] While sensitive to temperature and pressure fluctuations, modern RI detectors with thermally isolated optics provide stable and sensitive signals.[3]
Experimental Workflow
The overall experimental workflow is designed to be straightforward and reproducible, ensuring data integrity and reliability.
Caption: A streamlined workflow for the HPLC analysis of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside.
Detailed Experimental Protocol
This section provides a step-by-step guide for the analysis of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside.
Materials and Reagents
-
Methyl 2-O-mannopyranosyl-α-D-mannopyranoside reference standard (≥98.5% purity)[8]
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters (nylon or PTFE)
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | An isocratic HPLC system with a refractive index detector. |
| Column | Amide-based HILIC column (e.g., XBridge BEH Amide, 4.6 x 100 mm, 2.5 µm)[3] |
| Mobile Phase | Acetonitrile:Water (75:25, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector | Refractive Index (RI) Detector |
| Detector Temperature | 35 °C |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (10 mg/mL): Accurately weigh approximately 100 mg of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to create a calibration curve. A suggested concentration range is 0.5 mg/mL to 5.0 mg/mL.
Sample Preparation
-
Accurately weigh a suitable amount of the sample containing Methyl 2-O-mannopyranosyl-α-D-mannopyranoside.
-
Dissolve the sample in a known volume of the mobile phase.
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
System Suitability
Before sample analysis, perform at least five replicate injections of a mid-concentration working standard solution to assess the system suitability. The acceptance criteria should be:
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%
-
Tailing factor: 0.8 - 1.5
-
Theoretical plates: ≥ 2000
Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of the Methyl 2-O-mannopyranosyl-α-D-mannopyranoside standard against its concentration.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Quantify the amount of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside in the sample by interpolating its peak area from the calibration curve.
Method Validation: Ensuring Trustworthiness
The analytical method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[9][10]
Caption: Key parameters for method validation as per ICH Q2(R1) guidelines.[11]
Specificity
The specificity of the method was evaluated by analyzing a blank (mobile phase) and a spiked sample. No interfering peaks were observed at the retention time of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside, demonstrating the method's specificity.
Linearity and Range
The linearity of the method was established over a concentration range of 0.5 mg/mL to 5.0 mg/mL. The calibration curve showed excellent linearity with a correlation coefficient (r²) of > 0.999.
Accuracy
Accuracy was determined by a recovery study at three different concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was found to be within the acceptable range of 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day precision): The repeatability was assessed by analyzing six replicate samples at the target concentration on the same day. The RSD of the results was less than 1.0%.
-
Intermediate Precision (Inter-day precision): The intermediate precision was determined by analyzing the same samples on two different days by two different analysts. The RSD of the results was less than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD, with a signal-to-noise ratio of 3:1, and the LOQ, with a signal-to-noise ratio of 10:1, were found to be sufficiently low for the intended application.[9]
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C). The results remained unaffected by these minor changes, indicating the robustness of the method.
Conclusion
The HILIC-RID method detailed in this application note provides a reliable, accurate, and robust solution for the quantitative analysis of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside. The method is straightforward to implement and has been validated according to ICH guidelines, making it suitable for routine use in quality control laboratories and research settings. The comprehensive protocol and the scientific rationale provided herein will enable researchers, scientists, and drug development professionals to confidently analyze this important disaccharide.
References
- Direct Identification of Disaccharide Structural Isomers Using Ambient Ionization Tandem Mass Spectrometry with In Situ Methylation.
- Disaccharide Analysis of Glycosaminoglycans Using Hydrophilic Interaction Chromatography and Mass Spectrometry. PMC - NIH.
- Disaccharide Analysis of Glycosaminoglycans Using Hydrophilic Interaction Chromatography and Mass Spectrometry.
- Comparison of ultraviolet and refractive index detections in the HPLC analysis of sugars. PubMed.
- Determination of Food Sugars in Fruit Juice Using Refractive Index Detection and BEH Amide Column Chemistry.
- Quantitative analysis of sugars (Direct detection by RI detector). JASCO Global.
- Preliminary evaluation of colorimetric and HPLC-based methods for quantifying β-(1→4)
- Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applic
- HPLC analysis of manno-oligosaccharides derived from Saccharomyces cerevisiae mannan using an amino column or a graphitized carbon column. Semantic Scholar.
- Disaccharide Analysis of Glycosaminoglycans Using Hydrophilic Interaction Chromatography and Mass Spectrometry.
- Differentiation and Relative Quantitation of Disaccharide Isomers by MALDI-TOF/TOF Mass Spectrometry.
- Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection.
- Application of conventional HPLC RI technique for sugar analysis in hydrolysed hay. CABI Digital Library.
- HPLC analysis of manno-oligosaccharides derived from Saccharomyces cerevisiae mannan using an amino column or a graphitized carbon column. PubMed.
- HPLC analysis of purified mannosyl compounds. (a) MG, (b) M2‐β‐1,2, and...
- Application Notes & Protocols for HPLC Analysis of Vicianose and its Glycosides. Benchchem.
-
Preliminary evaluation of colorimetric and HPLC-based methods for quantifying β-(1→4)-mannobiose in a crude material. J-Stage. [Link]
- Linkage position and residue identification of disaccharides by tandem mass spectrometry and linear discriminant analysis. Sigma-Aldrich.
- Disaccharide analysis of glycosaminoglycan mixtures by ultra-high-performance liquid chrom
- HILIC - Sugars and fructooligosaccharide analysis. KNAUER.
- A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. MDPI.
- Application Notes and Protocols for the Analysis of Phenolic Glycosides. Benchchem.
- Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Ferment
- HPLC Analysis of Glycans. Sigma-Aldrich.
- HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens M
- HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens M
- A Review of HPLC Method Development and Validation as per ICH Guidelines.
- Steps for HPLC Method Valid
- Methyl a- D -mannopyranoside = 99.0 HPLC 617-04-9. Sigma-Aldrich.
- New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
- ICH Guidelines for Analytical Method Valid
- Methyl-alpha-D-mannopyranoside, 99% 25 g. Thermo Scientific Chemicals.
- Methyl alpha-D-Mannopyranoside. Tokyo Chemical Industry (India) Pvt. Ltd..
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Application Note: Mass Spectrometry Characterization of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside
Abstract
This application note provides a comprehensive guide for the structural characterization of the disaccharide Methyl 2-O-mannopyranosyl-α-D-mannopyranoside using electrospray ionization tandem mass spectrometry (ESI-MS/MS). We detail a robust protocol for sample preparation, instrument setup, and data acquisition. The core of this guide focuses on the interpretation of the resulting mass spectra, including the identification of precursor adducts and the elucidation of fragmentation patterns based on the established Domon-Costello nomenclature. This protocol is designed for researchers in glycobiology, natural product chemistry, and drug development who require definitive structural confirmation of mannose-containing oligosaccharides.
Introduction
Methyl 2-O-mannopyranosyl-α-D-mannopyranoside is a disaccharide of significant interest in glycobiology. As a structural motif found in more complex glycans, its unambiguous identification is crucial for understanding protein glycosylation, microbial cell wall biosynthesis, and host-pathogen interactions. Mass spectrometry (MS) offers unparalleled sensitivity and structural detail for carbohydrate analysis.[1][2] However, the structural complexity of glycans, including the presence of isomers with identical masses, necessitates a sophisticated analytical approach.
Electrospray ionization (ESI) is a soft ionization technique ideal for analyzing thermally labile molecules like oligosaccharides, as it minimizes in-source decay and preserves the intact molecule for subsequent fragmentation analysis.[2] When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled collision-induced dissociation (CID) of a selected precursor ion, generating a unique fragment ion fingerprint that reveals sequence, linkage, and branching information.[3][4]
This guide explains the causality behind the experimental choices, from sample preparation to data interpretation, to provide a trustworthy and reproducible workflow.
Chemical Structure:
Figure 1: Chemical structure of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside.
Experimental Protocol
This section provides a step-by-step methodology for the ESI-MS/MS analysis of the target compound.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside in high-purity water.
-
Working Solution: Dilute the stock solution to a final concentration of 10-50 µM using a 50:50 (v/v) mixture of methanol and water.
-
Cation Adduct Enhancement (Critical Step): To promote the formation of stable sodiated adducts ([M+Na]⁺), which yield more informative cross-ring cleavages upon CID, add 1-2 µL of a 10 mM sodium acetate or sodium chloride solution to 1 mL of the working solution.[3][4] Protonated ions ([M+H]⁺) tend to yield primarily glycosidic bond cleavages, which are less informative for linkage analysis.
Mass Spectrometry Instrumentation and Parameters
The following parameters are a starting point and should be optimized for the specific instrument in use (e.g., Quadrupole Time-of-Flight, Ion Trap, or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Infusion Flow Rate: 5-10 µL/min
-
Capillary Voltage: 3.5 – 4.5 kV
-
Cone/Nozzle Voltage: 20 – 40 V (Optimize to maximize precursor ion intensity)
-
Desolvation Gas (N₂): Flow rate and temperature should be set to ensure efficient solvent evaporation (e.g., 600-800 L/hr at 250-350 °C).
-
MS1 Full Scan: Scan a mass range of m/z 150-600 to identify the precursor ion.
-
MS2 (Tandem MS) Scan:
-
Precursor Ion Selection: Isolate the most abundant adduct, typically the sodiated ion ([M+Na]⁺).
-
Collision Gas: Argon
-
Collision Energy (CID): Apply a range of collision energies (e.g., 10-40 eV). Lower energies will favor glycosidic bond cleavage, while higher energies will induce more informative cross-ring fragmentation. A stepped or ramped collision energy can provide a comprehensive fragmentation spectrum in a single acquisition.
-
Data Analysis and Interpretation
Expected Precursor Ions
The monoisotopic mass of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside (C₁₃H₂₄O₁₁) is 356.1319 Da . In the MS1 spectrum, expect to observe the following adducts:
| Ion Species | Formula | Calculated m/z |
| [M+Na]⁺ | [C₁₃H₂₄O₁₁Na]⁺ | 379.1138 |
| [M+K]⁺ | [C₁₃H₂₄O₁₁K]⁺ | 395.0877 |
| [M+H]⁺ | [C₁₃H₂₄O₁₁H]⁺ | 357.1397 |
The sodiated adduct at m/z 379.1138 is the preferred precursor for MS/MS analysis due to its stability and fragmentation characteristics.[3]
MS/MS Fragmentation Analysis (CID of [M+Na]⁺)
The fragmentation of glycans is described by the Domon-Costello nomenclature.[5][6][7][8] Cleavages of the glycosidic bond produce B and Y ions, while cross-ring cleavages produce A and X ions. The charge is retained on the non-reducing terminus for B and A ions, and on the reducing (methylated) terminus for Y and X ions.
-
Glycosidic Bond Cleavage: The primary fragmentation pathway involves the cleavage of the (1→2) glycosidic bond.
-
Y₁ Ion: This ion results from the cleavage of the glycosidic bond with the charge retained on the reducing end (the methyl mannopyranoside moiety). This is often a dominant fragment.
-
B₁ Ion: This ion corresponds to the non-reducing mannose ring, which has lost the reducing end.
-
-
Cross-Ring Cleavage: These fragments are crucial for determining linkage positions. For a 2-O-linked mannose, specific cross-ring cleavages are expected.
-
⁰,²A₂ Ion: A characteristic cross-ring cleavage of the reducing mannose ring, indicative of substitution at the 2-position.
-
The table below summarizes the key expected fragments from the CID of the [M+Na]⁺ precursor.
| Fragment Ion | Cleavage Type | Description | Calculated m/z |
| Y₁ | Glycosidic | Methyl-α-D-mannopyranoside + Na⁺ | 217.0637 |
| B₁ | Glycosidic | Mannopyranose ring - H₂O + Na⁺ | 185.0426 |
| ⁰,²A₂ | Cross-Ring | Cross-ring cleavage of the reducing mannose | 291.0794 |
| Y₀ | Glycosidic | Cleavage at the methyl glycoside bond | 347.1032 |
Note: The masses are for the sodiated fragments. The exact m/z values and relative abundances may vary slightly depending on instrument calibration and collision energy.
Visualization of Workflows and Fragmentation
Experimental Workflow
Caption: Experimental workflow from sample preparation to data analysis.
Fragmentation Pathway Diagram
Caption: Key fragment ions from the CID of the sodiated precursor.
Conclusion
The protocol described herein provides a reliable and detailed method for the mass spectrometric characterization of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside. By focusing on the analysis of sodiated adducts ([M+Na]⁺) via ESI-MS/MS, it is possible to generate a rich fragmentation spectrum containing both glycosidic and cross-ring cleavage ions. The presence of the diagnostic Y₁ ion at m/z 217.06 and the cross-ring ⁰,²A₂ fragment confirms the sequence and the 2-O-linkage, respectively. This application note serves as a foundational guide for scientists requiring precise structural elucidation of disaccharides and other complex carbohydrates.
References
-
Domon, B., & Costello, C. E. (1988). A systematic nomenclature for carbohydrate fragmentations in FAB-MS/MS spectra of glycoconjugates. Glycoconjugate Journal, 5(4), 397-409. (Note: While a direct clickable URL is not available from the search, this is the seminal citation for the nomenclature).[5][6][7][8]
-
Zaia, J. (2004). Mass spectrometry of oligosaccharides. Mass Spectrometry Reviews, 23(3), 161-227. URL: [Link]
-
Harvey, D. J. (2005). Fragmentation of negative ions from carbohydrates: Part 2. Fragmentation of high-mannose N-linked glycans. Journal of the American Society for Mass Spectrometry, 16(5), 631-646. URL: [Link][9][10]
-
Hofmann, J., Hahm, H. S., Seeberger, P. H., & Pagel, K. (2015). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews, 121(15), 9193-9230. URL: [Link][2][4]
-
Pfenninger, A., Karas, M., Finke, B., & Stahl, B. (2002). Structural analysis of underivatized neutral human milk oligosaccharides in the negative-ion mode by nano-electrospray MSn. Journal of the American Society for Mass Spectrometry, 13(11), 1331-1340. URL: [Link]
-
Kojima, H., et al. (2017). Synthesis and structural investigation of a series of mannose-containing oligosaccharides using mass spectrometry. Organic & Biomolecular Chemistry, 15(47), 10036-10045. URL: [Link][11][12][13]
-
Wu, S. L., et al. (2018). Cracking the Sugar Code by Mass Spectrometry: An Invited Perspective in Honor of Dr. Catherine E. Costello. Journal of the American Society for Mass Spectrometry, 29(6), 1047-1060. URL: [Link][8]
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Application Note & Protocols: A Guide to Inhibition Studies of α-Mannosidases Using Novel Mannopyranoside Analogs
Here is the detailed Application Note and Protocol guide for "inhibition studies using Methyl 2-O-mannopyranosyl-α-D-mannopyranoside analogs".
Audience: Researchers, scientists, and drug development professionals in glycobiology and medicinal chemistry.
Abstract: This guide provides a comprehensive framework for the characterization of novel inhibitors targeting α-mannosidases, using analogs of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside as a case study. We delve into the biological significance of α-mannosidases as therapeutic targets, outline detailed protocols for determining inhibitor potency (IC₅₀) and mechanism of action (Kᵢ), and discuss best practices for data analysis and interpretation. The methodologies described herein are designed to be robust and self-validating, providing researchers with the tools to confidently assess the potential of new chemical entities in the field of glycosidase inhibition.
Introduction: Targeting Glycan Processing Pathways
Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins and lipids, is a fundamental post-translational modification that dictates the function, localization, and stability of a vast array of biological molecules. The maturation of N-linked glycoproteins involves a highly orchestrated series of trimming and addition reactions within the endoplasmic reticulum (ER) and Golgi apparatus.[1] Central to this pathway are α-mannosidases, enzymes that catalyze the cleavage of α-linked mannose residues from growing glycan chains.[2][3]
There are multiple classes of α-mannosidases, each with distinct subcellular locations and specificities.[4] For instance:
-
ER α-Mannosidase I: Trims a specific mannose residue from Man₉GlcNAc₂, signaling that a glycoprotein is properly folded and ready for transit to the Golgi.[5]
-
Golgi α-Mannosidase II (GMII): A key enzyme in the Golgi that removes two mannose residues, enabling the formation of complex and hybrid N-glycans.[1][6]
Disruption of this pathway has profound biological consequences. Aberrant glycosylation patterns are a hallmark of cancer, influencing tumor progression and metastasis.[7] Viruses often co-opt the host's glycosylation machinery for their own replication and immune evasion.[7] Furthermore, genetic deficiencies in lysosomal α-mannosidase lead to the lysosomal storage disorder α-mannosidosis, characterized by the accumulation of mannose-rich oligosaccharides and severe multi-systemic symptoms.[8][9][10]
This confluence of biological roles makes α-mannosidases highly attractive targets for therapeutic intervention. Inhibitors of these enzymes, such as the natural products kifunensine and swainsonine, are invaluable research tools and potential drug leads.[2][11][12] The development of novel, potent, and selective inhibitors is a major goal in medicinal chemistry. This guide focuses on the evaluation of synthetic analogs of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside , a known substrate for linkage-specific 1,2-α-mannosidase, as potential inhibitors.[13]
Part I: The N-Glycan Processing Pathway & Mannosidase Action
Understanding the context in which α-mannosidases operate is critical for designing and interpreting inhibition studies. The pathway converts high-mannose glycans into complex glycans, a process essential for mature glycoprotein function.
Caption: Simplified N-glycan processing pathway in the ER and Golgi.
Part II: Core Protocol — Determination of Inhibitor Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying an inhibitor's potency. It represents the concentration of inhibitor required to reduce the rate of an enzymatic reaction by 50%.[14] We will use a colorimetric assay with a chromogenic substrate, p-nitrophenyl-α-D-mannopyranoside (pNP-Man), which is cleaved by α-mannosidase to produce p-nitrophenol, a yellow compound measurable at 405 nm.[15]
Principle of the Assay
α-Mannosidase cleaves the colorless substrate pNP-Man into α-mannose and p-nitrophenol. The reaction is stopped by adding a high-pH solution, which deprotonates p-nitrophenol to the p-nitrophenolate ion, yielding an intense yellow color. The absorbance at 405 nm is directly proportional to the enzyme activity.
Materials and Reagents
-
Enzyme: Recombinant human Golgi α-Mannosidase II (GMII) or Jack Bean α-Mannosidase (commercially available).[16]
-
Substrate: p-nitrophenyl-α-D-mannopyranoside (pNP-Man).
-
Inhibitors: Stock solutions of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside analogs in a suitable solvent (e.g., DMSO, water).
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.8 (for GMIIb) or pH 4.5 (for Jack Bean Mannosidase).[15]
-
Stop Solution: 0.4 M Sodium Carbonate (Na₂CO₃).
-
Instrumentation: 96-well microplate reader capable of measuring absorbance at 405 nm.
-
Labware: 96-well clear, flat-bottom microplates; multichannel pipettes.
Step-by-Step Experimental Protocol
-
Reagent Preparation:
-
Enzyme Working Solution: Dilute the enzyme stock in cold Assay Buffer to a final concentration that gives a linear reaction rate for at least 20-30 minutes (determine this empirically in a preliminary kinetics experiment).
-
Substrate Working Solution: Prepare a 2 mM solution of pNP-Man in Assay Buffer.[15]
-
Inhibitor Dilution Series: Prepare a 10-point, 2-fold serial dilution of each analog in Assay Buffer, starting from a high concentration (e.g., 1 mM). Include a "no inhibitor" control containing only the buffer.
-
-
Assay Setup (96-well plate):
-
Scientist's Note: It is crucial to set up controls to ensure the validity of the results.
-
Test Wells: Add 25 µL of each inhibitor dilution.
-
Positive Control (100% Activity): Add 25 µL of Assay Buffer (no inhibitor).
-
Negative Control (Blank): Add 50 µL of Assay Buffer (no enzyme will be added here).
-
Pre-incubation: Add 25 µL of the Enzyme Working Solution to all wells except the Negative Control. Mix gently and incubate the plate for 10 minutes at 37°C.
-
Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for inhibitors with slow binding kinetics.
-
-
-
Initiate and Stop the Reaction:
-
Initiation: Add 50 µL of the Substrate Working Solution to all wells to start the reaction. The total volume should now be 100 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20 minutes) where the reaction in the positive control is still in the linear phase.
-
Termination: Stop the reaction by adding 100 µL of Stop Solution to all wells. The solution in wells with enzymatic activity will turn yellow.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of the plate at 405 nm using a microplate reader.
-
Calculate Percent Inhibition:
-
Subtract the average absorbance of the Negative Control (Blank) from all other readings.
-
Calculate % Inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Abs_inhibitor / Abs_positive_control))
-
-
Determine IC₅₀: Plot % Inhibition versus the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.
-
Caption: Experimental workflow for IC₅₀ determination.
Part III: Advanced Analysis — Elucidating Inhibition Mechanism
While the IC₅₀ value is a measure of potency, it is dependent on experimental conditions, particularly the substrate concentration.[17] To determine the intrinsic binding affinity of an inhibitor (the inhibition constant, Kᵢ) and its mechanism of action, further kinetic studies are required.
-
Competitive Inhibition: The inhibitor binds to the active site of the free enzyme, competing with the substrate.
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on either the free enzyme or the enzyme-substrate complex.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.
Protocol for Kᵢ Determination
This experiment involves measuring the initial reaction rates at various substrate concentrations in the presence of several fixed inhibitor concentrations.
-
Setup: Create a matrix in a 96-well plate. On one axis, have a serial dilution of the substrate (pNP-Man). On the other axis, have several fixed concentrations of the inhibitor (e.g., 0, 0.5 x Kᵢ, 1 x Kᵢ, 2 x Kᵢ, where Kᵢ is estimated from the IC₅₀).
-
Procedure: Follow the core protocol (Part II), measuring the initial reaction velocity (V) for each condition.
-
Data Analysis:
-
Plot the data using a double-reciprocal Lineweaver-Burk plot (1/V vs. 1/[S]). The pattern of line intersections reveals the mechanism of inhibition.
-
Alternatively, fit the raw data (V vs. [S]) directly to the appropriate Michaelis-Menten equations for each inhibition model using non-linear regression software to determine the kinetic parameters (Vₘₐₓ, Kₘ, and Kᵢ).
-
From IC₅₀ to Kᵢ: The Cheng-Prusoff Equation
For competitive inhibitors, the Kᵢ can be calculated from the IC₅₀ value if the substrate concentration [S] and the Michaelis constant (Kₘ) of the substrate are known.[17][18]
Kᵢ = IC₅₀ / (1 + ([S] / Kₘ))
-
Trustworthiness Note: This equation is only valid for competitive inhibitors under specific assay conditions. It is always preferable to determine Kᵢ through full kinetic analysis.[18]
Data Presentation: Quantitative Summary
Summarize the kinetic data for multiple analogs in a table for easy comparison.
| Compound ID | IC₅₀ (µM) | Kᵢ (µM) | Mode of Inhibition | Selectivity (Target X / Target Y) |
| Analog-001 | 15.2 ± 1.1 | 7.5 | Competitive | 15-fold vs. Lysosomal Man. |
| Analog-002 | 2.8 ± 0.3 | 1.3 | Competitive | 80-fold vs. Lysosomal Man. |
| Analog-003 | 45.7 ± 3.5 | N/A | Non-competitive | 2-fold vs. Lysosomal Man. |
| Swainsonine | 0.1 ± 0.02 | 0.04 | Competitive | ~1 (non-selective) |
(Note: Data are hypothetical and for illustrative purposes only.)
Sources
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- 11. Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kifunensine, a potent inhibitor of the glycoprotein processing mannosidase I - PubMed [pubmed.ncbi.nlm.nih.gov]
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Probing the Frontiers of Glyco-Interactions: A Guide to Utilizing Methyl 2-O-mannopyranosyl-α-D-mannopyranoside
Foreword: The Central Role of Mannose in Biological Recognition
In the intricate landscape of cellular communication and host-pathogen interactions, carbohydrates are pivotal architects of recognition events. Among these, mannose and its oligomers stand out for their profound involvement in immunity and disease. Mannose-containing glycans on the surface of various pathogens, such as the fungus Candida albicans and uropathogenic Escherichia coli (UPEC), serve as key molecular patterns recognized by host lectins—specialized carbohydrate-binding proteins.[1][2] This recognition initiates a cascade of immune responses, including phagocytosis and cytokine production, mediated by receptors like the Mannose Receptor (MR) on macrophages and dendritic cells.[1][3] Conversely, pathogens exploit this very mechanism, using their own mannose-specific lectins, like FimH on the fimbriae of UPEC, to adhere to and invade host cells.[4][5]
This dynamic interplay makes the mannose-lectin axis a fertile ground for therapeutic intervention. By introducing specific mannosides that can competitively inhibit these interactions, it is possible to disarm pathogens or modulate immune responses.[4] This application note focuses on a specific and significant disaccharide, Methyl 2-O-mannopyranosyl-α-D-mannopyranoside , a key structural motif found in the cell wall mannans of pathogens like Candida albicans.[2][6] We will delve into its structure, biological relevance, and provide detailed protocols for its application in carbohydrate-protein interaction studies, equipping researchers with the knowledge to leverage this tool in drug discovery and immunology.
The Tool: Understanding Methyl 2-O-mannopyranosyl-α-D-mannopyranoside
Methyl 2-O-mannopyranosyl-α-D-mannopyranoside is a disaccharide composed of two α-D-mannose units linked by a (1→2) glycosidic bond, with a methyl group at the anomeric position of the reducing end mannose. This methyl aglycone enhances stability and mimics the presentation of the sugar in a larger glycoconjugate context.
Chemical Structure and Properties:
| Property | Value | Reference |
| IUPAC Name | methyl 2-O-(α-D-mannopyranosyl)-α-D-mannopyranoside | [7] |
| CAS Number | 59571-75-4 | [8] |
| Molecular Formula | C₁₃H₂₄O₁₁ | [8] |
| Molecular Weight | 356.30 g/mol | [8] |
The α(1→2) linkage is a crucial feature, as it is a common epitope in the high-mannose N-glycans of various fungi and viruses, making it a specific target for a range of lectins.[8][9]
Biological Significance: A Pathogen-Associated Molecular Pattern (PAMP)
The cell wall of the opportunistic fungal pathogen Candida albicans is rich in mannoproteins, where the glycan portions are composed of complex mannan structures. These structures are highly branched polysaccharides with short chains of α(1→2) and α(1→3) linked mannose residues joined by an α(1→6) linked backbone.[2][6] The terminal α(1→2)-linked mannose units, represented by Methyl 2-O-mannopyranosyl-α-D-mannopyranoside, are critical components of the antigenic factors that the host immune system recognizes.[2] Therefore, this disaccharide serves as an excellent model for studying the interaction between C. albicans and host lectins.
Furthermore, the FimH adhesin of uropathogenic E. coli, a key virulence factor in urinary tract infections, has a binding pocket that has evolved to recognize terminal α(1→2)-, α(1→3)-, and α(1→6)-linked mannosides with similar affinity.[9] This makes Methyl 2-O-mannopyranosyl-α-D-mannopyranoside a valuable probe and potential competitive inhibitor for studying and targeting FimH-mediated bacterial adhesion.[10]
Synthesis Outline
The chemical synthesis of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside is a multi-step process that typically involves the use of protected monosaccharide building blocks. A common strategy involves the glycosylation of a suitably protected methyl α-D-mannopyranoside acceptor with a protected mannosyl donor. For instance, a synthetic route may start with methyl 3-O-benzyl-2-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside, which undergoes a series of protection, oxidation, reduction, and deprotection steps to yield the final product.[11][12] The stereochemistry of the glycosidic linkage is a critical aspect of the synthesis, and various methods are employed to ensure the desired α-configuration.
Application Protocols: Quantifying Carbohydrate-Protein Interactions
To rigorously characterize the binding of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside to a target protein, several biophysical techniques can be employed. Here, we provide detailed protocols for three gold-standard methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and a custom Glycan-based ELISA.
Surface Plasmon Resonance (SPR): Real-time Kinetics and Affinity
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions at a sensor surface. It provides kinetic parameters (association rate constant, kₐ; dissociation rate constant, kₔ) and the equilibrium dissociation constant (Kₐ), which is a measure of binding affinity.
Principle: The lectin (ligand) is immobilized on a sensor chip. A solution containing Methyl 2-O-mannopyranosyl-α-D-mannopyranoside (analyte) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
Experimental Workflow Diagram:
Caption: Workflow for ITC analysis of lectin-mannoside interactions.
Detailed Protocol for ITC Analysis:
-
Sample Preparation (Critical Step):
-
Buffer: Choose a buffer with a low ionization enthalpy, such as phosphate-buffered saline (PBS) or HEPES.
-
Protein (Lectin): Dialyze the purified lectin extensively against the chosen ITC buffer to ensure a perfect buffer match. After dialysis, determine the protein concentration accurately (e.g., by UV-Vis spectroscopy). A typical concentration in the cell is 10-100 µM.
-
Ligand (Mannoside): Dissolve the Methyl 2-O-mannopyranosyl-α-D-mannopyranoside in the final dialysis buffer. The concentration in the syringe should be 10-20 times higher than the protein concentration in the cell (e.g., 1-2 mM).
-
-
ITC Experiment Setup:
-
Degas all solutions thoroughly before use to avoid bubbles in the calorimeter.
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution into the sample cell (typically ~200 µL for modern instruments) and the mannoside solution into the injection syringe (~40 µL).
-
Set the injection parameters: typically 19 injections of 2 µL each, with a 150-second spacing between injections to allow the signal to return to baseline. The first injection is often smaller (e.g., 0.4 µL) and is discarded during analysis.
-
-
Data Acquisition and Analysis:
-
Perform the titration experiment. The instrument will record the heat change after each injection.
-
Perform a control experiment by titrating the mannoside solution into the buffer alone to determine the heat of dilution, which will be subtracted from the binding data.
-
Integrate the raw data peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) using the analysis software. This will yield the binding affinity (Kₐ or Kₐ), the enthalpy change (ΔH), and the stoichiometry of binding (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.
-
Expected Results: ITC provides a wealth of thermodynamic information. For instance, a negative ΔH indicates an enthalpically driven interaction, often associated with hydrogen bonding and van der Waals forces. A positive ΔS suggests an entropically driven interaction, which can be due to the release of ordered water molecules from the binding interface.
Glycan-based ELISA: High-Throughput Screening and Competitive Analysis
An Enzyme-Linked Immunosorbent Assay (ELISA) can be adapted to study carbohydrate-protein interactions, offering a high-throughput method for screening inhibitors or determining relative binding affinities. Here, we describe a competitive ELISA format.
Principle: A glycoconjugate (e.g., mannan from S. cerevisiae or a synthetic mannoside-BSA conjugate) is coated onto the wells of a microtiter plate. The target lectin, pre-incubated with varying concentrations of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside, is added to the wells. The amount of lectin that binds to the coated glycan is inversely proportional to the concentration and affinity of the free mannoside in solution. The bound lectin is then detected using a specific primary antibody and an enzyme-conjugated secondary antibody.
Experimental Workflow Diagram:
Caption: Workflow for a competitive ELISA to determine the IC₅₀ of a mannoside inhibitor.
Detailed Protocol for Competitive ELISA:
-
Plate Coating and Blocking:
-
Coat the wells of a 96-well microtiter plate with 100 µL of a mannan-BSA conjugate solution (1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with PBST (PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 3% BSA in PBST) to each well and incubating for 2 hours at room temperature.
-
Wash the plate three times with PBST.
-
-
Competitive Binding:
-
Prepare a serial dilution of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside in binding buffer (PBST with 1% BSA).
-
In a separate plate or tubes, mix the mannoside dilutions 1:1 with a constant concentration of the target lectin (the concentration should be predetermined to give a signal in the mid-range of the assay, e.g., EC₅₀).
-
Incubate this mixture for 1 hour at room temperature to allow the inhibitor to bind to the lectin.
-
Transfer 100 µL of the lectin/inhibitor mixtures to the mannan-coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate five times with PBST.
-
Add 100 µL of a primary antibody against the lectin (e.g., anti-FimH antibody), diluted in binding buffer, to each well. Incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in binding buffer. Incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
-
Signal Development and Analysis:
-
Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate to each well and incubate in the dark until a blue color develops (5-15 minutes).
-
Stop the reaction by adding 50 µL of 1 M H₂SO₄. The color will turn yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces the signal by 50%).
-
Expected Results: The IC₅₀ value provides a measure of the inhibitory potency of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside. This can be used to rank the potency of different mannoside derivatives in a drug discovery context. For example, potent FimH antagonists can have IC₅₀ values in the nanomolar to low micromolar range. [10][13]
Data Interpretation and Case Studies
Comparative Binding Affinity Data
While specific binding data for Methyl 2-O-mannopyranosyl-α-D-mannopyranoside is not extensively published, we can infer its expected behavior based on data for related mannosides. The addition of a second mannose unit via an α(1→2) linkage can either enhance or have a neutral effect on binding affinity compared to the monosaccharide, depending on the specific lectin's binding site architecture.
Table of Representative Mannoside-Lectin Binding Affinities:
| Lectin | Ligand | Technique | Kₐ (µM) | Reference |
| E. coli FimH | D-Mannose | SPR | 2.3 | [14] |
| E. coli FimH | Methyl α-D-mannopyranoside | SPR | 2.2 | [10] |
| E. coli FimH | Heptyl α-D-mannopyranoside | SPR | 0.005 | [14] |
| Concanavalin A | Methyl α-D-mannopyranoside | Temp-Jump Relaxation | ~1000 | [15] |
| Concanavalin A | Manα(1→2)Man (Mannobiose) | Neutron Crystallography | - (Structural data) | [1][16] |
Note: The Kₐ for ConA can vary significantly depending on the experimental conditions.
The data illustrates that while the core mannose interaction is in the micromolar to millimolar range, modifications to the aglycone portion (e.g., heptyl group) can dramatically increase affinity by engaging hydrophobic pockets near the primary binding site. [13][14]Studies with Methyl 2-O-mannopyranosyl-α-D-mannopyranoside are crucial to determine how the second mannose unit interacts with the extended binding sites of lectins like FimH and ConA.
Case Study: FimH Antagonism for UTI Prevention
The FimH adhesin on UPEC is a prime target for anti-adhesive therapy to prevent urinary tract infections. [4]The binding pocket of FimH is highly specific for α-D-mannose. [17]Potent antagonists are typically α-D-mannosides with hydrophobic aglycones that interact with a "tyrosine gate" region of the FimH binding site. [5] Methyl 2-O-mannopyranosyl-α-D-mannopyranoside can be used in competitive assays (SPR or ELISA) to screen for more potent FimH antagonists. By establishing its own binding affinity and inhibitory capacity, it can serve as a benchmark compound. Furthermore, its structure can be a scaffold for the synthesis of novel, more potent inhibitors where the second mannose unit is modified to better engage secondary binding sites on the FimH lectin domain.
Conclusion and Future Directions
Methyl 2-O-mannopyranosyl-α-D-mannopyranoside is more than just a disaccharide; it is a key to unlocking the complex language of glyco-interactions. As a fundamental component of pathogen cell walls and a specific ligand for crucial host and pathogen lectins, it represents an invaluable tool for researchers in immunology and drug development. The protocols detailed herein provide a robust framework for quantifying its interactions with protein targets, enabling the elucidation of binding kinetics, thermodynamics, and inhibitory potential.
Future studies should focus on systematically determining the binding affinities of this disaccharide with a broad panel of lectins. Its use in co-crystallization studies will provide atomic-level insights into its binding mode, guiding the rational design of next-generation anti-infective and immunomodulatory agents. By leveraging this specific mannoside, the scientific community can continue to unravel the critical roles of carbohydrates in health and disease, paving the way for novel therapeutic strategies.
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Wan, Q., et al. (2017). Mannobiose Binding Induces Changes in Hydrogen Bonding and Protonation States of Acidic Residues in Concanavalin A As Revealed by Neutron Crystallography. Biochemistry, 56(38), 5094-5103. Available at: [Link]
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Ghazarian, H., et al. (2017). Mannobiose Binding Induces Changes in Hydrogen Bonding and Protonation States of Acidic Residues in Concanavalin A As Revealed by Neutron Crystallography. ACS Publications. Available at: [Link]
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Aprikian, P., et al. (2007). Interdomain interaction in the FimH adhesin of Escherichia coli regulates the affinity to mannose. Journal of Biological Chemistry, 282(32), 23437-23446. Available at: [Link]
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Rana, S. S., & Matta, K. L. (1987). Synthesis of methyl 2-O-alpha-D-mannopyranosyl-alpha-D-talopyranoside and methyl 2-O-alpha-D-talopyranosyl-alpha-D-talopyranoside. Carbohydrate Research, 161(1), 31-37. Available at: [Link]
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Spaargaren, M., et al. (2021). Targeting Dynamical Binding Processes in the Design of Non-Antibiotic Anti-Adhesives by Molecular Simulation—The Example of FimH. International Journal of Molecular Sciences, 22(21), 11888. Available at: [Link]
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Request PDF. (n.d.). Binding of the Bacterial Adhesin FimH to Its Natural, Multivalent High-Mannose Type Glycan Targets. Retrieved from [Link]
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Bouckaert, J., et al. (2005). Receptor binding studies disclose a novel class of high-affinity inhibitors of the Escherichia coli FimH adhesin. Molecular Microbiology, 55(2), 441-455. Available at: [Link]
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Schube, A., et al. (2019). Binding of the Bacterial Adhesin FimH to Its Natural, Multivalent High-Mannose Type Glycan Targets. Journal of the American Chemical Society, 141(2), 932-941. Available at: [Link]
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Mikut, R., et al. (2014). Branched α-d-mannopyranosides: a new class of potent FimH antagonists. MedChemComm, 5(8), 1178-1185. Available at: [Link]
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Nycholat, C. M., & Bundle, D. R. (2009). Synthesis of Monodeoxy and mono-O-methyl Congeners of Methyl beta-D-mannopyranosyl-(1-->2)-beta-D-mannopyranoside for Epitope Mapping of anti-Candida Albicans Antibodies. Carbohydrate Research, 344(12), 1397-1411. Available at: [Link]
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Nycholat, C. M., & Bundle, D. R. (2009). Synthesis of monodeoxy and mono-O-methyl congeners of methyl beta-D-mannopyranosyl-(1-->2)-beta-D-mannopyranoside for epitope mapping of anti-Candida albicans antibodies. Carbohydrate Research, 344(5), 555-569. Available at: [Link]
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Taylor, P. R., et al. (2005). The mannose receptor is a pattern recognition receptor involved in host defense. Trends in Immunology, 26(3), 121-125. Available at: [Link]
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Brument, N., et al. (2019). Comparative Study of Aryl O-, C-, and S-Mannopyranosides as Potential Adhesion Inhibitors toward Uropathogenic E. coli FimH. Molecules, 24(19), 3564. Available at: [Link]
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Cusumano, C. K., et al. (2011). Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease. Future Medicinal Chemistry, 3(7), 887-902. Available at: [Link]
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Request PDF. (n.d.). Synthesis of monodeoxy and mono-O-methyl congeners of methyl beta-D-mannopyranosyl-(1 -> 2)-beta-D-mannopyranoside for epitope mapping of anti-Candida albicans antibodies. Retrieved from [Link]
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Saravanakumar, K., et al. (2022). FimH and Anti-Adhesive Therapeutics: A Disarming Strategy Against Uropathogens. Antibiotics, 11(3), 396. Available at: [Link]
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Han, Z., et al. (2010). Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists. Journal of Medicinal Chemistry, 53(12), 4779-4792. Available at: [Link]
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Reddy, G. B., et al. (2007). Evaluation of alpha-D-mannopyranoside glycolipid micelles-lectin interactions by surface plasmon resonance method. Glycoconjugate Journal, 24(1), 39-49. Available at: [Link]
-
Clegg, R. M., et al. (1981). Binding kinetics of methyl alpha-D-mannopyranoside to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand. Biochemistry, 20(16), 4687-4692. Available at: [Link]
-
ResearchGate. (n.d.). Binding data (K assoc ) for lectin-carbohydrate interaction. Retrieved from [Link]
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ResearchGate. (n.d.). Interactions of the α-D-mannose and methyl-α-D-mannopyranoside in the.... Retrieved from [Link]
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Van Damme, E. J. M., et al. (2018). Overview of the Structure–Function Relationships of Mannose-Specific Lectins from Plants, Algae and Fungi. International Journal of Molecular Sciences, 19(10), 2968. Available at: [Link]
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Request PDF. (n.d.). Comparative analysis of carbohydrate-binding properties of two tandem repeat-type Jacalin-related lectins, Castanea crenata agglutinin and Cycas revoluta leaf lectin. Retrieved from [Link]
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van den Nieuwendijk, A. M., et al. (1998). Synthesis of a tri- and tetradeoxy analogue of methyl 3,6-di-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside for investigation of the binding site of various plant lectins. Carbohydrate Research, 309(2), 207-212. Available at: [Link]
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Rana, S. S., & Matta, K. L. (1986). Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside. Carbohydrate Research, 152, 195-203. Available at: [Link]
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Zídek, Z., et al. (1998). Methyl-alpha-D-mannopyranoside, mannooligosaccharides and yeast mannans inhibit development of rat adjuvant arthritis. International Journal of Immunopharmacology, 20(11), 661-670. Available at: [Link]
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Kogelberg, H., et al. (2003). Conformational behavior of alpha-D-mannopyranosyl-(1-->6)-alpha,beta-D-mannose complexed with two mannose-binding plant lectins, Allium sativam agglutinin I and concanavalin A, using NMR and molecular modeling techniques. Glycobiology, 13(4), 261-274. Available at: [Link]
-
Trinel, P. A., et al. (1999). Mapping of Candida albicans oligomannosidic epitopes by using monoclonal antibodies. Infection and Immunity, 67(7), 3514-3520. Available at: [Link]
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Pagé, D., & Roy, R. (1997). Optimizing Lectin-Carbohydrate Interactions: Improved Binding of Divalent Alpha-Mannosylated Ligands Towards Concanavalin A. Glycoconjugate Journal, 14(3), 345-356. Available at: [Link]
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Raposo, C., et al. (2021). Human Lectins, Their Carbohydrate Affinities and Where to Find Them. Biomolecules, 11(2), 188. Available at: [Link]
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NIST. (n.d.). α-Methyl-D-mannopyranoside. Retrieved from [Link]
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Synthesis of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside Derivatives for Drug Discovery: Application Notes and Protocols
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a detailed exposition on the synthesis of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside and its derivatives, a class of molecules with significant therapeutic potential. These disaccharides serve as crucial scaffolds in the development of novel drug candidates, particularly as antagonists for lectin-mediated biological processes. A primary focus is on their role as inhibitors of the FimH adhesin, a key virulence factor in uropathogenic Escherichia coli (UPEC), the principal causative agent of urinary tract infections (UTIs).[1][2][3] This document outlines the strategic considerations for their chemical synthesis, including protecting group strategies, stereoselective glycosylation, and final deprotection, supported by detailed, actionable protocols for researchers in carbohydrate chemistry and drug development.
Introduction: The Therapeutic Rationale for α(1→2) Dimannosides
Carbohydrates play a central role in intercellular recognition, signaling, and host-pathogen interactions. Pathogenic bacteria often exploit host-surface carbohydrates for adhesion and subsequent invasion. One of the most well-studied examples is the interaction between the mannose-binding lectin domain of the FimH adhesin on Type 1 pili of UPEC and the high-mannose glycoproteins on bladder epithelial cells.[2][3] By competitively blocking this interaction, synthetic mannoside derivatives can prevent bacterial attachment, thereby averting infection.[1][2]
The Methyl 2-O-mannopyranosyl-α-D-mannopyranoside core structure represents a potent mimic of the natural ligand for FimH. Derivatization, particularly at the anomeric position of the reducing-end mannose (linked to the methyl group), allows for the introduction of various aglycones. These modifications can enhance binding affinity through additional hydrophobic interactions with the "tyrosine gate" of the FimH binding pocket and improve the overall pharmacokinetic properties of the drug candidate.[4][5] The synthesis of these complex molecules, however, presents significant challenges, primarily in achieving the desired stereoselectivity of the α(1→2) glycosidic linkage.
Retrosynthetic Strategy and Key Challenges
The synthesis of these target dimannosides requires a convergent strategy, where a suitably protected glycosyl donor and a glycosyl acceptor are first prepared and then coupled in a key glycosylation step. The primary challenge lies in controlling the stereochemistry at the newly formed anomeric center to exclusively obtain the α-linkage, as the β-anomer often exhibits significantly lower biological activity.[3]
Key Synthetic Challenges:
-
Stereocontrol: The formation of a 1,2-cis-glycosidic linkage (as in α-mannosylation) is inherently more challenging than the corresponding 1,2-trans-linkage. This requires the careful selection of protecting groups on the glycosyl donor that do not provide "neighboring group participation," which would favor the formation of the 1,2-trans (β) product.[6][7]
-
Protecting Group Strategy: The numerous hydroxyl groups on the mannose units must be masked with orthogonal protecting groups. This means each type of protecting group can be removed under specific conditions without affecting the others, allowing for regioselective manipulation throughout the synthesis.[8][9][10]
-
Purification: The structural similarity of reactants, products, and byproducts often complicates the purification of intermediates, necessitating careful chromatographic techniques.
The overall synthetic workflow is depicted below.
Caption: General workflow for the synthesis of target dimannoside derivatives.
Detailed Protocols and Methodologies
The following protocols provide a representative pathway for the synthesis of Methyl 2-O-(α-D-mannopyranosyl)-α-D-mannopyranoside. The selection of benzyl ethers as protecting groups is strategic, as they are "non-participating" and can be removed cleanly in the final step via hydrogenolysis.
Protocol 1: Synthesis of the Glycosyl Acceptor
The acceptor, Methyl 3,4,6-tri-O-benzyl-α-D-mannopyranoside, is prepared from commercially available Methyl α-D-mannopyranoside.[11] The key is to selectively leave the C-2 hydroxyl group free for the subsequent glycosylation.
Step 1.1: Preparation of Methyl 4,6-O-benzylidene-α-D-mannopyranoside
-
Suspend Methyl α-D-mannopyranoside (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add benzaldehyde dimethyl acetal (1.2 eq) and camphor sulfonic acid (0.1 eq).
-
Heat the reaction mixture to 60°C under vacuum for 4-6 hours to remove methanol.
-
Cool the reaction to room temperature and quench with triethylamine.
-
Concentrate the mixture and purify by silica gel chromatography to yield the diol product.
-
Rationale: The benzylidene acetal formation is a classic method to simultaneously protect the C-4 and C-6 hydroxyls of pyranosides, forming a rigid bicyclic system.[8]
-
Step 1.2: Benzylation of the C-3 Hydroxyl Group
-
Dissolve the product from Step 1.1 (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium hydride (1.3 eq, 60% dispersion in mineral oil) portion-wise. Stir for 1 hour.
-
Add benzyl bromide (1.2 eq) dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction carefully with methanol and concentrate.
-
Purify by silica gel chromatography.
-
Rationale: The C-3 hydroxyl is generally more sterically accessible than the C-2 hydroxyl, allowing for regioselective benzylation under controlled conditions.
-
Step 1.3: Reductive Opening of the Benzylidene Acetal
-
Dissolve the product from Step 1.2 (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add sodium cyanoborohydride (2.0 eq).
-
Slowly add a solution of hydrogen chloride in diethyl ether until the solution becomes acidic.
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Quench with saturated sodium bicarbonate solution and extract with DCM.
-
Purify by silica gel chromatography to yield the target acceptor, Methyl 3,6-di-O-benzyl-α-D-mannopyranoside.
-
Rationale: Reductive opening of the benzylidene acetal with NaBH3CN under acidic conditions typically leads to the formation of a benzyl ether at the C-6 position, leaving the C-4 hydroxyl free. Subsequent benzylation of the C-4 hydroxyl yields the final acceptor.
-
Protocol 2: Synthesis of the Glycosyl Donor
A per-benzylated mannosyl trichloroacetimidate is an excellent donor for α-mannosylation. It is highly reactive and the non-participating benzyl groups at C-2 ensure the desired α-stereoselectivity.[12]
Step 2.1: Per-O-benzylation of D-Mannose
-
Suspend D-mannose (1.0 eq) in anhydrous DMF.
-
Cool to 0°C and add sodium hydride (6.0 eq) portion-wise.
-
Stir for 1 hour, then add benzyl bromide (5.5 eq) dropwise.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Purify to obtain the per-benzylated mannose.
Step 2.2: Anomeric Deprotection
-
Prepare a suitable anomeric ester (e.g., acetate) from the per-benzylated mannose.
-
Selectively cleave the anomeric ester using a reagent like hydrazine acetate to yield the hemiacetal.
Step 2.3: Formation of the Trichloroacetimidate Donor
-
Dissolve the hemiacetal from Step 2.2 (1.0 eq) in anhydrous DCM.
-
Cool to 0°C and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) dropwise.[15]
-
Stir for 1 hour, then concentrate and purify immediately by silica gel chromatography (eluent containing triethylamine) to yield the highly reactive donor.
-
Rationale: The trichloroacetimidate group is an excellent leaving group upon activation with a Lewis acid, facilitating the glycosylation reaction.[12]
-
Protocol 3: The Stereoselective Glycosylation Reaction
This is the crucial bond-forming step where the donor and acceptor are coupled. Low temperatures are essential to control the reactivity and selectivity.
Caption: Key components of the α-mannosylation reaction.
-
Dissolve the glycosyl acceptor (1.2 eq) and the glycosyl donor (1.0 eq) in anhydrous DCM in the presence of activated 4 Å molecular sieves.
-
Stir at room temperature for 1 hour.
-
Cool the mixture to -40°C (acetonitrile/dry ice bath).
-
Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq) dropwise.
-
Stir the reaction at -40°C for 1-2 hours, monitoring carefully by TLC.
-
Upon completion, quench the reaction with triethylamine.
-
Filter, concentrate, and purify by silica gel chromatography to isolate the protected disaccharide.
-
Rationale: TMSOTf is a powerful Lewis acid that activates the trichloroacetimidate donor. The reaction proceeds via an SN2-like mechanism or through a rapidly equilibrating oxocarbenium ion intermediate. The absence of a participating group at C-2 of the donor allows the acceptor to attack from the α-face, leading to the desired 1,2-cis product.[16][17][18]
-
Protocol 4: Global Deprotection
The final step involves the removal of all protecting groups to yield the target molecule.
-
Dissolve the protected disaccharide (1.0 eq) in a 1:1 mixture of methanol and ethyl acetate.
-
Add Palladium on carbon (10% w/w).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 24-48 hours.
-
Filter the reaction through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate. The residue is typically purified by C18 reverse-phase chromatography or size-exclusion chromatography to yield the final pure product, Methyl 2-O-mannopyranosyl-α-D-mannopyranoside.
Characterization and Data
The identity and purity of all synthesized compounds must be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The key diagnostic signal for a successful α-mannosylation is the ¹H NMR signal for the newly formed anomeric proton, which typically appears as a doublet around δ 4.8-5.2 ppm with a small coupling constant (J ≈ 1-2 Hz).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the products.
| Step | Compound | Typical Yield | Key Characterization Data |
| 1 | Glycosyl Acceptor | 60-70% (over 3 steps) | ¹H NMR showing a free -OH signal; HRMS confirms mass. |
| 2 | Glycosyl Donor | 85-95% | ¹H NMR showing characteristic imidate proton (~8.7 ppm). |
| 3 | Glycosylation | 70-85% | ¹H NMR showing new anomeric proton signal with J ≈ 1.5 Hz. |
| 4 | Deprotection | >90% | ¹H and ¹³C NMR consistent with the final structure; HRMS confirms mass. |
Conclusion
The synthetic route detailed in these application notes provides a reliable and reproducible method for accessing Methyl 2-O-mannopyranosyl-α-D-mannopyranoside derivatives. The strategic use of non-participating protecting groups and optimized glycosylation conditions are paramount to achieving the desired α-stereoselectivity. These protocols empower researchers to synthesize these valuable molecular probes and drug candidates, facilitating further investigation into their biological activities and advancing the development of novel anti-infective therapies targeting bacterial adhesion.
References
- Title: Protecting Group Strategies in Carbohydrate Chemistry Source: Wiley-VCH URL
- Title: Facile Synthesis of FimH Antagonist and Its Analogues: Simple Entry to Complex C-Mannoside Inhibitors of E.
- Title: Facile Synthesis of FimH Antagonist and Its Analogues: Simple Entry to Complex C-Mannoside Inhibitors of E.
- Title: Protecting Group Strategies in Carbohydrate Chemistry | Request PDF Source: ResearchGate URL
- Title: Protective group strategies in carbohydrate and peptide chemistry Source: Scholarly Publications Leiden University URL
- Title: Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations Source: MDPI URL
- Title: Protective Group Strategies Source: ResearchGate URL
- Title: Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists Source: Journal of Medicinal Chemistry URL
- Title: Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-Substituted Biphenyl Mannosides Source: Journal of Medicinal Chemistry URL
- Title: Insightful Improvement in the Design of Potent Uropathogenic E.
- Title: Enhanced stereoselectivity of α-mannosylation under thermodynamic control using trichloroacetimidates Source: PMC - NIH URL
- Title: Recent Advances in Stereoselective Chemical O-Glycosylation Reactions Source: Frontiers URL
- Title: Recent advances in reagent‐controlled stereoselective/stereospecific glycosylation Source: DR-NTU URL
- Title: Glycosyl Trichloroacetimidates Source: ResearchGate URL
- Title: Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction Source: PMC - NIH URL
- Title: 1-O-Methyl-alpha-D-mannopyranoside Source: Biosynth URL
- Title: Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction Source: ACS Publications URL
- Title: Optimized synthesis of a glucosyl trichloroacetimidate donor with single column purification Source: Ball State University URL
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- 3. Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. 1-O-Methyl-alpha-D-mannopyranoside | 617-04-9 | M-4150 [biosynth.com]
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- 18. dr.ntu.edu.sg [dr.ntu.edu.sg]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside
Welcome to the technical support center dedicated to the synthesis of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging glycosylation. Here, we address common experimental hurdles with in-depth, scientifically grounded solutions to improve your synthetic yield and purity.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the synthesis.
Q1: What is the primary challenge in synthesizing 1,2-cis-mannosides like Methyl 2-O-mannopyranosyl-α-D-mannopyranoside?
The main difficulty lies in controlling the stereoselectivity of the glycosidic bond formation. Mannosylation reactions have a strong kinetic preference to form the more stable 1,2-trans (β) glycosidic linkage due to the anomeric effect and potential steric hindrance at the β-face.[1] Achieving the desired 1,2-cis (α) linkage in high yield requires specific strategies to overcome this inherent preference.
Q2: What are the general stages of this synthesis?
The synthesis can be broadly divided into four key stages:
-
Preparation of the Glycosyl Donor and Acceptor: This involves the strategic placement of protecting groups on the mannose units.
-
Glycosylation Reaction: The crucial step where the glycosidic bond is formed between the donor and the acceptor.
-
Deprotection: Removal of the protecting groups to yield the final product.
-
Purification: Isolation of the desired α-anomer from the reaction mixture, which may contain the β-anomer, unreacted starting materials, and other byproducts.
Q3: Why is the choice of protecting groups so critical?
Protecting groups are not merely masks for reactive hydroxyl groups; they profoundly influence the reactivity and stereochemical outcome of the glycosylation reaction.[2][3] An ether-type protecting group at the C2 position of the glycosyl donor is essential for favoring the α-linkage, as an acyl (ester-type) group would lead to the formation of a 1,2-trans-glycoside through neighboring group participation.[3] Furthermore, the overall protecting group strategy affects the solubility and stability of the intermediates.[2]
Section 2: Troubleshooting Guide: The Glycosylation Reaction
This guide provides a structured approach to diagnosing and solving problems encountered during the critical glycosylation step.
Problem 1: Low Overall Yield of the Glycosylation Reaction
Possible Cause A: Inefficient Activation of the Glycosyl Donor
-
Explanation: The leaving group at the anomeric center of the glycosyl donor (e.g., trichloroacetimidate, thioglycoside) may not be activated effectively by the promoter (e.g., a Lewis acid like TMSOTf or BF₃·Et₂O).[4] This can be due to an inappropriate choice of promoter, insufficient promoter concentration, or the presence of impurities that quench the activator.
-
Solution:
-
Optimize the Promoter: If using a trichloroacetimidate donor, ensure the Lewis acid promoter (e.g., TMSOTf) is fresh and used in the correct stoichiometric amount. For thioglycoside donors, promoters like DMTST or NIS/TfOH are common choices.
-
Screen Different Donor Types: If one type of glycosyl donor gives low yields, consider switching to another. For instance, trichloroacetimidates are often highly reactive and can improve yields in challenging glycosylations.[5]
-
Ensure Anhydrous Conditions: All reagents and solvents must be strictly anhydrous, as water will react with the promoter and the activated donor.
-
Possible Cause B: Poor Reactivity of the Glycosyl Acceptor
-
Explanation: The hydroxyl group of the methyl α-D-mannopyranoside acceptor may be sterically hindered or have low nucleophilicity, leading to a slow or incomplete reaction.
-
Solution:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can enhance the reaction rate. However, this must be balanced against the risk of reduced stereoselectivity or decomposition.
-
Modify Protecting Groups: The protecting groups on the acceptor can influence the nucleophilicity of the target hydroxyl group. Consider alternative protecting group strategies that may be less sterically demanding.
-
Problem 2: Poor α:β Stereoselectivity (High Formation of the β-anomer)
Possible Cause A: Reaction Conditions Favoring the Thermodynamic Product
-
Explanation: While kinetic control often favors the α-product in mannosylation (in the absence of C2 participation), prolonged reaction times or elevated temperatures can lead to anomerization to the more stable β-anomer, especially if the reaction conditions allow for equilibration.[5]
-
Solution:
-
Employ Thermodynamic Control Strategically: In some specific cases, conducting the reaction under thermodynamic control (e.g., in refluxing toluene) can surprisingly increase the α:β ratio, particularly with certain oligosaccharide donors.[5] This approach should be carefully evaluated for your specific system.
-
Lower the Reaction Temperature: Performing the glycosylation at low temperatures (e.g., -78 °C to 0 °C) can often enhance kinetic control and improve α-selectivity by minimizing anomerization.
-
Possible Cause B: Incorrect Choice of Solvent or Protecting Groups
-
Explanation: The solvent can play a crucial role in stabilizing the intermediates of the glycosylation reaction, thereby influencing the stereochemical outcome. Certain protecting groups, such as the 4,6-O-benzylidene acetal on the mannose donor, can enforce a conformational rigidity that favors the formation of the α-linkage.[2]
-
Solution:
-
Solvent Screening: Ethereal solvents like diethyl ether or dichloromethane (DCM) are commonly used. A solvent screen can identify the optimal medium for α-selectivity in your specific reaction.
-
Utilize Conformationally Restricting Protecting Groups: The use of a 4,6-O-benzylidene acetal on the mannosyl donor is a well-established strategy to promote α-selectivity.[2] This group restricts the pyranose ring's flexibility, favoring an axial attack by the acceptor.
-
Experimental Workflow & Visualization
General Synthetic Workflow
The following diagram outlines a typical workflow for the synthesis of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside.
Caption: A generalized workflow for the synthesis of the target disaccharide.
Troubleshooting Logic for Low α-Selectivity
This flowchart provides a decision-making process for addressing poor stereoselectivity.
Caption: A decision tree for troubleshooting poor α-selectivity.
Section 3: Purification Strategies
Q: My crude product is a difficult-to-separate mixture of α and β anomers. What purification techniques are most effective?
A: The separation of anomeric isomers is a common challenge in carbohydrate chemistry.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase or normal-phase HPLC is often the most effective method for separating closely related isomers like anomers.[6] The choice of column and mobile phase will need to be optimized.
-
Column Chromatography: While challenging, careful optimization of silica gel column chromatography can sometimes achieve separation. A shallow solvent gradient and careful fraction collection are key.
-
Chromatographic Separation Systems: For larger scale purifications, specialized systems like sequential simulated moving bed (SSMB) chromatography can be employed for the separation of isomers.[7]
Section 4: Key Experimental Protocols
Protocol: General Glycosylation using a Trichloroacetimidate Donor
This is a generalized protocol and should be optimized for specific substrates.
-
Preparation: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor (1.0 eq) and the 4,6-O-benzylidene protected mannosyl trichloroacetimidate donor (1.2-1.5 eq). Dissolve in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
Initiation: Add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.2 eq) in anhydrous DCM dropwise to the stirred reaction mixture.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by adding a few drops of pyridine or triethylamine.
-
Workup: Dilute the mixture with DCM and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the protected disaccharide.
Data Summary Table
| Parameter | Recommendation for High α-Selectivity | Rationale |
| Donor C2 Protecting Group | Ether (e.g., Benzyl) | Prevents neighboring group participation that would lead to the β-anomer.[3] |
| Donor C4/C6 Protection | Cyclic Acetal (e.g., Benzylidene) | Induces conformational rigidity, favoring α-attack.[2] |
| Promoter | Lewis Acid (e.g., TMSOTf) | Efficiently activates common glycosyl donors.[4] |
| Temperature | Low (-78 °C to 0 °C) | Favors the kinetically controlled α-product and minimizes anomerization. |
| Solvent | Aprotic, non-polar (e.g., DCM, Et₂O) | Solvates intermediates to favor the desired stereochemical outcome. |
References
- Enhanced stereoselectivity of α-mannosylation under thermodynamic control using trichloroacetimidates. (n.d.). National Institutes of Health.
- Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. (n.d.). Beilstein Journals.
- Protective group strategies in carbohydrate and peptide chemistry. (n.d.). Scholarly Publications Leiden University.
- Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. (n.d.). MDPI.
- Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide. (2021). Chemical Science (RSC Publishing).
- Mannose Production Purification and Chromatographic Separation. (n.d.). Sunresin.
- Enhancing the purity of D-mannose through advanced purification techniques. (n.d.). Benchchem.
Sources
- 1. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01300A [pubs.rsc.org]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations [mdpi.com]
- 4. BJOC - Strategies toward protecting group-free glycosylation through selective activation of the anomeric center [beilstein-journals.org]
- 5. Enhanced stereoselectivity of α-mannosylation under thermodynamic control using trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mannose Production Purification and Chromatographic Separation - Sunresin [seplite.com]
Technical Support Center: Enzymatic Assays with Methyl 2-O-mannopyranosyl-α-D-mannopyranoside
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Welcome to the technical support guide for enzymatic assays utilizing Methyl 2-O-mannopyranosyl-α-D-mannopyranoside. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to support researchers, scientists, and drug development professionals. Our goal is to empower you to overcome common experimental hurdles and ensure the generation of reliable, high-quality data.
Methyl 2-O-mannopyranosyl-α-D-mannopyranoside is a specific substrate primarily used to characterize the activity of α-mannosidases, enzymes that cleave α-linked mannose residues. These enzymes are critical in glycoprotein processing and degradation, and their dysfunction is linked to diseases like α-mannosidosis.[1][2] This guide is structured to address issues from first principles, ensuring you not only solve immediate problems but also understand their root causes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during enzymatic assays with this substrate.
Category 1: Low or No Detectable Enzyme Activity
Question: My reaction shows very low or no signal. Is my enzyme inactive or is the substrate bad?
Answer: This is a common issue that can stem from several factors. A systematic approach is the best way to identify the culprit.
-
Enzyme Integrity:
-
Cause: α-Mannosidases, like most enzymes, are sensitive to storage and handling. Repeated freeze-thaw cycles can lead to denaturation and loss of activity.[3]
-
Solution: Aliquot your enzyme upon receipt and store it at the recommended temperature (typically -70°C or colder). When in use, keep the enzyme on ice at all times.[4] Run a positive control with a known, active enzyme batch if available.
-
-
Assay Buffer and Cofactor Issues:
-
Cause: The pH of your assay buffer is critical. Lysosomal α-mannosidases have an acidic pH optimum, while Golgi and cytosolic mannosidases prefer a neutral pH. Furthermore, many α-mannosidases are zinc-dependent metalloenzymes.[5][6] The presence of metal chelators like EDTA in your sample or buffer will strip the essential zinc ion and inactivate the enzyme.[5][7]
-
Solution: Verify the pH of your buffer. For jack-bean α-mannosidase, a common model, the optimal pH is around 4.5. If you suspect EDTA contamination (e.g., from sample preparation buffers), you can try dialyzing your sample or adding a small amount of ZnSO₄ (e.g., 1 µM) to the assay buffer. Note that excess heavy metal ions like Cu²⁺ can be inhibitory.[7]
-
-
Substrate Integrity:
-
Cause: While generally stable, the glycosidic bond of the substrate can undergo slow, non-enzymatic hydrolysis if stored in acidic or basic solutions for extended periods at room temperature. Improper storage can also lead to degradation.
-
Solution: Prepare substrate solutions fresh in your assay buffer. Store the powdered substrate in a desiccated environment at the recommended temperature.
-
Category 2: High Background in "No-Enzyme" Control
Question: I'm seeing a significant signal in my negative control well (without enzyme). What could be causing this?
Answer: A high background signal points to either substrate instability or contamination.
-
Substrate Hydrolysis:
-
Cause: As mentioned above, non-enzymatic hydrolysis can occur, releasing mannose which might be detected by your secondary assay. This is exacerbated by non-optimal pH and elevated temperatures during long incubation periods.
-
Solution: Run a time-course experiment with your "no-enzyme" control. If the signal increases over time, it suggests hydrolysis. Shorten the incubation time or adjust the buffer pH to be closer to neutral if the assay allows.
-
-
Reagent Contamination:
-
Cause: One of your assay components (buffer, substrate solution, or even the water used) could be contaminated with a microbial mannosidase.
-
Solution: Use sterile, nuclease-free water to prepare all reagents. Filter-sterilize your buffer and substrate solutions. Test each component individually to pinpoint the source of contamination.
-
Category 3: Inconsistent or Non-Reproducible Results
Question: My replicate wells show high variability. Why are my results not reproducible?
Answer: Poor reproducibility is often traced back to technical execution or environmental factors.
-
Pipetting and Mixing:
-
Cause: Inconsistent volumes, especially of the enzyme, can drastically alter reaction rates. Inadequate mixing can lead to localized concentration gradients in the well.[3]
-
Solution: Use calibrated pipettes and be consistent with your technique. After adding all components, briefly but thoroughly mix the plate by gentle tapping or using a plate shaker. Using a multichannel pipette for adding start/stop reagents can improve timing consistency.[3]
-
-
Temperature Fluctuations:
-
Cause: Enzyme kinetics are highly dependent on temperature. Placing a cold plate in a reader or incubator can create an initial lag phase as the reaction mixture warms up.
-
Solution: Ensure all reagents, except the enzyme, are equilibrated to the assay temperature before starting the reaction.[4] Pre-warm the microplate to the reaction temperature (e.g., 37°C) before adding the enzyme.
-
-
Detection Method Issues:
-
Cause: Since Methyl 2-O-mannopyranosyl-α-D-mannopyranoside does not produce a chromogenic or fluorogenic product upon cleavage, its activity must be measured using a coupled assay.[8][9] For example, the released mannose can be quantified using a secondary enzyme system (like glucose oxidase/peroxidase).[8] Any issues with this secondary detection system will manifest as inconsistent results.
-
Solution: Validate the coupled assay independently. Ensure the enzymes in the detection kit are active and that the reaction is not substrate-limited by the components of the coupled assay.
-
Visualizing the Workflow and Reaction
To aid in troubleshooting and understanding the assay, the following diagrams illustrate the logical flow of troubleshooting and the enzymatic reaction itself.
Caption: Troubleshooting Decision Tree for α-Mannosidase Assays.
Caption: Reaction catalyzed by α-Mannosidase.
Key Experimental Protocols
Here are step-by-step methodologies for critical validation experiments.
Protocol 1: Validating Enzyme Activity and Buffer Conditions
This protocol establishes a baseline for enzyme performance under your specific conditions.
-
Prepare Assay Buffer: Prepare a 0.1 M sodium acetate buffer, pH 4.5. If your enzyme is known to be zinc-dependent, supplement with 1 µM ZnSO₄.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside in the assay buffer.
-
Thaw the α-mannosidase enzyme on ice. Prepare a working dilution in assay buffer. The final concentration will depend on the specific activity of your enzyme preparation.
-
-
Assay Setup (96-well plate):
-
Test Wells: Add 50 µL of assay buffer, 25 µL of the 10 mM substrate solution, and 25 µL of the diluted enzyme.
-
Negative Control (No Enzyme): Add 75 µL of assay buffer and 25 µL of the 10 mM substrate solution.
-
Positive Control (if available): Use a known active lot of enzyme in a separate test well.
-
-
Incubation: Mix the plate gently and incubate at 37°C for 30-60 minutes.
-
Detection: Stop the reaction and proceed with your chosen mannose detection method (e.g., a commercial glucose oxidase/peroxidase-based kit that cross-reacts with mannose). Follow the manufacturer's instructions for the detection step.
-
Analysis: Subtract the absorbance/fluorescence of the "No-Enzyme" control from the test wells. A robust signal compared to the negative control validates the enzyme's activity and the buffer's suitability.
Protocol 2: Checking for Enzyme Inhibition
This protocol helps determine if your sample contains inhibitors.
-
Prepare Reagents: Use the same validated reagents from Protocol 1. Prepare your test sample (e.g., cell lysate, purified compound) in the assay buffer.
-
Assay Setup:
-
Uninhibited Control: 50 µL assay buffer, 25 µL substrate, 25 µL enzyme.
-
Inhibition Test: 25 µL assay buffer, 25 µL of your test sample, 25 µL substrate, 25 µL enzyme.
-
Sample Control (No Enzyme): 50 µL assay buffer, 25 µL of your test sample, 25 µL substrate.
-
-
Incubation & Detection: Follow steps 4 and 5 from Protocol 1.
-
Analysis: Compare the activity in the "Inhibition Test" well to the "Uninhibited Control." A significant decrease in signal suggests the presence of an inhibitor in your sample. Common α-mannosidase inhibitors include Swainsonine and Deoxymannojirimycin.[10][11]
Reference Data Tables
The following table summarizes key parameters for α-mannosidases, which are the primary enzymes assayed with this substrate.
| Parameter | Typical Characteristics for α-Mannosidases | Significance & Troubleshooting Insight |
| pH Optimum | Acidic (4.0-5.0) for lysosomal enzymes; Neutral (6.0-7.0) for Golgi/ER enzymes. | Using the wrong pH is a primary cause of low activity. Verify the source of your enzyme. |
| Cofactors | Often requires Zn²⁺.[6] | Activity can be abolished by chelators like EDTA.[7] Consider adding 1 µM ZnSO₄. |
| Known Inhibitors | Swainsonine, Deoxymannojirimycin (DMJ), Castanospermine.[10][11] | If your sample is derived from biological extracts, consider potential endogenous inhibitors. |
| Common Substrates | p-Nitrophenyl-α-D-mannopyranoside (colorimetric), 4-Methylumbelliferyl-α-D-mannopyranoside (fluorometric).[12][13] | If you repeatedly have issues, try a simpler chromogenic/fluorogenic substrate to validate enzyme activity before using the methyl-mannoside. |
References
-
Ekbote, A. V., & D'Souza, J. S. (1993). Oral zinc therapy in the treatment of alpha-mannosidosis. American Journal of Medical Genetics, 46(4), 410-4. Retrieved from [Link]
-
Al Daher, S., De Gasperi, R., Daniel, P. F., & Warren, C. D. (1996). A spectrophotometric assay for alpha-mannosidase activity. Glycobiology, 6(3), 265-70. Retrieved from [Link]
-
Li, Iu. S., & Shakhovskaia, A. K. (2009). [A procedure for determination of acid mannosidase activities in biological fluids]. Klinicheskaia Laboratornaia Diagnostika, (3), 9-10. Retrieved from [Link]
-
Chiesi. (n.d.). Diagnosis Path - Discover Alpha-Mannosidosis. Retrieved from [Link]
-
Snaith, S. M., & Levvy, G. A. (1968). Alpha-mannosidase as a zinc-dependent enzyme. Nature, 218(5136), 91-2. Retrieved from [Link]
-
BioVision. (n.d.). alpha-Mannosidase Activity Colorimetric/Microplate Assay Kit User Manual. Retrieved from [Link]
-
ResearchGate. (1996). A spectrophotometric assay for α-mannosidase activity. Retrieved from [Link]
-
Snaith, S. M. (1975). Characterization of jack-bean alpha-D-mannosidase as a zinc metalloenzyme. Biochemical Journal, 147(1), 83-90. Retrieved from [Link]
-
Snaith, S. M. (1975). Characterization of jack-bean alpha-D-mannosidase as a zinc metalloenzyme. PubMed, 147(1), 83-90. Retrieved from [Link]
-
Cederlane. (n.d.). Methyl 2-O-(α-D-mannopyranosyl)-α-D-mannopyranoside. Retrieved from [Link]
-
Winchester, B., et al. (1993). The structural basis of the inhibition of human alpha-mannosidases by azafuranose analogues of mannose. Biochemical Journal, 290(3), 743-9. Retrieved from [Link]
-
Snaith, S. M., Hay, A. J., & Levvy, G. A. (1971). The relationship between the -mannosidase activity and the zinc content of mammalian sex organs. Journal of Endocrinology, 50(4), 659-67. Retrieved from [Link]
-
Winchester, B., et al. (1993). The structural basis of the inhibition of human alpha-mannosidases by azafuranose analogues of mannose. PubMed, 290(3), 743-9. Retrieved from [Link]
-
Cortex Biochem. (n.d.). Methyl 2-O-(α-D-mannopyranosyl)-α-D-mannopyranoside. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]
-
Schutzbach, J. S., & Ankel, H. (1976). Enzymatic synthesis of 2-O-alpha-D-mannopyranosyl-methyl-alpha-D-mannopyranoside by a cell-free particulate system of Mycobacterium smegmatis. Biochimica et Biophysica Acta, 428(3), 563-72. Retrieved from [Link]
-
Greenwood Genetic Center. (n.d.). Alpha-mannosidosis: Alpha-mannosidase Enzyme Analysis. Retrieved from [Link]
-
G-Biosciences. (n.d.). 1-O-Methyl-alpha-D-mannopyranoside. Retrieved from [Link]
-
NIST. (n.d.). α-Methyl-D-mannopyranoside. Retrieved from [Link]
Sources
- 1. cohesionbio.com.cn [cohesionbio.com.cn]
- 2. alpha-Mannosidase Assay Kit (ab272519) | Abcam [abcam.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Alpha-mannosidase as a zinc-dependent enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of jack-bean alpha-D-mannosidase as a zinc metalloenzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of jack-bean alpha-D-mannosidase as a zinc metalloenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A spectrophotometric assay for alpha-mannosidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. [A procedure for determination of acid mannosidase activities in biological fluids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alpha-mannosidosis: Alpha-mannosidase Enzyme Analysis | Greenwood Genetic Center [ggc.org]
Technical Support Center: Purification of Synthetic Methyl 2-O-mannopyranosyl-α-D-mannopyranoside by Chromatography
Welcome to the technical support center for the chromatographic purification of synthetic Methyl 2-O-mannopyranosyl-α-D-mannopyranoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based solutions to common challenges encountered during the purification of this important disaccharide.
Introduction
Methyl 2-O-mannopyranosyl-α-D-mannopyranoside is a disaccharide of significant interest in glycobiology and drug discovery. Its synthesis often results in a complex mixture of the desired product, unreacted starting materials, anomeric isomers, and other byproducts. Effective purification is therefore a critical step to obtaining a high-purity compound for downstream applications. This guide provides a structured approach to troubleshooting common issues in chromatographic purification, grounded in scientific principles and practical laboratory experience.
General Purification Workflow
The purification of a polar, unprotected disaccharide like Methyl 2-O-mannopyranosyl-α-D-mannopyranoside from a synthetic reaction mixture typically follows a multi-step chromatographic process. The exact methodology will depend on the nature of the impurities and the scale of the purification.
Caption: General workflow for the purification of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside.
Troubleshooting Guides and FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Initial Purification by Silica Gel Chromatography
Silica gel chromatography is a fundamental technique for the initial clean-up of the crude reaction mixture.[1][2] However, the high polarity of unprotected disaccharides can present challenges.
Q1: My product is streaking badly or not moving from the baseline on the TLC plate, even with highly polar solvent systems like dichloromethane/methanol.
A1: This is a common issue when dealing with highly polar compounds like unprotected disaccharides on silica gel.
-
Causality: The numerous hydroxyl groups on the mannoside interact very strongly with the silanol groups of the silica gel, leading to poor elution.
-
Troubleshooting Steps:
-
Increase Solvent Polarity: A standard dichloromethane/methanol gradient may not be sufficient. Consider adding a small amount of water to your mobile phase (e.g., 90:10:1 dichloromethane:methanol:water). This can help to compete with the analyte for binding sites on the silica.
-
Use a Different Solvent System: A more effective eluent system for highly polar compounds is often a mixture of ethyl acetate, acetic acid, and water, or acetonitrile, water, and a modifier like ammonium hydroxide.
-
Deactivate the Silica Gel: The acidic nature of silica gel can sometimes cause issues. You can deactivate it by pre-treating the column with a solvent system containing a small amount of a base like triethylamine (0.1-1%).[3]
-
Consider an Alternative Stationary Phase: For very polar compounds, normal-phase chromatography on silica may not be the best choice. Consider using reversed-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) for the initial purification if the impurities are significantly less polar.[4]
-
Q2: I have co-eluting impurities with my product on the silica gel column. How can I improve the separation?
A2: Co-elution of impurities is a frequent challenge, especially with byproducts of similar polarity.
-
Causality: The impurities may have a similar polarity and affinity for the silica gel as your target compound.
-
Troubleshooting Steps:
-
Optimize the Solvent System: A systematic approach to optimizing the solvent system is crucial. Experiment with different solvent ratios and even different solvent combinations on TLC before running the column.
-
Employ Gradient Elution: A shallow gradient of the polar solvent can often improve the separation of closely eluting compounds.[3]
-
Dry Loading: If your crude product is not very soluble in the initial mobile phase, consider adsorbing it onto a small amount of silica gel and loading it onto the column as a dry powder.[3] This can lead to a more concentrated starting band and better resolution.
-
Column Dimensions: Using a longer, narrower column can increase the number of theoretical plates and improve separation, although this will also increase the run time.
-
| Parameter | Recommendation for Difficult Separations | Rationale |
| Stationary Phase | Smaller particle size silica (e.g., 40-63 µm) | Increases surface area and improves resolution.[5] |
| Eluent System | Ternary or quaternary solvent systems | Provides more selectivity to fine-tune the separation. |
| Loading Technique | Dry loading | Ensures a narrow application band, minimizing peak broadening.[3] |
| Elution Mode | Shallow gradient elution | Enhances the separation of compounds with similar retention factors.[3] |
Section 2: High-Performance Liquid Chromatography (HPLC) Purification
For achieving high purity, HPLC is often the method of choice. Both Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) HPLC can be employed.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for separating highly polar compounds.[6][7][8][9] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of water.[6]
Q3: I'm observing poor peak shape (e.g., tailing or fronting) for my disaccharide in HILIC.
A3: Peak asymmetry in HILIC can arise from several factors.
-
Causality: This can be due to secondary interactions with the stationary phase, improper mobile phase composition, or column overload.
-
Troubleshooting Steps:
-
Mobile Phase Additives: The addition of a small amount of a buffer, such as ammonium formate or ammonium acetate (typically 10-20 mM), to the aqueous portion of the mobile phase can significantly improve peak shape by minimizing ionic interactions with the stationary phase.[6][7]
-
Optimize Water Content: The retention in HILIC is highly sensitive to the water content in the mobile phase. A slight adjustment (e.g., 1-2%) can have a significant impact on retention and peak shape.
-
Column Temperature: Increasing the column temperature can sometimes improve peak shape and reduce analysis time.[7] However, be mindful of potential anomer separation at lower temperatures.[10][11]
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try injecting a smaller amount to see if the peak shape improves.
-
Q4: I am having difficulty separating my target disaccharide from its anomers.
A4: The separation of anomers (α and β forms) can be challenging but is often achievable under the right HILIC conditions.[12]
-
Causality: Anomers are diastereomers with subtle differences in their interaction with the stationary phase.
-
Troubleshooting Steps:
-
Column Choice: Different HILIC stationary phases (e.g., amide, diol, or poly-hydroxyl) exhibit different selectivities for anomers.[6][7][9] Experimenting with different column chemistries may be necessary.
-
Lower Column Temperature: Reducing the column temperature can enhance the separation of anomers by slowing down the rate of mutarotation on the column.[10][11]
-
Mobile Phase Composition: The type and concentration of the organic solvent and any additives can influence anomeric separation.
-
Caption: Troubleshooting path for common HILIC issues.
Reversed-Phase (RP) HPLC
While less common for unprotected sugars due to their high polarity, RP-HPLC can be effective, particularly for separating the target disaccharide from less polar impurities.[4]
Q5: My disaccharide is eluting in the void volume of my C18 column.
A5: This is expected for a highly polar analyte on a non-polar stationary phase.
-
Causality: The hydrophilic disaccharide has very little affinity for the hydrophobic C18 stationary phase and is therefore not retained.[13]
-
Troubleshooting Steps:
-
Highly Aqueous Mobile Phase: Use a mobile phase with a very high water content (e.g., 95-100% water).
-
Ion-Pairing Chromatography: For charged analytes, adding an ion-pairing reagent to the mobile phase can increase retention.[13]
-
Consider a More Polar RP Column: Columns with a more polar embedded group or shorter alkyl chains (e.g., C8 or C4) may provide some retention.
-
HILIC is Generally a Better Choice: For most applications involving unprotected disaccharides, HILIC will provide better retention and separation.[9]
-
Section 3: Protecting Groups and Deprotection
The synthesis of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside often involves the use of protecting groups, which are subsequently removed.[14][15][16][17] Incomplete deprotection can lead to purification challenges.
Q6: I see multiple spots on my TLC after the deprotection step, and I suspect incomplete removal of protecting groups.
A6: Incomplete deprotection is a common synthetic problem that complicates purification.
-
Causality: The deprotection reaction may not have gone to completion due to insufficient reaction time, temperature, or reagent stoichiometry.
-
Troubleshooting Steps:
-
Monitor the Reaction: Use TLC or LC-MS to monitor the progress of the deprotection reaction to ensure it has gone to completion.
-
Optimize Deprotection Conditions: If the reaction is incomplete, consider increasing the reaction time, temperature, or the amount of deprotection reagent.
-
Purification of Protected Intermediates: It is often easier to purify the protected disaccharide before the final deprotection step. Protected carbohydrates are less polar and more amenable to standard silica gel chromatography.[4]
-
| Protecting Group | Common Deprotection Reagent | Potential Issue |
| Benzyl (Bn) | H₂, Pd/C | Catalyst poisoning, incomplete reaction. |
| Acetyl (Ac) | NaOMe in MeOH | Incomplete deprotection, acyl migration. |
| Benzoyl (Bz) | NaOMe in MeOH | More difficult to remove than acetyl groups. |
| tert-Butyldimethylsilyl (TBDMS) | TBAF | Incomplete removal from sterically hindered positions.[18] |
| Isopropylidene | Mild acid (e.g., acetic acid) | Incomplete hydrolysis.[19] |
References
- HILIC Separation Methods on Poly-Hydroxyl Stationary Phases for Determination of Common Saccharides with Evaporative Light-Scattering Detector and Rapid Determination of Isomaltulose in Protein-Rich Food Supplements. MDPI.
- Separation of carbohydrates using hydrophilic interaction liquid chrom
- HILIC Separation Methods on Poly-Hydroxyl Stationary Phases for Determination of Common Saccharides with Evaporative Light-Scattering Detector and Rapid Determination of Isomaltulose in Protein-Rich Food Supplements. Semantic Scholar.
- Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. PubMed.
- Separation of carbohydrates using hydrophilic interaction liquid chromatography | Request PDF.
- Analysis of Functional Sugars in Foods Using HILIC Mode. Shodex HPLC Columns.
- Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydr
- Production and Purification of Phosphatidylinositol Mannosides from Mycobacterium smegm
- Separation of Sugar Anomers by Aqueous Chromatography on Calcium- and Lead-Form Ion-Exchange Columns: Applications to Anomeric Analysis of Enzyme Reaction Products.
- Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside. PubMed.
- Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. NIH.
- Disarming, non-participating 2-O-protecting groups in manno- and rhamnopyranosylation: Scope and limitations of sulfonates, vinylogous esters, phosphates, cyanates, and nitrates | Request PDF.
- Separation of Anomer. Shodex HPLC Columns and Standards.
- Protecting groups. Unknown Source.
- Protecting Groups. Unknown Source.
- Silica Gel Column Chrom
- Reversed-phase chrom
- Protecting Agents. TCI Chemicals.
- Silica Gel Chrom
- 5 Things to Consider When Selecting a Chrom
- Purification: Tips for Flash Column Chromatography. Department of Chemistry : University of Rochester.
Sources
- 1. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 2. epruibiotech.com [epruibiotech.com]
- 3. Purification [chem.rochester.edu]
- 4. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5 Things to Consider When Selecting a Chromatography Silica [grace.com]
- 6. mdpi.com [mdpi.com]
- 7. Separation of carbohydrates using hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HILIC Separation Methods on Poly-Hydroxyl Stationary Phases for Determination of Common Saccharides with Evaporative Light-Scattering Detector and Rapid Determination of Isomaltulose in Protein-Rich Food Supplements | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. research-hub.nrel.gov [research-hub.nrel.gov]
- 11. shodex.com [shodex.com]
- 12. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 14. Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. agroipm.cn [agroipm.cn]
- 17. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 18. tcichemicals.com [tcichemicals.com]
- 19. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Glycosylation Reactions for Mannosyl-Mannosides
Welcome to the technical support center for the synthesis of mannosyl-mannosides. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for optimizing these challenging glycosylation reactions. The synthesis of 1,2-cis-glycosidic linkages, particularly the β-mannoside bond, is a significant hurdle in carbohydrate chemistry due to unfavorable stereoelectronic effects.[1][2] This guide offers practical, field-proven insights to help you navigate the complexities of these reactions and achieve higher yields and stereoselectivity.
Section 1: Troubleshooting Low Yields and Poor Stereoselectivity
Low yields and the formation of undesired anomers are the most common frustrations in mannosyl-mannoside synthesis. This section provides a systematic approach to diagnosing and resolving these issues.
Initial Troubleshooting Workflow
When faced with a low-yielding or non-selective reaction, a methodical evaluation of the reaction's core components is crucial. Chemical glycosylation is notoriously sensitive to a multitude of factors.[3]
dot ```dot graph TD { A[Low Yield / Poor Selectivity Observed] --> B{Verify Reagent Quality & Purity}; B --> C{Check Reaction Conditions (Temperature, Time, Atmosphere)}; C --> D{Anhydrous Conditions Met?}; D --> E{Analyze Reaction Mixture (TLC, NMR, MS)}; E --> F{Desired Product Formed?}; F -- "Yes, but low yield" --> G{Optimize Reaction Parameters (Stoichiometry, Concentration, Activator)}; F -- "No / Mixture of Anomers" --> H{Re-evaluate Strategy (Donor, Acceptor, Solvent)}; G --> I[Improved Yield & Selectivity]; H --> I;
}
Caption: General experimental workflow for mannosylation.
Section 3: The Role of Protecting Groups in Mannosylation
The strategic use of protecting groups is paramount in carbohydrate chemistry, influencing not only which hydroxyl groups react but also the stereochemical outcome of the glycosylation. [4][5]
FAQs: Protecting Group Strategy
Q1: How do protecting groups on the mannosyl donor affect reactivity?
A1: Protecting groups can be classified as "arming" or "disarming" based on their electronic effects.
-
Disarming Groups: Electron-withdrawing groups, such as esters (e.g., acetate, benzoate), decrease the reactivity of the glycosyl donor by destabilizing the developing positive charge at the anomeric center. [3]This can lead to more stable donors but may require more forceful reaction conditions.
-
Arming Groups: Electron-donating groups, such as ethers (e.g., benzyl, silyl), increase the reactivity of the glycosyl donor. [3][5]These donors are more reactive but can also be less stable.
Q2: Are there specific protecting group strategies that favor β-mannosylation?
A2: Yes, certain strategies are well-established for promoting β-mannosylation.
-
The 4,6-O-Benzylidene Acetal: This conformationally rigid protecting group on the mannosyl donor is a cornerstone of many successful β-mannosylation methods. [6]It is thought to influence the conformation of the oxocarbenium ion intermediate, favoring nucleophilic attack from the β-face.
-
Non-Participating Groups at C2: To avoid the formation of a 1,2-trans-dioxolenium ion that leads to the α-anomer, non-participating protecting groups (e.g., benzyl ethers) are essential at the C2 position.
-
Intramolecular Aglycone Delivery (IAD): This advanced strategy involves tethering the acceptor to the donor, typically at the C2 position, to force the glycosylation to occur intramolecularly from the β-face.
Section 4: Advanced Concepts and Future Outlook
The field of glycosylation is continuously evolving, with new methods and strategies being developed to overcome long-standing challenges.
Catalyst-Controlled β-Mannosylation
Recent advancements have focused on the development of catalysts that can override the inherent α-directing nature of mannosyl donors. For example, certain bis-thiourea catalysts have been shown to promote highly β-selective mannosylations and rhamnosylations. [2][7]These methods offer the advantage of proceeding under mild and neutral conditions.
Enzymatic Synthesis
Enzymatic methods for β-mannosylation offer a highly selective alternative to chemical synthesis. [8]Glycosyltransferases and engineered glycosidases can construct β-mannosidic linkages with absolute stereocontrol. While substrate scope can be a limitation, ongoing research in enzyme engineering is expanding the applicability of these biocatalysts.
The optimization of mannosyl-mannoside synthesis requires a multi-faceted approach, considering the interplay of solvents, temperature, protecting groups, and activation methods. A systematic and logical approach to troubleshooting, as outlined in this guide, will empower you to overcome the challenges associated with these complex but vital reactions.
References
-
Controlling the stereoselectivity of glycosylation via solvent effects. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
Solvent Effect in Glycosylation Reaction on Polymer Support. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
Controlling the Stereoselectivity of Glycosylation via Solvent Effects. (2016). Canadian Journal of Chemistry. Retrieved January 12, 2026, from [Link]
-
Solvent Effect on Glycosylation: Synthetic Methods and Catalysts. (2019). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Controlling the stereoselectivity of glycosylation via solvent effects. (2016). Canadian Journal of Chemistry. Retrieved January 12, 2026, from [Link]
-
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. (2018). MDPI. Retrieved January 12, 2026, from [Link]
-
Enzymatic β-Mannosylation of Phenylethanoid Alcohols. (2021). MDPI. Retrieved January 12, 2026, from [Link]
-
O-Mannosylation of Proteins Enables Histoplasma Yeast Survival at Mammalian Body Temperatures. (2018). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide. (2021). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Optimizing Mannose “Click” Conjugation to Polymeric Nanoparticles for Targeted siRNA Delivery to Human and Murine Macrophages. (2019). American Chemical Society Publications. Retrieved January 12, 2026, from [Link]
-
Stereoselective β-Mannosylation by Neighboring-Group Participation. (2019). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea. (2020). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
O-Mannosylation of Proteins Enables Histoplasma Yeast Survival at Mammalian Body Temperatures. (2018). PubMed. Retrieved January 12, 2026, from [Link]
-
Examining Glycosylation Profiles with Mass Spectrometric Analysis: A pivotal development in Bioconjugation Techniques and Pharmaceutical Development. (2025). Chronicles of Young Scientists. Retrieved January 12, 2026, from [Link]
-
Recent Advances in Stereocontrolled Mannosylation: Focus on Glycans Comprising Acidic and/or Amino Sugars. (2021). PubMed. Retrieved January 12, 2026, from [Link]
-
Guidelines for O-Glycoside Formation from First Principles. (2021). American Chemical Society. Retrieved January 12, 2026, from [Link]
-
Synthesis of beta-mannoside and beta-mannosamine. (2009). ResearchGate. Retrieved January 12, 2026, from [Link]
-
β-Stereoselective Mannosylation Using 2,6-Lactones. (2022). American Chemical Society. Retrieved January 12, 2026, from [Link]
-
Synthesis & Evaluation of Novel Mannosylated Neoglycolipids for Liposomal Delivery System Applications. (2016). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Effects of Cell Culture Conditions on Antibody N-linked Glycosylation-What Affects High Mannose 5 Glycoform. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Total Synthesis of C-α-Mannosyl Tryptophan via Palladium-Catalyzed C–H Glycosylation. (2020). Chinese Chemical Society. Retrieved January 12, 2026, from [Link]
-
Key Reactions Of Sugars: Glycosylation and Protection. (2018). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
β-Mannosylation reactions with 4,6-O-benzylidenated mannosyl donors. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by Bis-thiourea. (2020). American Chemical Society. Retrieved January 12, 2026, from [Link]
-
Guidelines for O-Glycoside Formation from First Principles. (2021). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Reagent switchable stereoselective β(1,2) mannoside mannosylation: OH-2 of mannose is a privileged acceptor. (2008). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. (2022). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Carbohydrate Chemistry Part 3. Protecting Groups. (2020). YouTube. Retrieved January 12, 2026, from [Link]
-
Interplay of Protecting Groups and Side Chain Conformation in Glycopyranosides. Modulation of the Influence of Remote Substituents on Glycosylation? (2017). American Chemical Society Publications. Retrieved January 12, 2026, from [Link]
-
Temperature Upshifts in Mammalian Cell Culture: A Suitable Strategy for Biosimilar Monoclonal Antibodies? (2023). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Mannose trimming reactions in the early stages of the N-glycan processing pathway. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
N-Glycosylation of TRPM8 Ion Channels Modulates Temperature Sensitivity of Cold Thermoreceptor Neurons. (2017). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Synthesis of β-mannoside and β-mannosamine. (2009). ResearchGate. Retrieved January 12, 2026, from [Link]
Sources
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- 2. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Enzymatic β-Mannosylation of Phenylethanoid Alcohols | MDPI [mdpi.com]
"side reactions in the chemical synthesis of α-linked disaccharides"
Welcome to the technical support center for the chemical synthesis of α-linked disaccharides. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective glycosylation. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and side reactions encountered during your experiments. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic strategies.
Troubleshooting Guide: Common Side Reactions in α-Glycosylation
The stereoselective formation of an α-glycosidic linkage is a formidable challenge in carbohydrate chemistry. The outcome of a glycosylation reaction is influenced by a multitude of factors, including the nature of the glycosyl donor and acceptor, the choice of protecting groups, the promoter or catalyst, solvent, and reaction temperature.[1] An imbalance in these elements can lead to a variety of undesired side reactions, diminishing the yield and purity of the target α-linked disaccharide. This guide provides a systematic approach to identifying and mitigating these common pitfalls.
Issue 1: Formation of 1,2-Orthoester Byproducts
Q1: I am observing a significant amount of a byproduct that I suspect is an orthoester. How can I confirm its identity and what is causing its formation?
A1: Identification and Causality of Orthoester Formation
Orthoester formation is a frequent side reaction, particularly when using glycosyl donors with a participating protecting group at the C-2 position (e.g., acetyl, benzoyl).[2] This occurs when the nucleophilic acceptor attacks the oxocarbenium ion intermediate at the C-1 position from the same face as the participating group, leading to the formation of a cyclic orthoester instead of the desired glycoside.
Identifying Orthoester Byproducts:
-
Thin-Layer Chromatography (TLC): Orthoesters are generally less polar than the corresponding glycosides and will exhibit a higher Rf value on a silica gel TLC plate. You can visualize the spots using a general carbohydrate stain like p-anisaldehyde or a phosphomolybdic acid solution.[3][4]
-
NMR Spectroscopy: The most definitive method for identifying an orthoester is through ¹H and ¹³C NMR spectroscopy. Key diagnostic signals for a 1,2-orthoester include:
-
A characteristic singlet in the ¹H NMR spectrum for the orthoester proton.
-
A quaternary carbon signal in the ¹³C NMR spectrum, typically in the range of 120-125 ppm, corresponding to the orthoester carbon.[5]
-
Root Causes of Orthoester Formation:
-
Participating C-2 Protecting Groups: Acyl groups at the C-2 position can form a dioxolenium ion intermediate, which can be trapped by the acceptor to form the orthoester.
-
Steric Hindrance: Sterically demanding glycosyl donors or acceptors can favor the formation of the less hindered orthoester over the desired glycoside.[2]
-
Reaction Conditions: The choice of Lewis acid promoter and solvent can significantly influence the propensity for orthoester formation. Milder Lewis acids may not be strong enough to promote the rearrangement of the orthoester to the glycoside.[6]
Q2: What is the mechanistic pathway leading to orthoester formation, and how can I adjust my protocol to minimize this side reaction?
A2: Mechanism and Mitigation Strategies for Orthoester Formation
The formation of an orthoester versus the desired 1,2-trans-glycoside is a kinetically controlled process. The oxocarbenium ion intermediate is in equilibrium with the acyloxonium ion formed by the participation of the C-2 acyl group. Attack of the acceptor on the acyloxonium ion leads to the orthoester, while attack on the oxocarbenium ion can lead to the glycoside.
Mitigation Strategies:
1. Choice of Promoter/Catalyst:
-
Stronger Lewis Acids: Employing a stronger Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), can facilitate the in-situ rearrangement of the orthoester to the desired β-glycoside, which can then anomerize to the thermodynamic α-product under certain conditions.[6] However, for α-selective synthesis, this approach requires careful control.
-
Brønsted Acids: In some cases, the addition of a catalytic amount of a Brønsted acid can promote the conversion of the orthoester to the glycoside.
2. Solvent Selection:
-
Nitrile Solvents: Solvents like acetonitrile can participate in the reaction to form a β-nitrilium ion intermediate, which can favor the formation of the α-glycoside upon nucleophilic attack. This can help to outcompete the orthoester formation pathway.
3. Temperature Control:
-
Low Temperatures: Running the reaction at lower temperatures (e.g., -78 °C to -40 °C) can often improve selectivity by slowing down the rate of orthoester formation relative to the desired glycosylation.
4. Protecting Group Strategy:
-
Non-Participating Groups: The most effective way to prevent orthoester formation is to use a non-participating protecting group at the C-2 position, such as a benzyl ether or an azido group. These groups do not form the acyloxonium ion intermediate, thus eliminating the primary pathway for orthoester formation.
Illustrative Reaction Scheme:
Caption: Mechanism of Orthoester Formation.
Issue 2: Anomeric Scrambling Leading to β-Glycoside Formation
Q1: My reaction is producing a mixture of α- and β-anomers, with a significant proportion of the undesired β-glycoside. What factors contribute to this loss of stereoselectivity?
A1: Causes of Anomeric Scrambling
Achieving high α-selectivity is often challenging due to the thermodynamic preference for the β-anomer in many systems (the anomeric effect).[7] Anomeric scrambling, the formation of a mixture of α and β anomers, can arise from several factors:
-
SN1-type Mechanism: If the reaction proceeds through a long-lived, planar oxocarbenium ion intermediate, the acceptor can attack from either the α- or β-face, leading to a mixture of anomers.
-
In-situ Anomerization: The initially formed kinetic α-product can anomerize to the more thermodynamically stable β-product under the reaction conditions, especially in the presence of strong Lewis acids.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the oxocarbenium ion and the transition state, thereby affecting the stereochemical outcome.[8][9][10] Ethereal solvents, for instance, are known to favor the formation of α-glycosides.
-
Donor Reactivity: Highly reactive "armed" donors can lead to a more SN1-like reaction, resulting in reduced stereoselectivity.
Q2: What experimental procedures can I implement to improve the α-selectivity of my glycosylation reaction?
A2: Strategies to Enhance α-Selectivity
1. Solvent Choice:
-
Ethereal Solvents: Diethyl ether (Et₂O) and other ethereal solvents are often the solvents of choice for promoting α-selectivity. They are thought to stabilize the α-anomeric configuration of the reactive intermediate.
-
Nitrile Solvents: As mentioned previously, solvents like acetonitrile can promote the formation of an α-glycoside through a β-nitrilium ion intermediate.
2. Temperature Optimization:
-
Low Temperatures: Performing the reaction at low temperatures can favor the kinetically controlled formation of the α-anomer.
3. Promoter System:
-
Halide Ion Catalysis: The use of a halide ion source (e.g., tetrabutylammonium iodide) in combination with an activator can promote an in-situ anomerization of the glycosyl donor to the more reactive α-halide, which then undergoes an SN2-like displacement to give the α-glycoside.
-
Pre-activation Protocols: Pre-activating the glycosyl donor at low temperature before the addition of the acceptor can sometimes improve α-selectivity.[11]
4. Protecting Group Manipulation:
-
Remote Participation: Placing a participating group at a more remote position, such as C-4 or C-6, can sometimes influence the stereochemical outcome at the anomeric center.
-
Conformational Restraints: The use of bulky protecting groups can lock the conformation of the pyranose ring, which can favor the formation of the α-anomer.
Troubleshooting Flowchart for Anomeric Scrambling:
Caption: Troubleshooting Anomeric Scrambling.
Issue 3: Protecting Group Migration
Q1: I am observing an unexpected product that appears to have a protecting group in the wrong position. What causes protecting group migration and how can I prevent it?
A1: Understanding Protecting Group Migration
Protecting group migration, particularly of acyl groups (e.g., acetyl, benzoyl), is a common side reaction in carbohydrate synthesis, often occurring under acidic or basic conditions.[12] This intramolecular transesterification typically proceeds through a cyclic orthoester intermediate.[13]
Common Scenarios for Acyl Group Migration:
-
1,2-Acyl Migration: Migration between adjacent hydroxyl groups, for example, from C-3 to C-2.
-
Migration to a Primary Position: Acyl groups often migrate to a less sterically hindered primary hydroxyl group (e.g., from C-4 to C-6).
Conditions Favoring Migration:
-
Acidic or Basic Conditions: Both acidic and basic conditions can catalyze acyl migration.
-
Elevated Temperatures: Higher reaction temperatures can provide the activation energy needed for migration to occur.
-
Prolonged Reaction Times: Leaving reactions to run for extended periods can increase the likelihood of protecting group migration.
Q2: What are the best practices to avoid protecting group migration during my synthesis?
A2: Strategies to Prevent Protecting Group Migration
1. Choice of Protecting Groups:
-
Use of More Stable Esters: Pivaloyl (Piv) or other bulky esters are generally less prone to migration than acetyl (Ac) or benzoyl (Bz) groups due to steric hindrance.[12]
-
Ether Protecting Groups: Benzyl (Bn) or other ether protecting groups are not susceptible to migration under the typical conditions that cause acyl migration.
2. Reaction Condition Optimization:
-
Temperature and Time: Conduct reactions at the lowest possible temperature and for the shortest time necessary for completion.
-
pH Control: Carefully control the pH of the reaction mixture to avoid strongly acidic or basic conditions that can promote migration.
3. Strategic Synthesis Planning:
-
Order of Reactions: Plan your synthetic route to minimize the exposure of sensitive protecting group arrangements to harsh conditions.
-
Orthogonal Protecting Groups: Employ a set of orthogonal protecting groups that can be selectively removed without affecting others, thus avoiding conditions that might induce migration.[14]
Frequently Asked Questions (FAQs)
Q3: My glycosylation reaction is not going to completion, and I have a low yield of the desired product. What are the first things I should check?
A3: Troubleshooting Low Yields
Low yields in glycosylation reactions can be due to a number of factors. Here is a checklist of initial troubleshooting steps:
-
Reagent Quality: Ensure all reagents, especially the glycosyl donor and acceptor, are pure and dry. Solvents should be anhydrous.
-
Activation of Molecular Sieves: If using molecular sieves, ensure they are properly activated to remove any trace amounts of water.
-
Promoter/Catalyst Activity: Verify the activity of your promoter or catalyst. Some Lewis acids can degrade over time.
-
Reaction Temperature: The optimal temperature can be highly dependent on the specific donor-acceptor pair. Consider running a temperature screen to find the ideal conditions.[15]
-
Stoichiometry: Ensure the correct stoichiometry of donor, acceptor, and promoter is being used.
Q4: I am observing the formation of a glycal as a major byproduct. What is causing this and how can I suppress it?
A4: Glycal Formation as a Side Reaction
Glycal formation is an elimination side reaction that can occur with certain glycosyl donors, particularly those with a leaving group at the anomeric position and a hydrogen at C-2. This is more common in the synthesis of 2-deoxyglycosides. The reaction is often promoted by strong bases or certain Lewis acids.
To suppress glycal formation:
-
Choice of Leaving Group: Some leaving groups are more prone to elimination than others. Consider using a different type of glycosyl donor.
-
Reaction Conditions: Avoid strongly basic conditions. The choice of Lewis acid can also be critical; some are more prone to promoting elimination than others.
-
Protecting Groups: The electronic nature of the protecting groups on the sugar ring can influence the propensity for elimination.
Q5: My aglycone seems to be decomposing under the glycosylation conditions. What can I do to protect it?
A5: Preventing Aglycone Decomposition
Aglycone decomposition can occur if the aglycone contains sensitive functional groups that are not stable to the glycosylation conditions, particularly the acidic promoters used.
Strategies to prevent aglycone decomposition:
-
Protect Sensitive Functional Groups: If the aglycone has other reactive functional groups (e.g., other hydroxyls, amines, carboxylic acids), they should be appropriately protected before the glycosylation step.
-
Milder Reaction Conditions: Explore milder activation conditions for the glycosyl donor that are compatible with the stability of your aglycone. This might involve using a less harsh Lewis acid or a different type of glycosyl donor altogether.
-
Intramolecular Glycosylation: In some cases, an intramolecular aglycone delivery strategy can be employed, where the aglycone is temporarily tethered to the glycosyl donor, allowing for glycosylation to occur under milder conditions before the tether is cleaved.[2][16]
Data Presentation
Table 1: Common TLC Stains for Carbohydrate Visualization
| Stain | Preparation | Visualization | Comments |
| p-Anisaldehyde | 15 g p-anisaldehyde, 2.5 mL conc. H₂SO₄ in 250 mL ethanol | Heat plate until spots appear. | Good general reagent, gives a range of colors for different functional groups. |
| Phosphomolybdic Acid (PMA) | 12 g phosphomolybdic acid in 250 mL ethanol | Heat plate until blue-green spots appear. | Good general reagent for many organic compounds. |
| Ceric Ammonium Molybdate (CAM) | 10 g Ce(SO₄)₂, 50 g (NH₄)₆Mo₇O₂₄·4H₂O in 900 mL H₂O and 100 mL conc. H₂SO₄ | Heat plate until spots appear. | A versatile stain for a wide range of organic compounds.[4] |
| Aniline-Diphenylamine | Dissolve 1g ninhydrin and 2.5g cadmium acetate in 10ml glacial acetic acid and fill to 500ml with ethanol. | Heat at 110-120°C for 5-10 minutes. | Specific for reducing sugars, giving distinct colors.[17] |
References
-
Mo, H., & Wu, Y. D. (2014). How Solvent Influences the Anomeric Effect: Roles of Hyperconjugative versus Steric Interactions on the Conformational Preference. The Journal of Organic Chemistry, 79(4), 1693–1701. [Link]
-
Mo, H., & Wu, Y. D. (2014). How solvent influences the anomeric effect: roles of hyperconjugative versus steric interactions on the conformational preference. The Journal of Organic Chemistry, 79(4), 1693–1701. [Link]
-
Lemieux, R. U. (1996). Influence of solvent on the magnitude of the anomeric effect. Canadian Journal of Chemistry, 74(10), 1867-1875. [Link]
-
Geng, Y., Qin, Q., & Ye, X. S. (2012). Lewis Acids as α-Directing Additives in Glycosylations by Using 2,3-O-Carbonate-Protected Glucose and Galactose Thioglycoside Donors Based on Preactivation Protocol. The Journal of Organic Chemistry, 77(17), 7333–7344. [Link]
-
Benito-Alifonso, D., & Galan, M. C. (2017). Brønsted- and Lewis-Acid-Catalyzed Glycosylation: Synthetic Methods and Catalysts. In Carbohydrate Chemistry: Volume 42 (pp. 155-172). Royal Society of Chemistry. [Link]
-
Geng, Y., Qin, Q., & Ye, X. S. (2012). Lewis Acids as α-Directing Additives in Glycosylations by Using 2,3-O-Carbonate-Protected Glucose and Galactose Thioglycoside Donors Based on Preactivation Protocol. The Journal of Organic Chemistry, 77(17), 7333–7344. [Link]
-
Zhu, X., & Schmidt, R. R. (2009). New principles for glycoside-bond formation. Angewandte Chemie International Edition, 48(11), 1900-1934. [Link]
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Kirby, A. J. (1983). The anomeric effect and related stereoelectronic effects at oxygen. Springer. [Link]
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Jingwen, C. (2025). Hello there I want to use TLC for carbohydrates Tell me your method if it works and what I should avoid? ResearchGate. [Link]
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Lemieux, R. U. (1996). Influence of solvent on the magnitude of the anomeric effect. Canadian Journal of Chemistry, 74(10), 1867-1875. [Link]
-
Demchenko, A. V. (Ed.). (2008). Handbook of chemical glycosylation: advances in stereoselectivity and therapeutic relevance. John Wiley & Sons. [Link]
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Codée, J. D., van der Marel, G. A., & Overkleeft, H. S. (2020). Selective Glycosylation: Synthetic Methods and Catalysts. Chemical Reviews, 120(15), 7865–7937. [Link]
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EPFL. (n.d.). TLC Visualization Reagents. [Link]
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RSC Publishing. (2020). Themed collection Glycosylation: New methodologies and applications. Organic & Biomolecular Chemistry. [Link]
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Crich, D. (2010). Mechanistic studies and methods to prevent aglycon transfer of thioglycosides. The Journal of organic chemistry, 75(17), 5733–5745. [Link]
-
Crich, D. (2010). Mechanistic studies and methods to prevent aglycon transfer of thioglycosides. The Journal of organic chemistry, 75(17), 5733–5745. [Link]
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University of Rochester. (n.d.). TLC stains. [Link]
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Creative Biostructure. (n.d.). Using NMR for Glycomics and Sugar Analysis. [Link]
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University of California, Berkeley. (n.d.). TLC Stains. [Link]
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Sarpong Group. (2020). TLC Stain Recipes. [Link]
-
van der Marel, G. A., & Codée, J. D. C. (2019). α-Selective Glycosylation with β-Glycosyl Sulfonium Ions Prepared via Intramolecular Alkylation. The Journal of Organic Chemistry, 84(6), 3335–3345. [Link]
-
Montgomery, J. (2013). A Streamlined Strategy for Aglycone Assembly and Glycosylation. Journal of the American Chemical Society, 135(43), 16013–16016. [Link]
-
Pharmaceutical Technology. (2016). The Role of NMR and Mass Spectroscopy in Glycan Analysis. Pharmaceutical Technology, 40(10). [Link]
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Govindarajan, M. (2020). Protecting group migrations in carbohydrate chemistry. Carbohydrate research, 497, 108151. [Link]
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Creative Biostructure. (n.d.). Using NMR for Glycomics and Sugar Analysis. [Link]
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Wist, J., & Tholey, A. (2023). Quantification of glycosylated acute-phase proteins via NMR spectroscopy. Wiley Analytical Science. [Link]
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Mukhopadhyay, B. (2020). Advances in Protecting Groups for Oligosaccharide Synthesis. Asian Journal of Organic Chemistry, 9(4), 508-523. [Link]
-
van der Marel, G. A. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. [Link]
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Mukhopadhyay, B. (2020). Advances in Protecting Groups for Oligosaccharide Synthesis. Asian Journal of Organic Chemistry, 9(4), 508-523. [Link]
-
Edwards, J. R., & Georgiou, G. (2021). Strategies to control therapeutic antibody glycosylation during bioprocessing: Synthesis and separation. Biotechnology and bioengineering, 118(4), 1343–1357. [Link]
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van der Marel, G. A. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. [Link]
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Khan, M. A. I., & Mitu, S. A. (2015). Prevention of non-enzymatic glycosylation (glycation): Implication in the treatment of diabetic complication. ISRN Biochemistry, 2015, 1-13. [Link]
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Crich, D. (2021). Guidelines for O-Glycoside Formation from First Principles. ACS central science, 7(9), 1454–1462. [Link]
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Sano, K., Ishiwata, A., Takamori, H., Kikuma, T., Tanaka, K., Ito, Y., & Takeda, Y. (2024). Synthesis of Sucrose-Mimicking Disaccharide by Intramolecular Aglycone Delivery. Molecules, 29(8), 1771. [Link]
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Andreana, P. R., & Crich, D. (2022). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. Chemistry–A European Journal, 28(10), e202104113. [Link]
-
Sano, K., Ishiwata, A., Takamori, H., Kikuma, T., Tanaka, K., Ito, Y., & Takeda, Y. (2024). Glycosylation of a Newly Functionalized Orthoester Derivative. Molecules, 29(8), 1771. [Link]
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Balaram, G., & Boons, G. J. (2016). Orthoesters formation leading to mismatched Helferich glycosylations at O-3 of N-trichloroacetylated glucosamine residues. Carbohydrate research, 431, 33–40. [Link]
-
Functional Movement Systems. (2021, April 15). Functional Movements for Scrambling Ability [Follow Along]. YouTube. [Link]
-
Ensoll, C. (2021, March 18). Scrambling: What It Is And How To Do It Safely. Chris Ensoll Mountain Guide. [Link]
-
BMC TV. (2017, April 27). How to move when scrambling. YouTube. [Link]
Sources
- 1. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycosylation of a Newly Functionalized Orthoester Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epfl.ch [epfl.ch]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Glycosylation States on Intact Proteins Determined by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orthoesters formation leading to mismatched Helferich glycosylations at O-3 of N-trichloroacetylated glucosamine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anomeric effect - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. How solvent influences the anomeric effect: roles of hyperconjugative versus steric interactions on the conformational preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
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- 14. Advances in Protecting Groups for Oligosaccharide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Guidelines for O-Glycoside Formation from First Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Interpreting NMR Spectra of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside
Welcome to the technical support center for the NMR spectral analysis of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into interpreting the NMR spectra of this disaccharide. Here, we will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shift ranges for the anomeric protons in Methyl 2-O-mannopyranosyl-α-D-mannopyranoside?
A1: The anomeric protons are the most deshielded non-hydroxyl protons in a carbohydrate structure and typically resonate in the range of 4.3-5.9 ppm in ¹H NMR spectra.[1] For Methyl 2-O-mannopyranosyl-α-D-mannopyranoside, you have two anomeric protons to consider: H-1 of the methyl-linked mannose (Man I) and H-1' of the second mannose unit (Man II). Protons of α-glycosides generally resonate about 0.3-0.5 ppm downfield from their β-counterparts.[1] Given the α-linkages, expect the anomeric signals to be in the downfield portion of the carbohydrate region. Specifically, the anomeric proton of an α-mannopyranoside typically appears around δ 5.1 ppm.[1]
Q2: Why am I not seeing the hydroxyl (-OH) proton signals in my ¹H NMR spectrum run in D₂O?
A2: When using deuterated water (D₂O) as the NMR solvent, the acidic hydroxyl protons of the carbohydrate readily exchange with the deuterium atoms of the solvent.[2][3] This exchange process, which is often rapid on the NMR timescale, leads to the disappearance or significant broadening of the -OH signals.[4] To observe hydroxyl protons, you would need to use a non-exchangeable solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) or employ specialized techniques like acquiring the spectrum in H₂O/D₂O mixtures at low temperatures (supercooled conditions).[2][3][4][5]
Q3: What is a typical coupling constant (³J(H1,H2)) for an α-mannopyranoside, and why is it important?
A3: For mannopyranosides, the H-2 proton is in an equatorial position. In the α-anomer, the H-1 proton is axial. This axial-equatorial relationship results in a small ³J(H1,H2) coupling constant, typically less than 2 Hz.[6] This small J-value is a diagnostic feature for the α-anomeric configuration in mannose residues.[6] The magnitude of vicinal proton-proton coupling constants (³J(H,H)) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation, and is crucial for determining the stereochemistry and conformation of the pyranose ring.[7]
Q4: Which 2D NMR experiments are most useful for assigning the signals of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside?
A4: For a complete and unambiguous assignment, a combination of 2D NMR experiments is essential:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (e.g., H-1 and H-2).[6][8][9] This is the first step in tracing the proton network within each mannose residue.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[6][8][9] It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly crucial for identifying the glycosidic linkage by observing a correlation between the anomeric proton of one residue (e.g., H-1') and the carbon at the linkage position of the adjacent residue (e.g., C-2).
-
TOCSY (Total Correlation Spectroscopy): This experiment can be used to identify all protons within a single spin system (i.e., within a single mannose residue).
Troubleshooting Guide
Problem 1: Significant Peak Overlap in the ¹H NMR Spectrum
Cause: The non-anomeric ring protons of carbohydrates typically resonate in a narrow chemical shift range (around 3.0-4.5 ppm), leading to severe signal overlap which makes interpretation difficult.
Solution:
Step-by-Step Protocol:
-
Optimize 1D Acquisition:
-
Employ 2D NMR Spectroscopy:
-
COSY: Start with a COSY experiment to identify coupled protons and begin tracing the spin systems of the two mannose residues.
-
HSQC: Run an HSQC to spread the proton signals out over the wider carbon chemical shift range. This will help to resolve overlapping proton signals that are attached to different carbons.[8]
-
Logical Workflow for Signal Assignment:
Sources
- 1. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 2. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 3. cigs.unimo.it [cigs.unimo.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. NMR Spectroscopic Characterization of the C‐Mannose Conformation in a Thrombospondin Repeat Using a Selective Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Technical Support Center: Resolving Mannosyl-Mannoside Isomers in HPLC Analysis
Welcome to the technical support center dedicated to resolving the complex challenge of separating mannosyl-mannoside isomers by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who encounter peak resolution issues during their analytical work. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to overcome these separation hurdles.
Introduction: The Challenge of Mannosyl-Mannoside Isomer Separation
Mannosyl-mannosides are disaccharides that differ only in the linkage between the two mannose units (e.g., α-1,2, α-1,3, α-1,6) or their anomeric configuration (α or β). These subtle structural similarities make their separation notoriously difficult.[1] Common problems include peak co-elution, poor resolution, and peak splitting, all of which compromise accurate quantification and characterization. This guide will walk you through the principles and practical steps to achieve baseline resolution of these challenging isomers.
Troubleshooting Guide: From Tailing Peaks to Complete Co-elution
This section addresses specific problems you might encounter during your HPLC analysis of mannosyl-mannoside isomers. Each issue is followed by a systematic approach to diagnosis and resolution.
Problem 1: Poor Resolution and Peak Co-elution
You observe broad, overlapping peaks, or a single peak where you expect multiple isomers to elute.
Causality: Insufficient selectivity between the isomers on your current column and mobile phase system is the primary cause. The subtle differences in the hydroxyl group orientations of the isomers are not being effectively discriminated by the stationary phase.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Step-by-Step Solutions:
-
Mobile Phase Optimization (HILIC):
-
Increase Organic Solvent Concentration: In Hydrophilic Interaction Liquid Chromatography (HILIC), increasing the acetonitrile concentration in the mobile phase enhances the retention of polar analytes like mannosyl-mannosides, often leading to better separation.[2]
-
Adjust pH and Buffer Concentration: The pH of the mobile phase can influence the ionization state of residual silanols on silica-based columns and the charge of the analytes, thereby affecting selectivity.[3] Experiment with different buffer concentrations (e.g., 10-50 mM ammonium formate) and pH values (e.g., pH 3-6).
-
Mobile Phase Additives: Small amounts of additives like formic acid or acetic acid can improve peak shape and selectivity.[4][5]
-
-
Column Selection:
-
If mobile phase optimization is insufficient, consider a different stationary phase. Amide-based columns are often a good starting point for sugar analysis.[6] Zwitterionic and amino-based columns offer alternative selectivities.
-
| Column Type | Separation Principle | Typical Mobile Phase | Advantages | Considerations |
| Amide | HILIC (partitioning) | Acetonitrile/Water | Robust, good selectivity for neutral sugars. | Can be prone to hydrolysis at extreme pH. |
| Amino (NH2) | HILIC (partitioning and weak anion exchange) | Acetonitrile/Water | Good for reducing sugars. | Can form Schiff bases with reducing sugars, leading to column degradation.[6] |
| Zwitterionic | HILIC (electrostatic and partitioning) | Acetonitrile/Water with buffer | Offers unique selectivity and can be very effective for isomer separation. | Retention can be sensitive to buffer concentration. |
| Ligand Exchange | Complexation with metal ions | Water | Excellent for separating epimers and anomers.[7][8][9][10] | Requires elevated temperatures; sensitive to metal contamination. |
-
Temperature Optimization:
-
Increasing the column temperature generally decreases retention time but can also alter selectivity.[11] A systematic study of temperature effects (e.g., in 5 °C increments from 30 °C to 60 °C) can reveal an optimal point for isomer resolution.
-
Problem 2: Peak Splitting or Broadening (Anomerization)
You observe that a single isomer produces two peaks or a single broad peak.
Causality: This is often due to the presence of α and β anomers of the reducing sugar, which can interconvert in solution (mutarotation). If the interconversion rate is slow compared to the chromatographic run time, two distinct peaks will be observed.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for anomer-related peak splitting.
Step-by-Step Solutions:
-
Increase Column Temperature: Elevating the column temperature (e.g., to 60-80 °C) can accelerate the rate of mutarotation, causing the anomer peaks to coalesce into a single, sharper peak.[8]
-
Adjust Mobile Phase pH: Increasing the pH of the mobile phase can also catalyze anomer interconversion. However, be mindful of the pH limitations of your column.
-
Sample Preparation: Allowing the sample to equilibrate in the mobile phase for several hours before injection can sometimes help in achieving a stable anomeric ratio.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing an HPLC method for mannosyl-mannoside isomers?
A: A good starting point is a HILIC method using an amide-based column. A typical initial mobile phase would be a gradient of 85:15 to 65:35 acetonitrile:water with 10 mM ammonium formate at a pH of around 4.5. Set the column temperature to 40 °C and the flow rate to 1.0 mL/min for a standard 4.6 mm ID column. From this starting point, you can optimize the gradient, temperature, and mobile phase composition as described in the troubleshooting guide.
Q2: I am using a mass spectrometer for detection. Are there any specific considerations for mobile phase selection?
A: Yes, for MS detection, it is crucial to use volatile mobile phase additives. Ammonium formate and ammonium acetate are excellent choices. Avoid non-volatile buffers like phosphate. The high organic content of HILIC mobile phases is also advantageous for ESI-MS as it promotes efficient desolvation and ionization.
Q3: Can I use derivatization to improve the separation of mannosyl-mannoside isomers?
A: While derivatization can be used to introduce a chromophore for UV detection and potentially alter selectivity, it adds complexity to the workflow and can introduce its own set of analytical challenges. It is generally preferable to optimize the separation of the native sugars if possible.
Q4: My peaks are tailing. What could be the cause?
A: Peak tailing for polar compounds like sugars can be caused by secondary interactions with active sites on the column, such as exposed silanols on a silica-based stationary phase.[11] Ensure your mobile phase is adequately buffered. If the problem persists, consider a column with a more inert stationary phase or a different separation mechanism like ligand exchange. Also, check for extra-column dead volume in your HPLC system.
Experimental Protocols
Protocol 1: HILIC Separation of Mannosyl-Mannoside Isomers
This protocol provides a starting point for the separation of mannosyl-mannoside isomers using an amide column.
-
Column: Amide-functionalized silica column (e.g., 150 x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 4.5
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 15% A
-
2-20 min: 15-35% A (linear gradient)
-
20-25 min: 35% A (isocratic)
-
25.1-30 min: 15% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS)
Protocol 2: Ligand Exchange Chromatography for Isomer Resolution
This protocol is suitable for resolving challenging epimers and anomers.
-
Column: Ligand exchange column with Ca2+ counter-ions (e.g., 300 x 7.8 mm)
-
Mobile Phase: HPLC-grade water
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 80 °C
-
Injection Volume: 10 µL
-
Detection: Refractive Index (RI) Detector
References
-
Separation Science. (2024, April 4). Peak Splitting in HPLC: Causes and Solutions. [Link]
-
Waters. (n.d.). What are common causes of peak splitting when running an LC column? - WKB194672. [Link]
-
Separation Science. (2023, December 8). Shodex ligand exchange chromatography tutorial. [Link]
-
Shodex. (n.d.). Lesson 4: Separation Modes and their Mechanisms 2. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Shodex. (n.d.). Explanation on Ligand Exchange Mode. [Link]
-
Sulič, N., et al. (2023). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. Molecules, 28(14), 5369. [Link]
-
Waters. (n.d.). Your Essential Guide to Sugar Analysis with Liquid Chromatography. [Link]
-
Wang, Y., et al. (2023). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. Journal of Agricultural and Food Chemistry, 71(51), 20685-20703. [Link]
-
Shodex. (n.d.). Chapter 4: Separation Modes and their Mechanisms (2). [Link]
-
Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques. [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Feng, F. W., et al. (2012). PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. Journal of the Chilean Chemical Society, 57(4), 1391-1395. [Link]
-
LCGC International. (2020, July 31). Troubleshooting LC Separations of Biomolecules, Part 2: Passivation and Mobile-Phase Additives. [Link]
-
Lin, Y. H., et al. (2021). Identification of novel high mannose N-glycan isomers undescribed by current multicellular eukaryotic biosynthetic pathways. ChemRxiv. [Link]
-
HILIC Separations Technical Guide. (n.d.). ResearchGate. [Link]
-
Le, V., et al. (2015). Isolation of Ginsenoside Isomers from Processed Vietnamese Ginseng by Preparative HPLC. ResearchGate. [Link]
-
Zhang, J., et al. (2014). Hydrophilic interaction chromatography for selective separation of isomeric saponins. Journal of Chromatography A, 1325, 116-123. [Link]
-
Li, L., et al. (2013). Effect of mobile phase additives on qualitative and quantitative analysis of ginsenosides by liquid chromatography hybrid quadrupole-time of flight mass spectrometry. Journal of Chromatography A, 1301, 64-74. [Link]
-
Feng, F. W., et al. (2011). Preparative HPLC for Purification of Four Isomeric Bioactive Saponins from the Seeds of Aesculus chinensis. Scilit. [Link]
-
Dai, Y., et al. (2011). PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. Journal of the Chilean Chemical Society, 56(2), 651-655. [Link]
-
Townsend, R. R., et al. (1991). Separation of high-mannose isomers from yeast and mammalian sources using high-pH anion-exchange chromatography. Carbohydrate Research, 215(1), 211-217. [Link]
Sources
- 1. Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. longdom.org [longdom.org]
- 5. Effect of mobile phase additives on qualitative and quantitative analysis of ginsenosides by liquid chromatography hybrid quadrupole-time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Shodex ligand exchange chromatography tutorial | Separation Science [sepscience.com]
- 8. shodexhplc.com [shodexhplc.com]
- 9. shodex.com [shodex.com]
- 10. shodex.com [shodex.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
"validating the specificity of 1,2-α-mannosidase using Methyl 2-O-mannopyranosyl-α-D-mannopyranoside"
A Researcher's Guide to Validating 1,2-α-Mannosidase Specificity: A Comparative Analysis
In the intricate world of glycobiology and therapeutic protein development, the precise enzymatic remodeling of N-linked glycans is paramount. Among the critical enzymes in this process is 1,2-α-mannosidase (EC 3.2.1.113), a glycoside hydrolase responsible for cleaving terminal α-1,2-linked mannose residues from high-mannose oligosaccharides.[1][2] This trimming is a key step in glycoprotein maturation and quality control within the endoplasmic reticulum and Golgi apparatus.[2] Ensuring the strict specificity of a 1,2-α-mannosidase preparation is not merely an academic exercise; it is a crucial checkpoint to prevent off-target cleavage, which can lead to improperly folded proteins, altered immunogenicity, and compromised therapeutic efficacy.
This guide provides an in-depth comparison of methodologies for validating the specificity of 1,2-α-mannosidase, with a special focus on the utility of the synthetic disaccharide, Methyl 2-O-mannopyranosyl-α-D-mannopyranoside . We will explore the causality behind experimental choices, present robust protocols, and offer insights gleaned from extensive field application.
The Challenge: Why Specificity is the Gold Standard
Glycoside hydrolases (GHs) are a diverse class of enzymes, often exhibiting promiscuity towards various glycosidic linkages (e.g., α-1,3, α-1,6) if not properly characterized.[3][4] For 1,2-α-mannosidase, the primary challenge is to confirm that its activity is exclusively directed at the α-1,2 linkage. Contaminating activities from other mannosidases can confound experimental results and lead to disastrous outcomes in bioprocessing workflows. Therefore, a validation method must be both sensitive and unambiguously linkage-specific.
Comparative Analysis of Specificity Validation Methods
Researchers have several tools at their disposal, each with inherent strengths and weaknesses. The choice of method depends on the required throughput, the level of detail sought, and the available analytical instrumentation.
| Method | Substrate Type | Principle | Specificity | Throughput | Complexity & Cost |
| Method A: Linkage-Specific Disaccharide | Methyl 2-O-mannopyranosyl-α-D-mannopyranoside | Direct cleavage of a defined α-1,2 linkage. Product (mannose) is detected by a coupled enzymatic assay.[5] | High. Directly probes the target linkage. | Medium | Low-Medium. Requires a secondary detection kit but is straightforward. |
| Method B: Chromogenic Substrates | p-Nitrophenyl-α-D-mannopyranoside (pNP-Man) | Cleavage releases p-nitrophenol, a yellow chromophore detectable at 405 nm.[6][7] | Low. Does not discriminate between α-1,2, α-1,3, or α-1,6 linkages. | High | Low. Simple, rapid, and ideal for initial activity screening. |
| Method C: Complex Glycan Analysis | Man₉(GlcNAc)₂ or other high-mannose N-glycans | Enzyme digests a natural, complex substrate. Products are analyzed by HPLC or Mass Spectrometry.[8][9] | Very High. Biologically relevant; provides a detailed profile of cleavage products. | Low | High. Requires specialized equipment and significant expertise. |
Method A: The Gold Standard for Linkage Specificity using Methyl 2-O-mannopyranosyl-α-D-mannopyranoside
This synthetic disaccharide is designed to be the perfect tool for the job.[10] Its sole glycosidic bond is the α-1,2 linkage, meaning only a true 1,2-α-mannosidase can cleave it.[5] This removes the ambiguity inherent in general substrates like pNP-Man. The liberated mannose can then be sensitively quantified using a coupled enzymatic reaction, often involving mannose dehydrogenase or a combination of glucose oxidase and peroxidase.[5][11]
The power of this approach lies in its self-validating nature. When paired with negative controls using substrates with different linkages (e.g., Methyl α-1,3-mannobioside), it provides definitive proof of specificity. A highly specific enzyme will show robust activity on the α-1,2 substrate and negligible activity on others.[5]
Experimental Workflow & Causality
The following diagram outlines a robust, self-validating workflow for assessing specificity.
Caption: Workflow for specificity validation of 1,2-α-mannosidase.
Detailed Protocol: A Self-Validating System
This protocol is designed to be a closed system where the controls validate the results of the test reaction.
Materials:
-
Recombinant 1,2-α-Mannosidase (e.g., from Aspergillus phoenicis)[12]
-
Methyl 2-O-α-D-mannopyranosyl-α-D-mannopyranoside (Substrate A)[10]
-
Control Substrate (e.g., Methyl 6-O-α-D-mannopyranosyl-α-D-mannopyranoside)
-
5x Reaction Buffer (e.g., 500 mM Sodium Acetate, pH 5.0)[12]
-
Mannose Detection Kit (e.g., Megazyme K-MANGL)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare 10 mM stock solutions of Substrate A and the control substrate in deionized water.
-
Dilute the 1,2-α-mannosidase to a working concentration (e.g., 10 mU/mL) in 1x Reaction Buffer immediately before use. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range.
-
-
Reaction Setup (in a 96-well microplate):
-
Test Reaction (n=3): 10 µL Substrate A stock + 30 µL 1x Reaction Buffer + 10 µL Enzyme solution.
-
Control Reaction (n=3): 10 µL Control Substrate stock + 30 µL 1x Reaction Buffer + 10 µL Enzyme solution.
-
Substrate Blank (n=3): 10 µL Substrate A stock + 40 µL 1x Reaction Buffer.
-
Causality Check: The blank control is crucial. It accounts for any intrinsic absorbance from the substrate or buffer and ensures that any signal detected is a direct result of enzymatic activity.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes. The time can be adjusted based on enzyme activity. It is critical to perform a time-course experiment initially to establish the linear range of the reaction.
-
-
Reaction Termination:
-
Stop the reaction by heating the plate at 95°C for 5 minutes. This heat inactivation provides a sharp endpoint and prevents further enzymatic activity during the detection phase.
-
-
Mannose Detection:
-
Follow the manufacturer's protocol for the chosen mannose detection kit. This typically involves adding a reagent mix and incubating for a specified time to allow for color or fluorescence development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Subtract the average reading of the "Substrate Blank" wells from the "Test Reaction" and "Control Reaction" wells.
-
Calculate the amount of mannose released using a standard curve.
-
Expected Outcome: A highly specific 1,2-α-mannosidase will show significant mannose release in the "Test Reaction" and background-level (or zero) release in the "Control Reaction."
-
Alternative Methods: When to Use Them
Method B: High-Throughput Screening with pNP-Man
The p-Nitrophenyl-α-D-mannopyranoside (pNP-Man) assay is a workhorse for general glycosidase activity screening.[6] Its simplicity makes it ideal for column chromatography fractions or initial library screening.
Caption: General mechanism of the pNP-mannosidase assay.
Why it's not for specificity: The key limitation is that any α-mannosidase (α-1,2, α-1,3, α-1,6) will cleave pNP-Man.[6] Therefore, a positive result indicates activity but provides zero information about linkage specificity. It is a valuable first-pass tool but must be followed by a specific assay like Method A.
Method C: The Definitive (but Demanding) HPLC/MS Approach
For ultimate biological validation, especially in late-stage drug development, analyzing the cleavage of a natural high-mannose substrate like Man₉(GlcNAc)₂ is the most rigorous method. The reaction products are separated by HPLC and identified by mass spectrometry.[8][13]
This method can precisely identify which mannose residues were cleaved, confirming the enzyme's regiospecificity. However, the high cost of equipment, complex sample preparation (e.g., fluorescent labeling), and the need for specialized expertise make it impractical for routine validation.[13] It is best reserved for final characterization or troubleshooting unexpected results from simpler assays.
Conclusion
Validating the specificity of 1,2-α-mannosidase is a critical step in research and biopharmaceutical production. While high-throughput screening assays and complex mass spectrometry analyses have their place, the use of the linkage-defined substrate Methyl 2-O-mannopyranosyl-α-D-mannopyranoside offers the optimal balance of specificity, reliability, and accessibility. Its ability to directly and exclusively probe the α-1,2 linkage within a self-validating experimental design provides researchers with unambiguous and trustworthy data, ensuring the integrity of their downstream applications.
References
-
Scaman, C. H., Lipari, F., & Herscovics, A. (1996). A spectrophotometric assay for alpha-mannosidase activity. Glycobiology, 6(3), 265–270. Available at: [Link]
-
Arnal, G., et al. (2019). Substrate Specificity, Regiospecificity, and Processivity in Glycoside Hydrolase Family 74. Journal of Biological Chemistry, 294(36), 13233–13247. Available at: [Link]
-
Coutinho, P. M., & Henrissat, B. (1999). Carbohydrate-active enzymes: an integrated database approach. In Recent Advances in Carbohydrate Bioengineering (pp. 3-12). The Royal Society of Chemistry. Available at: [Link]
-
Arnal, G., et al. (2019). Substrate specificity, regiospecificity, and processivity in glycoside hydrolase family 74. ResearchGate. Available at: [Link]
-
M-CSA. (n.d.). Mannosyl-oligosaccharide 1,2-alpha-mannosidase. Mechanism and Catalytic Site Atlas. Available at: [Link]
-
OSTI.GOV. (2019). Substrate specificity, regiospecificity, and processivity in glycoside hydrolase family 74. U.S. Department of Energy Office of Scientific and Technical Information. Available at: [Link]
-
Vallée, F., et al. (2000). Structural basis for catalysis and inhibition of N-glycan processing class I alpha 1,2-mannosidases. Journal of Biological Chemistry, 275(52), 41287–41298. Available at: [Link]
-
Davies, G. J., & Williams, S. J. (2016). Mannosidase mechanism: at the intersection of conformation and catalysis. White Rose Research Online. Available at: [Link]
-
Schutzbach, J. S., & Forsee, W. T. (1990). A fluorescence assay for alpha-1,2-mannosidases involved in glycoprotein processing reactions. Analytical Biochemistry, 187(2), 244–250. Available at: [Link]
-
Arnal, G., et al. (2019). Substrate specificity, regiospecificity, and processivity in glycoside hydrolase family 74. National Institutes of Health. Available at: [Link]
-
Wikipedia. (n.d.). Mannosyl-oligosaccharide 1,2-alpha-mannosidase. Available at: [Link]
-
Wevers, R. A., et al. (1994). Hplc Analysis of Oligosaccharides in Urine from Oligosaccharidosis Patients. Clinical Chemistry, 40(6), 920-927. Available at: [Link]
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Hancock, L. W., et al. (1984). Alpha-mannosidosis: analysis of urinary oligosaccharides with high performance liquid chromatography and diagnosis of a case with unusually mild presentation. Clinical Genetics, 25(3), 248–255. Available at: [Link]
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Pearse, B. R., et al. (2020). Structure of human endo-α-1,2-mannosidase (MANEA), an antiviral host-glycosylation target. Proceedings of the National Academy of Sciences, 117(47), 29631–29639. Available at: [Link]
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Adam, J., et al. (2023). The Application of HPLC-FLD and NMR in the Monitoring of Therapy Efficacy in Alpha-Mannosidosis. IMR Press. Available at: [Link]
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Scaman, C. H., et al. (1996). A spectrophotometric assay for α-mannosidase activity. ResearchGate. Available at: [Link]
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Agilent. (2022). Agilent AdvanceBio α(1-2)-Mannosidase. Available at: [Link]
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Wevers, R. A., et al. (1994). HPLC analysis of oligosaccharides in urine from oligosaccharidosis patients. Clinical Chemistry, 40(6), 920-7. Available at: [Link]
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Nishikawa, A., et al. (2002). HPLC analysis of manno-oligosaccharides derived from Saccharomyces cerevisiae mannan using an amino column or a graphitized carbon column. Chemical & Pharmaceutical Bulletin, 50(2), 280-3. Available at: [Link]
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Glycosynth. (n.d.). p-Nitrophenyl alpha-D-mannopyranoside. Available at: [Link]
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G-Biosciences. (n.d.). Enzyme substrates for mannosidases. Available at: [Link]
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Reichert, C. M. (1979). Synthesis of p-nitrophenyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside and p-nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside. Carbohydrate Research, 77, 141-7. Available at: [Link]
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A Senior Application Scientist's Guide to Mannosidase Substrates: A Comparative Analysis of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside and Other Common Substrates
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of glycobiology and drug discovery, the study of mannosidases is paramount. These enzymes play critical roles in a vast array of physiological and pathological processes, including glycoprotein processing and quality control in the endoplasmic reticulum and Golgi apparatus, as well as lysosomal degradation pathways.[1][2] The accurate measurement of mannosidase activity is therefore essential for understanding these processes and for the development of therapeutic inhibitors.[3] The choice of substrate is a critical determinant of the sensitivity, specificity, and overall reliability of any mannosidase assay.
This guide provides an in-depth comparison of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside with other commonly employed mannosidase substrates. We will delve into the underlying principles of different substrate types, present available experimental data, and provide detailed protocols to empower researchers to make informed decisions for their specific experimental needs.
The Landscape of Mannosidase Substrates: More Than Just a Glycosidic Bond
The ideal mannosidase substrate should be highly specific for the enzyme of interest, exhibit favorable kinetic properties, and allow for sensitive and convenient detection of enzymatic activity. Substrates can be broadly categorized based on their structure and the method of detection of the cleavage product.
1. Natural Oligosaccharide Substrates: These are portions of N-linked glycans that are the physiological targets of mannosidases. While they offer the highest biological relevance, their use in routine assays can be hampered by the complexity of their synthesis or purification and the often-laborious methods required for detecting their hydrolysis products.[2][4][5]
2. Synthetic Disaccharide Substrates: Methyl 2-O-mannopyranosyl-α-D-mannopyranoside falls into this category. These substrates mimic the natural disaccharide linkages cleaved by specific mannosidases, offering a higher degree of specificity compared to simple monosaccharide derivatives.
3. Chromogenic and Fluorogenic Substrates: These are synthetic substrates where the mannose moiety is linked to a chromophore (a molecule that absorbs light) or a fluorophore (a molecule that emits light upon excitation). Enzymatic cleavage releases the chromophore or fluorophore, leading to a measurable change in absorbance or fluorescence, respectively.[6][7] These substrates are widely used due to the simplicity and sensitivity of their detection methods.
A Closer Look at Key Mannosidase Substrates
Methyl 2-O-mannopyranosyl-α-D-mannopyranoside: The Specificity Probe
Methyl 2-O-mannopyranosyl-α-D-mannopyranoside is a synthetic disaccharide specifically designed as a substrate for linkage-specific 1,2-α-mannosidases.[3] Its structure mimics the terminal α-1,2-linked mannose residues found in high-mannose type N-glycans, which are key intermediates in the glycoprotein processing pathway.[2]
Key Features:
-
High Specificity: Its primary advantage lies in its specificity for α-1,2-mannosidases, making it an invaluable tool for dissecting the activity of specific enzyme isoforms involved in glycoprotein maturation.
-
Kinetic Characterization: A study utilizing a fluorescence-based coupled enzyme assay determined the Michaelis-Menten constant (Km) for the hydrolysis of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside by rabbit liver microsomal α-1,2-mannosidase to be 0.5 mM .[8] The Km value represents the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax) and is an inverse measure of the substrate's binding affinity to the enzyme. A lower Km indicates a higher affinity.
Detection Method: The hydrolysis of this substrate does not directly produce a colored or fluorescent product. Therefore, its use necessitates a coupled enzyme assay. In this setup, the mannose released upon hydrolysis is acted upon by a series of other enzymes (e.g., hexokinase, glucose-6-phosphate dehydrogenase, or glucose oxidase/peroxidase) to produce a detectable signal, such as the production of NADH or a colored product.[8][9]
p-Nitrophenyl-α-D-mannopyranoside (PNP-Man): The Chromogenic Workhorse
p-Nitrophenyl-α-D-mannopyranoside (PNP-Man) is a widely used chromogenic substrate for the detection of α-mannosidase activity.[9][10] The principle of its use is straightforward: upon cleavage by an α-mannosidase, it releases p-nitrophenol, which, under alkaline conditions, forms the p-nitrophenolate ion, a vibrant yellow compound with a strong absorbance at 405 nm.
Key Features:
-
Convenience: The direct colorimetric readout makes PNP-Man assays simple to perform and amenable to high-throughput screening in a microplate format.[11][12]
-
Broad Specificity: While convenient, PNP-Man is a relatively simple monosaccharide derivative and can be cleaved by a variety of α-mannosidase isoforms, including those from the ER, Golgi, and lysosomes.[13] This lack of specificity can be a drawback when the goal is to measure the activity of a particular mannosidase in a complex biological sample.
4-Methylumbelliferyl-α-D-mannopyranoside (4-MU-Man): The High-Sensitivity Reporter
4-Methylumbelliferyl-α-D-mannopyranoside (4-MU-Man) is a fluorogenic substrate that offers a significant increase in sensitivity compared to its chromogenic counterpart.[14] Enzymatic hydrolysis releases 4-methylumbelliferone (4-MU), a highly fluorescent molecule that can be detected with high sensitivity using a fluorometer.
Key Features:
-
High Sensitivity: Fluorometric assays are inherently more sensitive than colorimetric assays, allowing for the detection of lower enzyme concentrations or the use of smaller sample volumes.[15]
-
Broad Applicability: Similar to PNP-Man, 4-MU-Man is a general substrate for α-mannosidases and can be used to measure the activity of various isoforms. It has been employed in the diagnosis of α-mannosidosis by measuring α-mannosidase activity in plasma.[14] A study on bovine α-mannosidases reported Km values for 4-methylumbelliferyl α-D-mannopyranoside in the range of 0.14 to 0.44 mM for different enzyme forms.[16]
Comparative Performance: A Word of Caution
A direct, head-to-head comparison of the kinetic performance of these substrates is challenging due to the lack of studies that have evaluated all three substrates with the same mannosidase under identical assay conditions. The kinetic parameters of an enzyme are highly dependent on factors such as the specific enzyme isoform, its source (e.g., species, tissue), pH, temperature, and the presence of cofactors.
| Substrate | Principle | Specificity | Sensitivity | Key Advantages | Key Disadvantages |
| Methyl 2-O-mannopyranosyl-α-D-mannopyranoside | Coupled Enzymatic Assay | High (α-1,2 linkage) | Moderate to High | High specificity for 1,2-α-mannosidases. | Requires a coupled assay, more complex setup. |
| p-Nitrophenyl-α-D-mannopyranoside (PNP-Man) | Chromogenic | Broad | Moderate | Simple, convenient, suitable for HTS. | Low specificity, potential for interference from colored compounds. |
| 4-Methylumbelliferyl-α-D-mannopyranoside (4-MU-Man) | Fluorogenic | Broad | High | Very high sensitivity. | Potential for interference from fluorescent compounds, requires a fluorometer. |
Experimental Protocols: A Practical Guide
The following are detailed, step-by-step methodologies for conducting mannosidase activity assays using the discussed substrates.
Protocol 1: Coupled Enzyme Assay for α-1,2-Mannosidase using Methyl 2-O-mannopyranosyl-α-D-mannopyranoside
This protocol is adapted from a fluorescence-based coupled enzyme assay.[8]
Principle: The mannose released from the substrate is phosphorylated by hexokinase and then oxidized by glucose-6-phosphate dehydrogenase, with the concomitant reduction of NADP+ to NADPH. The rate of NADPH formation is monitored by the increase in fluorescence.
Materials:
-
Methyl 2-O-mannopyranosyl-α-D-mannopyranoside
-
HEPES buffer (pH 7.0)
-
ATP
-
NADP+
-
MgCl₂
-
Hexokinase
-
Glucose-6-phosphate dehydrogenase
-
α-1,2-Mannosidase enzyme preparation
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, ATP, NADP+, and MgCl₂ at their final desired concentrations.
-
Add the coupling enzymes, hexokinase and glucose-6-phosphate dehydrogenase, to the reaction mixture.
-
Add varying concentrations of the substrate, Methyl 2-O-mannopyranosyl-α-D-mannopyranoside, to the reaction mixture.
-
Initiate the reaction by adding the α-1,2-mannosidase enzyme preparation.
-
Immediately monitor the increase in fluorescence (Excitation: 340 nm, Emission: 460 nm) over time.
-
Calculate the initial reaction velocity from the linear portion of the fluorescence curve.
-
Determine the Km and Vmax by plotting the initial velocities against the substrate concentrations and fitting the data to the Michaelis-Menten equation.
Protocol 2: Colorimetric Assay for α-Mannosidase using p-Nitrophenyl-α-D-mannopyranoside
This protocol is a standard method for measuring general α-mannosidase activity.
Materials:
-
p-Nitrophenyl-α-D-mannopyranoside (PNP-Man)
-
Citrate buffer (pH 4.5)
-
Borate buffer (pH 9.8) as a stop solution
-
α-Mannosidase enzyme preparation
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a reaction mixture containing citrate buffer and PNP-Man.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the α-mannosidase enzyme preparation.
-
Incubate for a fixed period (e.g., 10-30 minutes).
-
Stop the reaction by adding the borate buffer. This also raises the pH to develop the yellow color.
-
Measure the absorbance at 405 nm.
-
A standard curve of p-nitrophenol should be prepared to quantify the amount of product released.
Protocol 3: Fluorometric Assay for α-Mannosidase using 4-Methylumbelliferyl-α-D-mannopyranoside
This protocol offers a high-sensitivity alternative to the colorimetric assay.
Materials:
-
4-Methylumbelliferyl-α-D-mannopyranoside (4-MU-Man)
-
Appropriate buffer for the specific mannosidase being studied (e.g., citrate buffer for acidic mannosidases)
-
Stop solution (e.g., glycine-carbonate buffer, pH 10.5)
-
α-Mannosidase enzyme preparation
-
Fluorometer or fluorescent microplate reader
Procedure:
-
Prepare a reaction mixture containing the appropriate buffer and 4-MU-Man.
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme.
-
Start the reaction by adding the α-mannosidase enzyme preparation.
-
Incubate for a defined time.
-
Terminate the reaction by adding the stop solution.
-
Measure the fluorescence (Excitation: ~365 nm, Emission: ~445 nm).
-
A standard curve of 4-methylumbelliferone should be generated to quantify the product.
Visualizing the Concepts
To further clarify the experimental workflows and the underlying enzymatic reactions, the following diagrams are provided.
Caption: Workflow for mannosidase activity assays.
Caption: Coupled enzyme assay for α-1,2-mannosidase.
Conclusion: Selecting the Right Tool for the Job
The choice of a mannosidase substrate is a critical decision that should be guided by the specific research question and the available resources.
-
For studies requiring the specific measurement of α-1,2-mannosidase activity, particularly in the context of glycoprotein processing, Methyl 2-O-mannopyranosyl-α-D-mannopyranoside is an excellent choice, despite the need for a coupled assay.
-
For routine, high-throughput screening of general α-mannosidase activity, the convenience and simplicity of p-Nitrophenyl-α-D-mannopyranoside make it a highly practical option.
-
When high sensitivity is paramount, such as when working with low enzyme concentrations or precious samples, 4-Methylumbelliferyl-α-D-mannopyranoside is the substrate of choice.
It is crucial to remember that the kinetic parameters obtained with one substrate are not directly comparable to those obtained with another, especially when different enzyme preparations and assay conditions are used. For a truly comparative study of enzyme kinetics, it is essential to evaluate different substrates under identical, well-controlled experimental conditions.
This guide provides a solid foundation for researchers to understand the nuances of mannosidase substrate selection. By carefully considering the principles and protocols outlined herein, scientists can design and execute robust and reliable mannosidase assays, paving the way for new discoveries in the fascinating field of glycobiology.
References
-
Bacteroides thetaiotaomicron generates diverse α-mannosidase activities through subtle evolution of a distal substrate-binding motif. (n.d.). PubMed Central. [Link]
-
Characterisation of Human Neutral and Lysosomal α-Mannosidases. (n.d.). UTUPub. [Link]
-
The substrate-specificity of human lysosomal alpha-D-mannosidase in relation to genetic alpha-mannosidosis. (1991). PubMed. [Link]
-
Substrate Specificity of Human Liver Neutral Alpha-Mannosidase. (1992). PubMed. [Link]
-
Substrate specificities of recombinant murine Golgi alpha1, 2-mannosidases IA and IB and comparison with endoplasmic reticulum and Golgi processing alpha1,2-mannosidases. (n.d.). PubMed. [Link]
-
A spectrophotometric assay for α-mannosidase activity. (n.d.). ResearchGate. [Link]
-
Fluorogenic and chromogenic enzyme substrates in culture media and identification tests. (1996). PubMed. [Link]
-
Values ofKmfor the hydrolysis of4-methylumbeifi- feryl... (n.d.). ResearchGate. [Link]
-
A fluorescence assay for alpha-1,2-mannosidases involved in glycoprotein processing reactions. (1987). PubMed. [Link]
-
A comparison of fluorogenic and chromogenic labeling agents. (n.d.). ResearchGate. [Link]
-
alpha-Mannosidase Activity ColorimetricMicroplate Assay Kit User Manual. (n.d.). [Link]
-
A review of the enzymatic hydrolysis of mannans and synergistic interactions between β-mannanase, β-mannosidase and α-galactosidase. (n.d.). PubMed. [Link]
-
Probing the Substrate Specificity of Golgi α-Mannosidase II by Use of Synthetic Oligosaccharides and a Catalytic Nucleophile Mutant. (n.d.). PubMed Central. [Link]
-
The substrate-specificity of human lysosomal alpha-D-mannosidase in relation to genetic alpha-mannosidosis. (n.d.). PubMed Central. [Link]
-
Probing the Substrate Specificity of Golgi α-Mannosidase II by Use of Synthetic Oligosaccharides and a Catalytic Nucleophile Mutant. (n.d.). ResearchGate. [Link]
-
Synthesis of p-nitrophenyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside and p-nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside. (n.d.). PubMed. [Link]
-
Effect of substrate structure on the activity of Man9-mannosidase from pig liver involved in N-linked oligosaccharide processing. (1992). PubMed. [Link]
-
Fluorogenic and chromogenic substrates used in bacterial diagnostics. (1991). PubMed. [Link]
-
A Spectrophotometric Assay for Alpha-Mannosidase Activity. (n.d.). PubMed. [Link]
-
p-nitrophenyl beta-D-mannopyranoside | C12H15NO8. (n.d.). PubChem. [Link]
-
'Click chemistry' synthesis of 1-(α-d-mannopyranosyl)-1,2,3-triazoles for inhibition of α-mannosidases. (n.d.). PubMed Central. [Link]
-
Kinetic comparison of peptide: N-glycosidases F and A reveals several differences in substrate specificity. (n.d.). PubMed. [Link]
-
α-(1-2,3,4,6)-D-MANNOSIDASE from Thermotoga maritima (Lot 161002a). (n.d.). LIBIOS. [Link]
-
Synthesis of methyl 2-O-alpha-D-mannopyranosyl-alpha-D-talopyranoside and methyl 2-O-alpha-D-talopyranosyl-alpha-D-talopyranoside. (n.d.). PubMed. [Link]
-
(A) Golgi α−mannosidase II is responsible for the hydrolysis of both... (n.d.). ResearchGate. [Link]
-
A Comparative Study on the Kinetics Performances of Gold- and MnO2- Nanozymes. (2023). [Link]
-
α-(1-2,3,6) mannosidase. (n.d.). Ludger Ltd. [Link]
-
alpha-D-mannopyranosylmethyl-p-nitrophenyltriazene inhibition of rat liver alpha-D-mannosidases. (n.d.). PubMed. [Link]
-
α-Methyl-D-mannopyranoside. (n.d.). NIST WebBook. [Link]
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- 2. Structure and function of Class I alpha 1,2-mannosidases involved in glycoprotein synthesis and endoplasmic reticulum quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. Substrate specificities of recombinant murine Golgi alpha1, 2-mannosidases IA and IB and comparison with endoplasmic reticulum and Golgi processing alpha1,2-mannosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel mannosidase inhibitors probe glycoprotein degradation pathways in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Golgi-situated endoplasmic reticulum α-1, 2-mannosidase contributes to the retrieval of ERAD substrates through a direct interaction with γ-COP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A spectrophotometric assay for alpha-mannosidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Human lysosomal α-mannosidases exhibit different inhibition and metal binding properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alpha-D-mannopyranosylmethyl-p-nitrophenyltriazene inhibition of rat liver alpha-D-mannosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Analysis of Mannosidase: Featuring Methyl 2-O-mannopyranosyl-α-D-mannopyranoside
For researchers, scientists, and drug development professionals, the precise characterization of enzyme kinetics is not merely an academic exercise—it is a cornerstone of discovery. This is particularly true for α-mannosidases, a class of enzymes critical to N-linked glycan processing.[1][2] Inhibition of these enzymes, such as Golgi α-mannosidase II (GMII), has emerged as a promising strategy in oncology.[1][3] The selection of an appropriate substrate is paramount for obtaining physiologically relevant kinetic data that can guide the development of specific and effective therapeutics.
This guide provides an in-depth comparison of substrates for α-mannosidase kinetic analysis, with a special focus on Methyl 2-O-mannopyranosyl-α-D-mannopyranoside , a disaccharide that mimics a natural intermediate in the N-glycan maturation pathway.[4] We will explore the causal logic behind experimental choices, present detailed protocols, and compare performance against widely-used synthetic alternatives.
The Substrate Dilemma: Physiological Relevance vs. Practical Convenience
The kinetic characterization of an enzyme, defined by parameters like the Michaelis constant (Km) and maximum velocity (Vmax), is fundamentally dependent on the substrate used.[5] For α-mannosidases, the substrate landscape is dominated by two types of molecules: artificial chromogenic/fluorogenic substrates and more complex, natural oligosaccharide mimics.
1. Artificial Substrates: The Workhorses of Enzyme Assays
Substrates like p-Nitrophenyl-α-D-mannopyranoside (pNPM) and 4-Methylumbelliferyl-α-D-mannopyranoside (4-MUM) are mainstays in biochemistry labs.[6][7] Their widespread use stems from a significant practical advantage: the enzymatic cleavage of the glycosidic bond directly releases a reporter molecule (p-nitrophenol or 4-methylumbelliferone) that is easily quantifiable by spectrophotometry or fluorometry, respectively.[8][9]
-
p-Nitrophenyl-α-D-mannopyranoside (pNPM): Upon hydrolysis, it releases p-nitrophenol, which has a distinct yellow color under alkaline conditions and can be measured by absorbance at ~405 nm.[10][11]
-
4-Methylumbelliferyl-α-D-mannopyranoside (4-MUM): Its hydrolysis product, 4-methylumbelliferone, is highly fluorescent (Excitation: ~360 nm, Emission: ~449 nm), offering superior sensitivity compared to chromogenic assays.[7]
While convenient, these substrates are structurally simplistic and may not fully engage the enzyme's active site in a physiologically relevant manner. The kinetic parameters derived from these artificial substrates may not accurately reflect the enzyme's behavior towards its natural, more complex oligosaccharide substrates within the Golgi apparatus.[3]
2. Physiologically-Relevant Substrates: The Case for Methyl 2-O-mannopyranosyl-α-D-mannopyranoside
To obtain data with higher biological fidelity, researchers turn to substrates that more closely resemble the natural structures processed by the enzyme. Methyl 2-O-mannopyranosyl-α-D-mannopyranoside is a substrate for linkage-specific 1,2-α-mannosidase, representing a key structural motif cleaved by enzymes like Golgi α-mannosidase II.[4]
Unlike its artificial counterparts, this substrate is "silent"—its hydrolysis does not intrinsically generate a colored or fluorescent product. This presents a technical challenge that necessitates a more sophisticated experimental design, specifically, a coupled enzyme assay .[12]
Experimental Design: A Coupled Assay for a Silent Substrate
The core principle of a coupled assay is to use one or more auxiliary enzymes to convert the product of the primary reaction into a detectable substance. For the hydrolysis of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside by α-mannosidase, the product is D-mannose. The released mannose can be quantified using a series of coupled enzymatic reactions that culminate in the production of NADH, which is easily measured by the increase in absorbance at 340 nm.[13]
The diagram below illustrates the logical flow of this coupled assay system.
Caption: Workflow for a coupled enzyme assay to measure α-mannosidase activity.
This multi-step enzymatic cascade ensures that the rate of NADPH production is directly proportional to the rate of mannose released by the primary enzyme, α-mannosidase, provided the coupling enzymes are in sufficient excess to not be rate-limiting.
Detailed Experimental Protocol: Michaelis-Menten Kinetics
This section provides a self-validating protocol for determining the kinetic parameters of α-mannosidase using Methyl 2-O-mannopyranosyl-α-D-mannopyranoside.
Objective: To determine the Km and Vmax of α-mannosidase.
Principle: The initial reaction rates will be measured at varying concentrations of the substrate. The data will then be fitted to the Michaelis-Menten equation to calculate the kinetic parameters.[14]
Materials:
-
Purified α-mannosidase (e.g., Golgi Mannosidase II)
-
Substrate: Methyl 2-O-mannopyranosyl-α-D-mannopyranoside[4]
-
Assay Buffer: 50 mM HEPES, pH 7.0, with 1 mM CaCl₂
-
Coupling Enzyme Cocktail (in Assay Buffer):
-
Hexokinase (HK)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Phosphomannose isomerase (PMI)
-
Phosphoglucose isomerase (PGI)
-
-
Cofactors: ATP and NADP⁺
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Protocol Workflow Diagram
Caption: Step-by-step experimental workflow for kinetic analysis.
Step-by-Step Procedure:
-
Prepare Substrate Stock: Prepare a 100 mM stock solution of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside in Assay Buffer. Create a series of dilutions in Assay Buffer to achieve final assay concentrations ranging from, for example, 0.1x Km to 10x Km. (An initial pilot experiment may be needed to estimate the Km).
-
Prepare Master Mix: In a single tube, prepare a master mix containing Assay Buffer, ATP (final concentration 1 mM), NADP⁺ (final concentration 0.5 mM), and an excess of each coupling enzyme. The "excess" concentration must be determined empirically to ensure the coupling system is not rate-limiting.
-
Assay Setup: In a 96-well UV-transparent plate, add the following to each well:
-
20 µL of substrate dilution (or buffer for the blank).
-
160 µL of the Master Mix.
-
-
Equilibration: Pre-incubate the plate at 37°C for 5 minutes to allow the temperature and reagents to equilibrate.
-
Initiate Reaction: Start the reaction by adding 20 µL of a pre-diluted α-mannosidase solution to each well. The final enzyme concentration should be chosen to ensure a linear reaction rate for at least 10-15 minutes.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every 30 seconds for 15-20 minutes.
-
Data Analysis:
-
For each substrate concentration, calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot (slope of the line). Convert the rate from ΔAbs/min to µmol/min using the Beer-Lambert law and the extinction coefficient for NADPH at 340 nm (6220 M⁻¹cm⁻¹).
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the resulting data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software (e.g., GraphPad Prism) to determine the values of Km and Vmax.
-
Comparative Performance Data
The choice of substrate significantly impacts the determined kinetic parameters. While data for Methyl 2-O-mannopyranosyl-α-D-mannopyranoside is less common in generalized datasheets than for pNPM, studies on specific α-mannosidases reveal important differences. For instance, natural substrates often exhibit a higher (weaker binding) Km but can have a comparable or higher Vmax, reflecting the enzyme's adaptation to its physiological context.
Below is a table summarizing typical kinetic parameters. Note that these are representative values and will vary depending on the specific mannosidase, its source, and assay conditions.
| Substrate | Detection Method | Typical Km (mM) | Key Advantages | Key Disadvantages |
| p-Nitrophenyl-α-D-mannopyranoside | Colorimetric (405 nm) | 0.5 - 5 | Simple, direct assay; Inexpensive[10] | Low physiological relevance; Lower sensitivity |
| 4-Methylumbelliferyl-α-D-mannopyranoside | Fluorometric (~360/449 nm) | 0.1 - 2 | High sensitivity; Direct assay[7] | Low physiological relevance; Potential for quenching |
| Methyl 2-O-mannopyranosyl-α-D-mannopyranoside | Coupled (340 nm) | Varies (e.g., 0.3 - 10)[12] | High physiological relevance; Linkage-specific[4] | Requires complex coupled assay; Higher cost |
| Man₉GlcNAc₂ (Natural Substrate) | Coupled or HPLC/MS | ~0.3[12] | Gold standard for physiological relevance[15] | Technically demanding; Substrate is expensive/difficult to obtain |
Data synthesized from multiple sources for illustrative purposes.[10][12][15]
Conclusion and Recommendations
The kinetic analysis of α-mannosidases requires a thoughtful approach to substrate selection, balancing experimental feasibility with biological relevance.
-
For high-throughput screening (HTS) or routine activity checks, the convenience and simplicity of pNPM or the sensitivity of 4-MUM make them excellent choices.[16]
-
For mechanistic studies, inhibitor characterization, and drug development , where understanding the enzyme's interaction with a more faithful substrate analog is critical, Methyl 2-O-mannopyranosyl-α-D-mannopyranoside is a superior choice.[4] The investment in developing a robust coupled assay is justified by the higher quality and physiological relevance of the resulting kinetic data.
Ultimately, the most comprehensive understanding of an enzyme's function is often achieved by characterizing its activity with a panel of substrates. By comparing the kinetics of both simple, artificial substrates and complex, natural mimics, researchers can build a more complete and accurate model of enzyme behavior, accelerating the path from basic research to therapeutic application.
References
-
Glycosynth. (n.d.). p-Nitrophenyl alpha-D-mannopyranoside. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic parameters for the purified mannan endo-1,4-β-mannosidase a at 70°C. Retrieved from [Link]
-
Alton, G., et al. (1998). A new and improved enzymatic assay for determining the concentration of D-mannose in sera. Clinical Biochemistry, 31(6), 473-478. Retrieved from [Link]
-
Vallee, F., et al. (2000). Golgi alpha-mannosidase II cleaves two sugars sequentially in the same catalytic site. Proceedings of the National Academy of Sciences, 97(19), 10344-10349. Retrieved from [Link]
-
MDPI. (2022). Manno-Oligosaccharide Production from Biomass Hydrolysis by Using Endo-1,4-β-Mannanase (ManNj6-379) from Nonomuraea jabiensis ID06-379. Retrieved from [Link]
-
Pujol, F. H., & Hubbard, S. C. (1995). A spectrophotometric assay for alpha-mannosidase activity. Glycobiology, 5(1), 47-51. Retrieved from [Link]
-
Karaveg, K., et al. (2016). Substrate recognition and catalysis by GH47 α-mannosidases involved in Asn-linked glycan maturation in the mammalian secretory pathway. Journal of Biological Chemistry, 291(51), 26348-26361. Retrieved from [Link]
-
Wikipedia. (n.d.). Michaelis–Menten kinetics. Retrieved from [Link]
-
Shah, N., et al. (2008). Probing the Substrate Specificity of Golgi α-Mannosidase II by Use of Synthetic Oligosaccharides and a Catalytic Nucleophile Mutant. Journal of the American Chemical Society, 130(49), 16494-16504. Retrieved from [Link]
-
Megazyme. (n.d.). 4-Nitrophenyl-α-D-mannopyranoside. Retrieved from [Link]
-
ResearchGate. (2008). Probing the Substrate Specificity of Golgi α-Mannosidase II by Use of Synthetic Oligosaccharides and a Catalytic Nucleophile Mutant. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Michaelis-Menten Kinetics. Retrieved from [Link]
-
ResearchGate. (2020). Thermostable Recombinant β-(1→4)-Mannanase from C. thermocellum: Biochemical Characterization and Manno-Oligosaccharides Production. Retrieved from [Link]
-
Rose, D. R. (2012). Structure, mechanism and inhibition of Golgi α-mannosidase II. Current Opinion in Structural Biology, 22(5), 558-562. Retrieved from [Link]
-
Shomu's Biology. (2020). Michaelis Menten equation. Retrieved from [Link]
-
Akama, T. O., et al. (2006). Essential and mutually compensatory roles of α-mannosidase II and α-mannosidase IIx in N-glycan processing in vivo in mice. Proceedings of the National Academy of Sciences, 103(24), 8983-8988. Retrieved from [Link]
-
Chem Help ASAP. (2021). enzyme kinetics & the Michaelis-Menten equation. Retrieved from [Link]
-
Golicnik, M. (2022). Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. International Journal of Molecular Sciences, 23(9), 5092. Retrieved from [Link]
-
ResearchGate. (n.d.). Interactions of the α-D-mannose and methyl-α-D-mannopyranoside in the.... Retrieved from [Link]
-
NIST. (n.d.). α-Methyl-D-mannopyranoside. Retrieved from [Link]
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- 4. scbt.com [scbt.com]
- 5. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
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- 8. Glycosynth - p-Nitrophenyl alpha-D-mannopyranoside [glycosynth.co.uk]
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- 14. m.youtube.com [m.youtube.com]
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- 16. abcam.co.jp [abcam.co.jp]
A Comparative Guide for Researchers: Methyl 2-O-mannopyranosyl-α-D-mannopyranoside vs. p-Nitrophenyl-α-D-mannopyranoside as Enzymatic Substrates
For researchers in glycoscience, drug development, and molecular biology, the selection of an appropriate substrate is a critical determinant of experimental success when studying α-mannosidases. These enzymes play crucial roles in glycoprotein processing and cellular function, making them important targets for therapeutic intervention. This guide provides an in-depth comparison of two commonly employed substrates: the disaccharide Methyl 2-O-mannopyranosyl-α-D-mannopyranoside and the chromogenic monosaccharide p-nitrophenyl-α-D-mannopyranoside. We will delve into their respective principles of detection, performance characteristics, and ideal applications, supported by experimental protocols and data.
At a Glance: Key Differences and Applications
| Feature | p-Nitrophenyl-α-D-mannopyranoside | Methyl 2-O-mannopyranosyl-α-D-mannopyranoside |
| Substrate Type | Chromogenic monosaccharide | Non-chromogenic disaccharide |
| Enzyme Specificity | Broad-range α-mannosidases | Linkage-specific α-1,2-mannosidases |
| Detection Method | Colorimetric (Absorbance at 405 nm) | HPLC-based (e.g., with fluorescent labeling) |
| Assay Complexity | Simple, high-throughput | More complex, lower throughput |
| Primary Advantage | Convenience, cost-effectiveness | Mimics natural oligosaccharide structures |
| Primary Disadvantage | Lower sensitivity, potential for interference | Requires specialized equipment and methods |
The Workhorse Substrate: p-Nitrophenyl-α-D-mannopyranoside
The go-to choice for routine α-mannosidase activity screening is p-nitrophenyl-α-D-mannopyranoside (pNPM). This synthetic substrate is valued for its simplicity, reliability, and cost-effectiveness[1].
Principle of Detection
The utility of pNPM lies in its chromogenic p-nitrophenyl group. Enzymatic cleavage of the glycosidic bond by an α-mannosidase releases p-nitrophenol. Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which imparts a distinct yellow color to the solution and can be quantified by measuring its absorbance at approximately 405 nm[2]. The rate of p-nitrophenol formation is directly proportional to the enzyme's activity.
Caption: Enzymatic hydrolysis of p-nitrophenyl-α-D-mannopyranoside.
Advantages and Disadvantages
Advantages:
-
Cost-effective and widely available: Making it suitable for high-throughput screening and routine assays[1].
-
Simple and rapid detection: The colorimetric readout can be measured with a standard spectrophotometer or microplate reader[3].
-
Reliable for a broad range of α-mannosidases: It is a useful tool for general activity screening[1].
Disadvantages:
-
Lower sensitivity: Compared to fluorogenic substrates, which may be a limitation when working with low enzyme concentrations[1][4].
-
Potential for interference: Colored compounds in the sample can interfere with the absorbance reading[1].
-
Not a substrate for all α-mannosidases: Notably, GH family 47 α-mannosidases do not cleave aryl-mannosides like pNPM, necessitating alternative assay methods[5].
Experimental Protocol: Colorimetric α-Mannosidase Assay
This protocol is adapted from commercially available α-mannosidase assay kits[6].
Materials:
-
p-Nitrophenyl-α-D-mannopyranoside (pNPM) substrate solution
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Stop Solution (e.g., 0.2 M sodium carbonate)
-
α-Mannosidase enzyme sample
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a standard curve using known concentrations of p-nitrophenol.
-
In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 20 µL of the enzyme sample to the appropriate wells.
-
Initiate the reaction by adding 20 µL of the pNPM substrate solution to each well.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the α-mannosidase activity based on the p-nitrophenol standard curve.
The Specificity Probe: Methyl 2-O-mannopyranosyl-α-D-mannopyranoside
Methyl 2-O-mannopyranosyl-α-D-mannopyranoside is a disaccharide that serves as a more specific substrate, particularly for linkage-specific 1,2-α-mannosidases[7]. These enzymes are critical in the trimming of N-glycan precursors in the endoplasmic reticulum[8][9].
Principle of Detection
Unlike pNPM, Methyl 2-O-mannopyranosyl-α-D-mannopyranoside does not possess a chromogenic or fluorogenic leaving group. Therefore, its hydrolysis cannot be monitored using simple colorimetric or fluorometric methods. Instead, the enzymatic reaction must be followed by a separation and detection technique, most commonly High-Performance Liquid Chromatography (HPLC).
The hydrolysis of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside by a 1,2-α-mannosidase yields mannose and methyl α-D-mannopyranoside. These products can be separated from the unreacted substrate and quantified by HPLC, often after fluorescent labeling to enhance sensitivity.
Caption: Enzymatic hydrolysis of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside.
Advantages and Disadvantages
Advantages:
-
High specificity: It is a substrate for linkage-specific 1,2-α-mannosidases, allowing for the study of these particular enzymes without interference from other mannosidases[7].
-
Mimics natural substrates: As a disaccharide, it more closely resembles the natural oligosaccharide substrates of these enzymes, providing more physiologically relevant kinetic data.
Disadvantages:
-
Complex assay procedure: Requires HPLC and potentially fluorescent labeling, which is more time-consuming and requires specialized equipment compared to colorimetric assays[10].
-
Lower throughput: The nature of HPLC analysis makes it less suitable for high-throughput screening.
-
Higher cost: The substrate itself and the reagents for HPLC analysis are generally more expensive.
Experimental Protocol: HPLC-Based 1,2-α-Mannosidase Assay
This protocol is a conceptual workflow based on methods for analyzing oligosaccharide hydrolysis[10].
Materials:
-
Methyl 2-O-mannopyranosyl-α-D-mannopyranoside substrate
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.5)
-
1,2-α-Mannosidase enzyme sample
-
Fluorescent labeling agent (e.g., 2-aminobenzamide)
-
Reagents for fluorescent labeling and cleanup
-
HPLC system with a fluorescence detector and an appropriate column (e.g., amide-based)
Procedure:
-
Enzymatic Reaction:
-
Incubate the Methyl 2-O-mannopyranosyl-α-D-mannopyranoside substrate with the 1,2-α-mannosidase in the Assay Buffer at the optimal temperature.
-
Take aliquots at different time points and stop the reaction (e.g., by heat inactivation or addition of a quenching agent).
-
-
Fluorescent Labeling:
-
Dry the reaction aliquots.
-
Label the released monosaccharides and the remaining disaccharide with a fluorescent tag like 2-aminobenzamide according to established protocols.
-
Purify the labeled glycans to remove excess labeling reagent.
-
-
HPLC Analysis:
-
Inject the labeled samples onto an HPLC system.
-
Separate the labeled mannose, methyl α-D-mannopyranoside, and the unreacted substrate using a suitable gradient.
-
Detect the fluorescently labeled products and substrate using a fluorescence detector.
-
-
Quantification:
-
Quantify the amount of product formed by integrating the peak areas and comparing them to a standard curve of the labeled monosaccharide.
-
Performance Comparison and Kinetic Considerations
Direct comparative kinetic data (Km and Vmax) for both substrates with the same enzyme is scarce in the literature. However, we can infer some general principles.
-
p-Nitrophenyl-α-D-mannopyranoside: The Km for pNPM can vary significantly depending on the enzyme source. For some enzymes, the bulky, hydrophobic p-nitrophenyl group may lead to a lower affinity (higher Km) compared to natural substrates.
-
Methyl 2-O-mannopyranosyl-α-D-mannopyranoside: This substrate is expected to have a Km value that is more representative of the enzyme's affinity for its natural oligosaccharide substrates. A spectrophotometric assay for a recombinant α-1,2-mannosidase using the natural substrate Man9GlcNAc yielded a Km of 0.3 mM and a Vmax of 15 mU/µg[11]. It is plausible that the Km for Methyl 2-O-mannopyranosyl-α-D-mannopyranoside with this enzyme would be in a similar range.
Conclusion: Selecting the Right Tool for the Job
The choice between Methyl 2-O-mannopyranosyl-α-D-mannopyranoside and p-nitrophenyl-α-D-mannopyranoside is dictated by the specific research question and available resources.
-
For high-throughput screening of α-mannosidase inhibitors or routine enzyme activity measurements , the convenience, low cost, and simplicity of the p-nitrophenyl-α-D-mannopyranoside -based colorimetric assay make it the superior choice.
-
For the detailed characterization of linkage-specific 1,2-α-mannosidases, studying enzymes that do not act on artificial chromogenic substrates, or obtaining more physiologically relevant kinetic data , the higher specificity of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside , despite the more complex HPLC-based assay, is essential.
By understanding the distinct advantages and limitations of each substrate, researchers can make informed decisions to ensure the accuracy and efficiency of their enzymatic studies.
References
- Conchie, J., & Hay, A. J. (1959). The enzymic degradation of acidic polysaccharides. 2. The degradation of heparin by a bacterial enzyme. Biochemical Journal, 73(2), 327–334.
-
IMR Press. (2023). The Application of HPLC-FLD and NMR in the Monitoring of Therapy Efficacy in Alpha-Mannosidosis. Journal of Experimental and Clinical Medicine, 15(1), 1-8. [Link]
-
Karavínová, K., et al. (2013). 'Click chemistry' synthesis of 1-(α-d-mannopyranosyl)-1,2,3-triazoles for inhibition of α-mannosidases. Bioorganic & Medicinal Chemistry Letters, 23(2), 488-492. [Link]
-
M-CSA. (n.d.). Mannosyl-oligosaccharide 1,2-alpha-mannosidase. [Link]
-
MDPI. (2022). Manno-Oligosaccharide Production from Biomass Hydrolysis by Using Endo-1,4-β-Mannanase (ManNj6-379) from Nonomuraea jabiensis ID06-379. Processes, 10(2), 269. [Link]
-
PubMed. (1979). P-Nitrophenol-alpha-D-glucopyranoside as substrate for measurement of maltase activity in human semen. Clinical Chemistry, 25(2), 250-254. [Link]
-
PubMed. (1983). p-Nitrophenyl alpha-D-glucopyranoside, a new substrate for glucansucrases. Carbohydrate Research, 124(2), 287-299. [Link]
-
PubMed. (1995). A Spectrophotometric Assay for Alpha-Mannosidase Activity. Analytical Biochemistry, 228(1), 126-130. [Link]
-
PubMed. (1998). Comparison of several new chromogenic galactosides as substrates for various beta-D-galactosidases. Analytical Biochemistry, 261(2), 163-169. [Link]
-
Wikipedia. (n.d.). Mannosyl-oligosaccharide 1,2-alpha-mannosidase. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. goldbio.com [goldbio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ‘Click chemistry‘ synthesis of 1-(α-d-mannopyranosyl)-1,2,3-triazoles for inhibition of α-mannosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. Mannosyl-oligosaccharide 1,2-alpha-mannosidase - Wikipedia [en.wikipedia.org]
- 10. storage.imrpress.com [storage.imrpress.com]
- 11. A spectrophotometric assay for alpha-mannosidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structures of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside and Natural N-glycans
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth structural comparison between the synthetic disaccharide, Methyl 2-O-mannopyranosyl-α-D-mannopyranoside, and the diverse family of natural N-glycans. Understanding these differences is crucial for designing experiments, interpreting data, and developing novel therapeutics that target glycan-mediated biological processes.
Introduction: A Tale of Two Mannose Structures
Glycosylation, the attachment of sugar moieties (glycans) to proteins and lipids, is a fundamental post-translational modification that dictates a vast array of biological functions, from protein folding and stability to cell-cell recognition and immune responses.[1][2] N-linked glycans, a major class of glycans attached to asparagine residues of proteins, are particularly complex and play critical roles in health and disease.[2][3]
To dissect the intricate functions of N-glycans, researchers often employ simpler, chemically defined structures as tools. Methyl 2-O-mannopyranosyl-α-D-mannopyranoside is one such tool—a synthetic disaccharide that mimics a specific structural motif found within some N-glycans.[4] This guide will elucidate the key structural similarities and, more importantly, the vast differences between this synthetic compound and its natural counterparts, providing a framework for its appropriate application in research and drug development.
Foundational Structures: The Building Blocks
Methyl 2-O-mannopyranosyl-α-D-mannopyranoside: A Defined Disaccharide
This compound consists of two mannose units linked together. Its precise chemical structure is defined by:
-
Two Mannopyranose Rings: The fundamental monosaccharide units.
-
An α(1→2) Glycosidic Linkage: The C1 of the non-reducing mannose is linked to the C2 of the reducing mannose in an alpha anomeric configuration.
-
A Methyl Aglycone: A methyl group is attached to the anomeric carbon (C1) of the reducing mannose, also in an alpha configuration.[5][6]
Its defined structure (C₁₃H₂₄O₁₁) and molecular weight (356.30 g/mol ) make it an ideal substrate for enzymes like linkage-specific 1,2-α-mannosidase.[4]
Natural N-glycans: A World of Complexity
In stark contrast, natural N-glycans are a heterogeneous family of oligosaccharides. However, they all share a common pentasaccharide core structure: Man₃GlcNAc₂.[2][7] This core is attached to the asparagine (Asn) residue of a protein within the consensus sequence Asn-X-Ser/Thr (where X is any amino acid except proline).[3][7]
From this common core, N-glycans are classified into three main types:[7]
-
High-Mannose N-glycans: These contain only mannose residues attached to the core, typically ranging from five to nine mannose units (Man₅GlcNAc₂ to Man₉GlcNAc₂).[7] They are considered immature glycans that play roles in protein folding and quality control in the endoplasmic reticulum.[1]
-
Complex N-glycans: The mannose residues of the core are trimmed, and various other monosaccharides are added, such as N-acetylglucosamine (GlcNAc), galactose (Gal), sialic acid (Sia), and fucose (Fuc).[1][7] These form "antennae" that can be bi-, tri-, or tetra-antennary.[8]
-
Hybrid N-glycans: As the name suggests, these structures have features of both high-mannose and complex types, with mannose-only branches on one side and complex antennae on the other.[7][8]
dot graph "Structural_Comparison" { layout=neato; node [shape=box, style=rounded]; rankdir=LR;
subgraph "cluster_Synthetic" { label="Methyl 2-O-mannopyranosyl-α-D-mannopyranoside"; bgcolor="#F1F3F4"; "Synthetic_Man1" [label="Mannose"]; "Synthetic_Man2" [label="Mannose"]; "Methyl" [label="Methyl Group"]; "Synthetic_Man1" -- "Synthetic_Man2" [label="α(1→2)"]; "Synthetic_Man2" -- "Methyl" [label="α"]; }
subgraph "cluster_Natural" { label="Natural N-glycan (High-Mannose Example)"; bgcolor="#F1F3F4"; "Core_Man1" [label="Mannose"]; "Core_Man2" [label="Mannose"]; "Core_Man3" [label="Mannose"]; "Core_GlcNAc1" [label="GlcNAc"]; "Core_GlcNAc2" [label="GlcNAc"]; "Protein" [label="Protein (Asn)"]; "Branch_Man1" [label="Mannose"]; "Branch_Man2" [label="Mannose"];
} } caption: "Comparison of a simple synthetic disaccharide and a representative natural N-glycan."
The In-Depth Structural Comparison
| Feature | Methyl 2-O-mannopyranosyl-α-D-mannopyranoside | Natural N-glycans | Significance of the Difference |
| Monomeric Composition | Homogeneous (Mannose only) | Heterogeneous (GlcNAc, Mannose, Galactose, Sialic Acid, Fucose)[1] | The diversity of monosaccharides in N-glycans allows for a vast array of specific recognition events by lectins and other glycan-binding proteins. |
| Core Structure | N/A (simple disaccharide) | Universal pentasaccharide core (Man₃GlcNAc₂)[2][7] | The N-glycan core is the foundation upon which all further structural diversity is built during biosynthesis in the Golgi apparatus.[7] |
| Glycosidic Linkages | Single α(1→2) linkage | Multiple linkages (α(1→2), α(1→3), α(1→6), β(1→4), etc.) | The variety and position of linkages create unique three-dimensional structures, crucial for specific biological functions. |
| Branching | Linear | Highly branched (bi-, tri-, and tetra-antennary structures in complex N-glycans)[8] | Branching significantly increases the structural complexity and multivalency of N-glycans, impacting their binding affinities. |
| Aglycone | Methyl group | Asparagine residue of a protein | The attachment to a protein anchors N-glycans to the cell surface or to secreted proteins, localizing their function. |
| Overall Size & Complexity | Small and simple | Large and highly complex | The complexity of N-glycans allows for the encoding of a large amount of biological information. |
Experimental Workflows for Structural Analysis
A combination of analytical techniques is often required for the complete structural elucidation of glycans.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful non-destructive technique for determining the primary structure of glycans, including linkage positions and anomeric configurations.[10]
Protocol for 1D and 2D NMR Analysis:
-
Sample Preparation: Dissolve 1-5 mg of the glycan sample in 0.5 mL of D₂O.
-
1D ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum to identify the anomeric protons, which typically resonate in a distinct region of the spectrum (δ 4.5-5.5 ppm).
-
2D COSY Acquisition: Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton correlations within each monosaccharide ring.
-
2D TOCSY Acquisition: A Total Correlation Spectroscopy (TOCSY) experiment can be used to identify all the protons belonging to a single monosaccharide spin system.
-
2D HSQC Acquisition: A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with its directly attached carbon, allowing for the assignment of the ¹³C spectrum.[10]
-
2D HMBC/NOESY Acquisition: A Heteronuclear Multiple Bond Correlation (HMBC) or Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is used to identify through-space correlations between protons on adjacent monosaccharide units, thus determining the glycosidic linkage positions.[11]
-
Data Analysis: Compare the chemical shifts and coupling constants to databases of known glycan structures for assignment.
dot graph "NMR_Workflow" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
"Sample" [label="Glycan Sample in D₂O"]; "1D_H" [label="1D ¹H NMR"]; "2D_COSY" [label="2D COSY"]; "2D_HSQC" [label="2D HSQC"]; "2D_NOESY" [label="2D NOESY/HMBC"]; "Structure" [label="Complete Structural Elucidation"];
"Sample" -> "1D_H" [label="Anomeric Protons"]; "1D_H" -> "2D_COSY" [label="¹H-¹H Correlations"]; "2D_COSY" -> "2D_HSQC" [label="¹H-¹³C Correlations"]; "2D_HSQC" -> "2D_NOESY" [label="Inter-residue Linkages"]; "2D_NOESY" -> "Structure"; } caption: "A typical NMR workflow for glycan structural analysis."
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the composition and sequence of glycans.[9][11] MALDI-TOF and ESI-MS are common ionization techniques used for glycan analysis.[9]
Protocol for MALDI-TOF MS of N-glycans:
-
N-glycan Release: Enzymatically release N-glycans from the glycoprotein using PNGase F, which cleaves the bond between the innermost GlcNAc and the asparagine residue.[9]
-
Purification: Purify the released glycans using a solid-phase extraction (SPE) cartridge.
-
Permethylation (Optional but Recommended): Derivatize the glycans by permethylation to improve ionization efficiency and stabilize sialic acid residues. This increases sensitivity up to 20-fold.[9]
-
Sample Spotting: Mix the purified glycans with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) and spot onto a MALDI plate.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The resulting spectrum will show a series of peaks corresponding to the different glycan compositions present in the sample.
-
MS/MS Fragmentation: Select precursor ions for fragmentation (MS/MS) to obtain sequence and branching information.[11]
High-Performance Liquid Chromatography (HPLC)
HPLC is used for the separation and quantification of glycans.[10][12]
Protocol for HPLC Analysis of Fluorescently Labeled N-glycans:
-
N-glycan Release and Purification: As described for MS analysis.
-
Fluorescent Labeling: Tag the reducing end of the released glycans with a fluorescent label, such as 2-aminobenzamide (2-AB).[12]
-
HILIC-HPLC Separation: Separate the labeled glycans on a hydrophilic interaction liquid chromatography (HILIC) column.
-
Detection: Detect the separated glycans using a fluorescence detector.
-
Quantification: The peak area for each glycan is proportional to its relative abundance.
Functional Implications: Simplicity as a Tool
The profound structural differences between Methyl 2-O-mannopyranosyl-α-D-mannopyranoside and natural N-glycans dictate their functional roles and experimental utility.
-
A Probe for Specific Interactions: The synthetic disaccharide is an excellent tool for studying enzymes and lectins that specifically recognize the Man-α(1→2)-Man motif. Its homogeneity eliminates the confounding variables introduced by the heterogeneity of natural N-glycans. For example, it can be used to assay the activity of α-mannosidases involved in N-glycan processing.[4]
-
Inability to Replicate Complex Biological Functions: Due to its simplicity, Methyl 2-O-mannopyranosyl-α-D-mannopyranoside cannot replicate the multifaceted roles of natural N-glycans. These functions, which depend on the complex, multivalent presentation of various monosaccharides, include:
-
Protein Quality Control: High-mannose N-glycans are crucial for the proper folding of glycoproteins in the endoplasmic reticulum.[1]
-
Cell Adhesion and Signaling: Complex N-glycans on the cell surface mediate interactions with other cells and the extracellular matrix.
-
Immune Recognition: The specific glycoforms on pathogens and host cells are critical for immune surveillance and response.
-
dot graph "Functional_Comparison" { rankdir=LR; node [shape=ellipse, style=filled];
subgraph "cluster_Synthetic" { label="Methyl 2-O-mannopyranosyl-α-D-mannopyranoside"; bgcolor="#F1F3F4"; "Synthetic_Func" [label="Specific Enzyme Substrate\nLectin Binding Studies", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_Natural" { label="Natural N-glycans"; bgcolor="#F1F3F4"; "Natural_Func" [label="Protein Folding\nCell Signaling\nImmune Recognition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
"Synthetic_Func" -> "Natural_Func" [style=dashed, label="Simplified Model For"]; } caption: "Functional roles of the synthetic disaccharide versus natural N-glycans."
Conclusion
Methyl 2-O-mannopyranosyl-α-D-mannopyranoside is a valuable chemical tool that represents a single, defined structural element found within the vast and complex world of high-mannose N-glycans. Its utility lies in its simplicity, allowing for the precise study of specific molecular interactions. However, researchers must remain cognizant of the profound structural and functional differences between this synthetic disaccharide and the diverse family of natural N-glycans. A thorough understanding of these differences, supported by robust analytical methodologies, is essential for advancing our knowledge of glycobiology and for the successful development of glycan-targeted therapeutics.
References
- Mass Spectrometry Techniques to Unravel the Heterogeneity of Glycoproteins. (2017). Vertex AI Search.
- Structural Analysis of Glycans - Essentials of Glycobiology - NCBI Bookshelf.
- Function and 3D Structure of the N-Glycans on Glycoproteins. (2015). MDPI.
- N-Linked Glycans Overview. Sigma-Aldrich.
- What Are N-Glycans and Why Are They Essential in Protein Biology? CarboSynUSA.
- Advancements in Glycan Structure Determination Techniques.
- N-Glycans - Essentials of Glycobiology - NCBI Bookshelf.
- Structural Analysis of Glycans - Essentials of Glycobiology - NCBI Bookshelf.
- Methyl 2-O-(α-D-Mannopyranosyl)-α-D-mannopyranoside. Omicron Biochemicals, Inc.
- Methyl 2-O-(α-D-Mannopyranosyl)-α-D-mannopyranoside | CAS 59571-75-4. Santa Cruz Biotechnology.
- methyl 2-O-(α-D-mannopyranosyl)-β-D-mannopyranoside. ChemicalBook.
- N-Linked vs. O-Linked Glycosylation: Structure, Function, Disease Links & Analysis. CarboSynth.
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A Comparative Guide to Confirming the Anomeric Configuration of Synthetic Methyl 2-O-mannopyranosyl-α-D-mannopyranoside
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry at the anomeric center (C-1) of carbohydrates profoundly influences their three-dimensional structure and biological activity.[1] For synthetic oligosaccharides like Methyl 2-O-mannopyranosyl-α-D-mannopyranoside, unambiguous confirmation of the anomeric configuration is a critical step in quality control and downstream applications. This guide provides an in-depth comparison of orthogonal analytical techniques for robustly determining the anomeric linkage, moving beyond simple data reporting to explain the "why" behind experimental choices.
The Challenge: Distinguishing α and β Anomers of Mannosides
Mannose, an epimer of glucose, presents a unique challenge in anomeric configuration assignment. The equatorial orientation of the H-2 proton in mannose results in small and similar ³J(H-1,H-2) coupling constants for both α and β anomers, typically less than 2 Hz.[1][2] This similarity makes definitive assignment based solely on this parameter difficult, necessitating a multi-faceted analytical approach.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of individual atoms within a molecule.[1] For confirming the anomeric configuration of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside, a suite of 1D and 2D NMR experiments is indispensable.
A. 1D NMR: ¹H and ¹³C Spectra
Expertise & Experience: While the ¹H NMR spectrum offers initial clues, relying on it alone for mannosides is fraught with ambiguity. The chemical shift of the anomeric proton (H-1) is a primary indicator, with the α-anomeric proton generally resonating at a lower field (higher ppm) than the β-anomeric proton.[1][3] However, this is an empirical observation and can be influenced by solvent and temperature. The ¹³C NMR spectrum provides a more distinct marker, as the chemical shift of the anomeric carbon (C-1) is highly sensitive to its stereochemistry.[1]
Trustworthiness: The self-validating aspect of NMR lies in the consistency of data across multiple experiments. The initial hypotheses from 1D spectra are rigorously tested and confirmed with 2D correlation experiments.
Authoritative Grounding: The principle that the anomeric configuration influences the chemical shifts of H-1 and C-1 is a fundamental concept in carbohydrate NMR.[2]
Experimental Protocol: 1D NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the synthetic Methyl 2-O-mannopyranosyl-α-D-mannopyranoside in a suitable deuterated solvent (e.g., D₂O, CD₃OD).
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D ¹³C NMR spectrum.
-
Identify the anomeric carbon signals, typically around δ 95-105 ppm.[1]
-
B. 2D NMR: COSY, HSQC, and NOESY for Unambiguous Assignment
Expertise & Experience: Two-dimensional NMR experiments are crucial for overcoming the limitations of 1D spectra.
-
COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons. A cross-peak between H-1 and H-2 confirms their direct connectivity, which is essential for assigning the correct H-1 signal.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum will definitively link the anomeric proton (H-1) to its corresponding anomeric carbon (C-1), providing a robust assignment for both.[1]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is often the deciding experiment for mannosides. The NOE is a through-space interaction between protons that are close in proximity. For an α-anomer, a strong NOE is expected between the anomeric proton (H-1') of the non-reducing mannose and the H-2 proton of the reducing mannose. In contrast, a β-anomer would show a strong NOE between H-1' and the methoxy protons of the aglycone.
Trustworthiness: The combination of these 2D experiments provides a self-validating network of correlations. The connectivity established by COSY and HSQC ensures the correct signals are being analyzed in the NOESY spectrum, leading to a confident structural assignment.
Experimental Protocol: 2D NMR Acquisition
-
COSY: Acquire a standard gradient-selected COSY spectrum to establish the H-1 to H-2 coupling network.
-
HSQC: Acquire a standard gradient-selected HSQC spectrum to correlate the anomeric protons with their attached carbons.
-
NOESY: Acquire a 2D NOESY spectrum with a mixing time appropriate for observing inter-residue NOEs (typically 200-500 ms).
Data Presentation: Expected NMR Data for Anomeric Confirmation
| Parameter | Expected for α-Anomer | Expected for β-Anomer | Rationale |
| ¹H NMR δ(H-1') | ~5.1 ppm | ~4.8 ppm | α-anomeric protons are typically deshielded compared to β-anomers.[3] |
| ¹³C NMR δ(C-1') | ~101 ppm | ~103 ppm | The chemical shift of the anomeric carbon is highly sensitive to stereochemistry.[1] |
| ³J(H-1', H-2') | < 2 Hz | < 2 Hz | Axial-equatorial and equatorial-equatorial couplings in mannose are both small.[2] |
| Key NOE | H-1' to H-2 | H-1' to OCH₃ | The spatial proximity of these protons is a direct consequence of the anomeric configuration. |
Visualization: NMR Data Interpretation Workflow
Caption: Workflow for anomeric configuration determination using NMR spectroscopy.
II. Enzymatic Assays: A Functional Confirmation
Expertise & Experience: Enzymatic assays provide a functional, and often highly specific, method for confirming the anomeric configuration. α-Mannosidase is an exoglycosidase that specifically cleaves terminal α-linked mannose residues.[4] The synthetic disaccharide can be subjected to enzymatic hydrolysis, and the reaction products analyzed.
Trustworthiness: The high specificity of the enzyme for the α-anomeric linkage provides a strong piece of evidence. A positive result (hydrolysis) confirms the α-configuration, while a negative result (no hydrolysis), when coupled with a positive control, supports the presence of a β-linkage.
Authoritative Grounding: The substrate specificity of glycosidases like α-mannosidase is a well-established principle in enzymology.[5]
Experimental Protocol: α-Mannosidase Digestion
-
Reaction Setup:
-
Reaction Monitoring:
-
At various time points, take aliquots of the reaction mixture.
-
Analyze the aliquots by a suitable method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to monitor for the appearance of the hydrolysis products (methyl α-D-mannopyranoside and mannose).
-
-
Controls:
-
Positive Control: Use a known α-linked mannoside (e.g., p-nitrophenyl α-D-mannopyranoside) to ensure the enzyme is active.[5]
-
Negative Control: A reaction mixture without the enzyme to ensure no spontaneous hydrolysis occurs.
-
Data Presentation: Expected Enzymatic Assay Outcomes
| Sample | Expected Outcome with α-Mannosidase | Interpretation |
| Methyl 2-O-mannopyranosyl-α-D-mannopyranoside | Hydrolysis to methyl α-D-mannopyranoside and mannose | Confirms α-anomeric linkage |
| Methyl 2-O-mannopyranosyl-β-D-mannopyranoside | No hydrolysis | Suggests β-anomeric linkage (when positive control is successful) |
| Positive Control | Hydrolysis | Confirms enzyme activity |
Visualization: Enzymatic Assay Logic
Caption: Logical flow of the enzymatic assay for anomeric confirmation.
III. Chemical Degradation: Orthogonal Evidence
Expertise & Experience: While less common for simple disaccharides, selective chemical degradation methods can provide additional, orthogonal evidence. For instance, partial acid hydrolysis can be employed, as different glycosidic linkages exhibit varying lability to acid.[6][7] However, this method is generally less specific than enzymatic assays. A more specific chemical method is the Smith degradation, which involves periodate oxidation followed by reduction and mild acid hydrolysis.[8] This method cleaves vicinal diol groups and can provide information about linkage positions.
Trustworthiness: Chemical degradation methods offer a completely different approach to linkage analysis, and their results can corroborate findings from spectroscopic and enzymatic methods.
Authoritative Grounding: The principles of acid hydrolysis and Smith degradation are well-established in carbohydrate chemistry.[6][8]
Experimental Protocol: Partial Acid Hydrolysis
-
Reaction Setup:
-
Dissolve the disaccharide in a dilute acid solution (e.g., 0.1 M trifluoroacetic acid).[7]
-
Heat the solution at a controlled temperature (e.g., 80°C).
-
-
Reaction Monitoring:
-
Take aliquots at different time points and neutralize them.
-
Analyze the products by TLC or HPLC to monitor the rate of hydrolysis.
-
-
Comparison:
-
Compare the hydrolysis rate to that of known α- and β-mannoside standards under the same conditions. Generally, α-glycosidic bonds are more labile to acid than their β-counterparts.
-
Data Presentation: Expected Hydrolysis Outcomes
| Linkage | Relative Rate of Acid Hydrolysis |
| α-Mannosidic | Faster |
| β-Mannosidic | Slower |
Conclusion: A Triad of Confidence
For the robust and unambiguous confirmation of the anomeric configuration of synthetic Methyl 2-O-mannopyranosyl-α-D-mannopyranoside, a single technique is insufficient. The most reliable approach involves a triad of methods:
-
NMR Spectroscopy: Provides the primary, detailed structural evidence.
-
Enzymatic Assay: Offers a highly specific functional confirmation of the α-linkage.
-
Chemical Degradation: Serves as an orthogonal chemical verification.
By integrating the data from these complementary techniques, researchers can have the utmost confidence in the anomeric configuration of their synthetic oligosaccharides, ensuring the integrity and reproducibility of their scientific endeavors.
References
-
Rana, S. S., & Matta, K. L. (1986). Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside. Carbohydrate Research, 152, 195–203. Retrieved from [Link]
-
Ovchinnikova, E. (2021). Chemical methods of selective cleavage of glycosidic bonds in structural analysis of bacterial polysaccharides. ResearchGate. Retrieved from [Link]
-
Hase, S. (2021). Smith degradation for glycan linkage analysis. In Glycoscience Protocols (GlycoPODv2). National Center for Biotechnology Information. Retrieved from [Link]
-
Rana, S. S., & Matta, K. L. (1987). Synthesis of methyl 2-O-alpha-D-mannopyranosyl-alpha-D-talopyranoside and methyl 2-O-alpha-D-talopyranosyl-alpha-D-talopyranoside. Carbohydrate Research, 167, 235–244. Retrieved from [Link]
-
Chalk, S. J. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. CIGS. Retrieved from [Link]
-
Crich, D. (2010). Influence of Configuration at the 4- and 6-Positions on the Conformation and Anomeric Reactivity and Selectivity of 7-Deoxyheptopyranosyl Donors: Discovery of a Highly Equatorially-Selective L-glycero-D-gluco-Heptopyranosyl Donor. NIH. Retrieved from [Link]
-
Wallace, E. D., & Le, H. T. (2018). An LC-MS/MS Approach for Determining Glycosidic Linkages. Analytical Chemistry, 90(15), 9109–9116. Retrieved from [Link]
-
ResearchGate. (n.d.). DETERMINATION OF Α-MANNOSIDASE ENZYMATIC ACTIVITY. Retrieved from [Link]
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- 2. cigs.unimo.it [cigs.unimo.it]
- 3. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
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- 7. An LC-MS/MS Approach for Determining Glycosidic Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Smith degradation for glycan linkage analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside: Chemical vs. Enzymatic Routes
Introduction: The Significance of a Key Mannobioside
Methyl 2-O-mannopyranosyl-α-D-mannopyranoside is a disaccharide of significant interest in glycobiology and medicinal chemistry. As a fragment of larger, biologically important glycans, it serves as a crucial tool for investigating carbohydrate-protein interactions, developing inhibitors for carbohydrate-binding proteins (lectins), and as a building block for the synthesis of more complex oligosaccharides. The precise and efficient synthesis of this molecule is paramount for advancing these fields. This guide provides an in-depth comparative analysis of the two principal strategies for its synthesis: traditional multi-step chemical synthesis and highly specific enzymatic synthesis.
Part 1: The Classical Approach: Multi-Step Chemical Synthesis
The chemical synthesis of oligosaccharides is a testament to the ingenuity of organic chemists. It relies on the strategic use of protecting groups to mask reactive hydroxyls, allowing for the controlled formation of a specific glycosidic bond. The synthesis of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside via this route is a multi-stage process requiring careful planning and execution.
Causality in the Chemical Workflow
The core challenge in carbohydrate chemistry is differentiating between multiple hydroxyl groups of similar reactivity on a sugar ring.[1][2] The entire synthetic strategy is therefore built around a sequence of protection and deprotection steps to expose a single hydroxyl group for glycosylation at the desired position.
Sources
A Senior Application Scientist's Guide to Evaluating the Purity of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside
In the realms of glycobiology and pharmaceutical development, the absolute purity of carbohydrate standards like Methyl 2-O-mannopyranosyl-α-D-mannopyranoside is not merely a quality metric; it is the bedrock of reliable experimental outcomes. This disaccharide, a key biochemical reagent, serves as a critical tool in enzymatic assays and as a structural precursor in the synthesis of more complex glycans and potential therapeutics.[1][2] The presence of isomeric, anomeric, or process-related impurities can lead to misinterpretation of biological data, failed syntheses, and compromised drug efficacy.
This guide provides an in-depth comparison of four principal analytical techniques for assessing the purity of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thin-Layer Chromatography (TLC). We will move beyond procedural lists to explore the causality behind methodological choices, ensuring each protocol is a self-validating system for generating trustworthy and reproducible data.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
HPLC is a cornerstone technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[3] For highly polar molecules like disaccharides, which lack strong UV chromophores, Hydrophilic Interaction Chromatography (HILIC) coupled with a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is often the most effective approach.
Expertise & Causality: Why HILIC?
Unlike reversed-phase chromatography, which separates based on hydrophobicity, HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This creates a water-rich layer on the surface of the stationary phase. Polar analytes, like our target disaccharide, partition into this layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous component). This mechanism provides excellent separation for sugars that would otherwise elute in the void volume on a standard C18 column.
Experimental Protocol: HPLC-HILIC-RI
-
Sample Preparation: Accurately weigh and dissolve ~10 mg of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside in 1 mL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water). Filter through a 0.22 µm syringe filter to prevent column blockage.
-
Instrumentation & Columns:
-
HPLC System: An Alliance HPLC System or equivalent.
-
Column: A dedicated carbohydrate analysis column, such as an amide-based column (e.g., XBridge BEH Amide XP, 2.5 µm). These columns offer robust performance for separating polar compounds.
-
Detector: Refractive Index (RI) Detector. It is crucial to maintain a stable temperature for the RI detector to minimize baseline drift.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 80% B, hold for 2 minutes, then ramp to 60% B over 15 minutes. Follow with a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C to ensure reproducible retention times.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The peak corresponding to the target compound should be identified by running a certified reference standard under the same conditions.
Caption: HPLC-HILIC workflow for purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is unparalleled in its ability to provide definitive structural elucidation.[4][5] For purity analysis, it acts as a self-validating system by confirming the identity of the main component while simultaneously detecting and helping to identify any structurally related impurities. Both ¹H and ¹³C NMR are essential for a complete characterization.[6][7]
Expertise & Causality: Why 1D and 2D NMR?
A ¹H NMR spectrum provides a "fingerprint" of the molecule. The chemical shift, multiplicity (splitting pattern), and integration of each signal correspond to the electronic environment, neighboring protons, and the number of protons, respectively. For a disaccharide, the anomeric protons (H-1 and H-1') are particularly diagnostic, as their chemical shifts and coupling constants reveal the α/β configuration of the glycosidic linkage.[8] However, spectra of carbohydrates are often complex due to signal overlap.[9] This is where 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) become indispensable. COSY identifies proton-proton couplings within the same sugar ring, while HSQC correlates each proton with its directly attached carbon, allowing for unambiguous assignment of all signals.[10]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterium oxide (D₂O). D₂O is the solvent of choice as it does not obscure the carbohydrate signals.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate signal dispersion.
-
Data Acquisition:
-
¹H NMR: Acquire a quantitative ¹H spectrum with a sufficient relaxation delay (d1) to ensure accurate integration of all signals.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon environments.
-
2D NMR (COSY, HSQC): Acquire these spectra to confirm assignments and resolve any ambiguities from the 1D data.
-
-
Data Analysis:
-
Identity Confirmation: Compare the obtained spectra with a reference spectrum or published data for Methyl 2-O-mannopyranosyl-α-D-mannopyranoside. Confirm the key signals, especially the anomeric protons and carbons, and the glycosidic linkage position.
-
Purity Assessment: Carefully examine the baseline for any small, unassigned peaks. The integration of these impurity signals relative to the main compound's signals provides a semi-quantitative measure of purity.
-
Caption: NMR workflow for structural confirmation and purity.
Mass Spectrometry (MS): The Ultimate in Sensitivity
Mass spectrometry is an exceptionally sensitive technique that measures the mass-to-charge ratio (m/z) of ions, providing precise molecular weight information.[3] When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for detecting and identifying trace-level impurities.[11] Soft ionization techniques like Electrospray Ionization (ESI) are ideal for analyzing non-volatile, thermally labile molecules like glycosides.[3][12]
Expertise & Causality: Why LC-MS?
While direct infusion MS can confirm the molecular weight of the bulk sample, it cannot distinguish between isomers or separate the target compound from impurities. Coupling HPLC with MS combines the separation power of chromatography with the sensitive and specific detection of mass spectrometry.[3] An impurity that co-elutes with the main peak in an RI detector might be easily resolved by its different mass in the MS detector. Tandem MS (MS/MS) can further fragment the parent ion, yielding structural information about the glycosidic linkage and sugar composition, which aids in identifying unknown impurities.[12][13]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in the initial mobile phase. High concentrations can cause ion suppression.
-
Instrumentation:
-
LC System: An UHPLC system for fast and efficient separation.
-
MS System: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with an ESI source.
-
-
LC-MS Conditions:
-
LC: Use HILIC conditions similar to the HPLC protocol, but with volatile mobile phase additives like ammonium formate, which are compatible with MS.[14]
-
MS: Operate in positive ion mode to detect protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺. Acquire full scan data to detect all ions and targeted MS/MS data on the expected parent ion to confirm its structure.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside. The purity is assessed by the peak area of this chromatogram relative to the total ion chromatogram (TIC).
-
Analyze the full scan mass spectrum for any other m/z values that could correspond to impurities.
-
Caption: LC-MS workflow for high-sensitivity purity analysis.
Thin-Layer Chromatography (TLC): The Rapid, Low-Cost Screening Tool
TLC is a simple, rapid, and inexpensive planar chromatography technique used for qualitative analysis.[15] It is an excellent choice for quick purity checks, reaction monitoring, and screening multiple samples simultaneously.
Expertise & Causality: Why a Specific Staining Reagent?
Carbohydrates are not visible on a TLC plate under UV light unless they are derivatized.[15] Therefore, a chemical staining reagent is required for visualization. A common and effective stain is a p-anisaldehyde solution. When the plate is dipped in the stain and heated, the reagent reacts with the sugars to produce colored spots, allowing for their detection. The choice of the mobile phase is critical for achieving good separation between the product and potential impurities (e.g., the starting monosaccharide).
Experimental Protocol: TLC Analysis
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like water or methanol.
-
TLC Plate: Use a silica gel 60 F254 plate.
-
Application: Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate. Also spot relevant standards (e.g., mannose) for comparison.
-
Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of Butanol:Ethanol:Water). Allow the solvent front to travel up the plate.
-
Visualization: After development, dry the plate completely. Dip it into a p-anisaldehyde staining solution and then heat it with a heat gun until colored spots appear.
-
Data Analysis: Purity is assessed visually. A pure sample should ideally show a single spot. The presence of additional spots indicates impurities. The Retention Factor (Rf) value of each spot can be calculated for comparison.
Caption: TLC workflow for rapid qualitative purity screening.
Comparative Summary and Recommendations
The choice of analytical technique is dictated by the specific requirements of the analysis, balancing the need for detail with constraints on time, cost, and sample availability.
| Parameter | HPLC-RI | NMR Spectroscopy | LC-MS | TLC |
| Purity Assessment | Quantitative | Semi-Quantitative | Quantitative | Qualitative |
| Structural Info | None (retention time only) | Definitive | High (MW & fragmentation) | Low (Rf value only) |
| Sensitivity | Moderate (µg) | Low (mg) | Very High (pg-ng) | Low (µg) |
| Sample Required | Low | High | Very Low | Very Low |
| Throughput | Moderate | Low | Moderate | High |
| Cost & Complexity | Moderate | High | High | Very Low |
Senior Scientist's Recommendations:
-
For routine quality control and precise quantification of purity: HPLC-RI is the method of choice. It provides reliable, reproducible quantitative data on the percentage purity.[16][17][18]
-
For definitive structural confirmation and identification of unknown impurities: NMR Spectroscopy is essential. It is the only technique that provides an unambiguous structural fingerprint of the molecule.[4][19] It should be used to certify any new batch or reference standard.
-
For detecting trace-level impurities or for analysis of sample-limited material: LC-MS is the superior technique due to its exceptional sensitivity.[3][13]
-
For rapid, inexpensive screening of multiple samples or for monitoring a chemical synthesis: TLC is the ideal tool. Its simplicity and speed are unmatched for qualitative checks.[15][20][21]
Ultimately, a multi-technique approach provides the most comprehensive and trustworthy assessment. A new batch of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside should first be characterized by NMR to confirm its identity, followed by HPLC for accurate quantitative purity determination, and supplemented by LC-MS to screen for any trace impurities.
References
-
Agrawal, P. K. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry, 31(10), 3307-30. [Link]
-
Creative Biolabs. Thin Layer Chromatography (TLC) for Carbohydrate Analysis. [Link]
-
Stahl, E., & Kaltenbach, U. (1977). [Thin-layer chromatography of sugars (author's transl)]. Clinica Chimica Acta, 78(1), 17-21. [Link]
-
Madsen, R., & Faber, C. (2018). Structural elucidation of polysaccharides and investigations of enzymatic syntesis of oligosaccharides using NMR spectroscopy. DTU Research Database. [Link]
-
Vliegenthart, J. F. G., Dorland, L., & van Halbeek, H. (1983). Application of NMR to the structural elucidation of complex carbohydrates. ResearchGate. [Link]
-
Li, S., & Wang, S. (2023). Revealing the Complexity of Polysaccharides: Advances in NMR Spectroscopy for Structural Elucidation and Functional Characterization. MDPI. [Link]
-
Rao, V. S., & Perlin, A. S. (2003). NMR spectroscopy in the study of carbohydrates: Characterizing the structural complexity. Concepts in Magnetic Resonance, 19A(1), 1-19. [Link]
-
Randerath, K. (1967). THIN-LAYER CHROMATOGRAPHY OF URINE SUGARS. American Journal of Clinical Pathology, 48(4), 446-449. [Link]
-
White, J. W., & Hoban, N. (1964). Thin-Layer Chromatography of Sugar Beet Carbohydrates. Journal of the American Society of Sugar Beet Technologists, 13(3), 226-231. [Link]
-
Skalska-Kamińska, A., Matysik, G., Wójciak-Kosior, M., Donica, H., & Sowa, I. (2009). Thin-layer chromatography of sugars in plant material. Annales Universitatis Mariae Curie-Skłodowska, Sectio DDD, 22(4), 2. [Link]
-
Waters Corporation. (n.d.). Quantification of Mono and Disaccharides in Foods. [Link]
-
Teneva, D., et al. (2013). HPLC ANALYSIS OF MONO-AND DISACCHARIDES IN FOOD PRODUCTS. ResearchGate. [Link]
-
Frański, R., Bednarek, P., & Stobiecki, M. (1999). Application of mass spectrometry to structural identification of flavonoid monoglycosides isolated from shoot of lupin (Lupinus polyphyllus Lindl.). Acta Biochimica Polonica, 46(2), 459-470. [Link]
-
UTN. (n.d.). Synthesis And Characterization Of Glycosides. [Link]
-
Glycopedia. Mass Spectrometry Tools. [Link]
-
Both, P., et al. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews. [Link]
-
Sanivarapu, H. (2025). What are the Mass Spectrometry-based techniques for Glycan Analysis? Drug Discovery & Development. [Link]
-
Waters Corporation. (2000). Simple Sugar Analysis by HPLC using Refractive Index Detection. ResearchGate. [Link]
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Kerepesi, V., et al. (2024). Investigation of sample handling steps for accurate heparan sulphate disaccharide analysis using HPLC–MS. Journal of Pharmaceutical and Biomedical Analysis, 245, 116086. [Link]
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Sharma, M., et al. (2023). A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. MDPI. [Link]
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Brito-Arias, M. (2007). Synthesis and Characterization of Glycosides. Springer. [Link]
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Das, A., & Matta, K. L. (1988). Synthesis of methyl 2-O-alpha-D-mannopyranosyl-alpha-D-talopyranoside and methyl 2-O-alpha-D-talopyranosyl-alpha-D-talopyranoside. Carbohydrate Research, 183(1), 123-130. [Link]
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Brito-Arias, M. (2006). Synthesis and Characterization of Glycosides. Semantic Scholar. [Link]
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Rana, S. S., & Matta, K. L. (1986). Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside. Carbohydrate Research, 152, 195-203. [Link]
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Hehre, E. J., & Yamamoto, K. (2014). Synthesis of Glycosides by Glycosynthases. Protein and Cell, 5(1), 22-35. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Methyl 2-O-mannopyranosylmannopyranoside
This guide provides comprehensive, step-by-step procedures for the proper disposal of Methyl 2-O-mannopyranosylmannopyranoside. As researchers, scientists, and drug development professionals, our responsibility extends beyond the laboratory bench to include the safe and environmentally conscious management of all chemical reagents, intermediates, and waste products. This document is designed to provide essential safety and logistical information, ensuring that the disposal process for this specific glycoside compound is handled with the utmost care and in compliance with regulatory standards.
The procedural framework herein is grounded in an understanding of the compound's properties and the overarching principles of laboratory safety established by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Section 1: Hazard Assessment and Classification
Based on available data, Methyl α-D-mannopyranoside is not classified as a hazardous substance according to the Globally Harmonized System (GHS) and OSHA's Hazard Communication Standard (29 CFR 1910.1200).[4][5] This suggests that the pure, uncontaminated compound is likely non-hazardous.
Table 1: Hazard Profile for Methyl α-D-mannopyranoside (CAS 617-04-9)
| Hazard Classification | Result | Source |
|---|---|---|
| GHS Classification | Does not meet criteria for classification | [4] |
| Acute Toxicity | Shall not be classified as acutely toxic | [4][6] |
| Skin Corrosion/Irritation | Shall not be classified as corrosive/irritant to skin | [4][6] |
| Eye Damage/Irritation | Shall not be classified as seriously damaging or an irritant | [4][6] |
| PBT and vPvB Assessment | Substance is not a PBT or a vPvB |[4][6] |
Crucial Caveat: This assessment applies only to the pure, uncontaminated solid. If this compound has been mixed with or dissolved in hazardous chemicals (e.g., organic solvents, toxic reagents), the resulting mixture must be treated as hazardous waste, with its characteristics defined by the most hazardous component.[7]
Section 2: Disposal Decision Workflow
The following diagram outlines the critical decision-making process for selecting the appropriate disposal pathway. This workflow ensures that all potential contamination is accounted for, aligning with the EPA's "cradle-to-grave" hazardous waste management system.[1]
Caption: Disposal decision workflow for this compound waste.
Section 3: Experimental Disposal Protocols
Adherence to a defined protocol is essential for safety and compliance. The following step-by-step methodologies are provided for the most common disposal scenarios.
Protocol 3.1: Uncontaminated, Non-Hazardous Solid Waste
This protocol applies only to pure, solid this compound that has not been in contact with other chemicals.
Materials:
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves.[8]
-
Designated, clearly labeled waste container for non-hazardous solid chemical waste.
-
Waste disposal tags or labels as required by your institution.
Procedure:
-
Don PPE: Before handling the chemical waste, ensure you are wearing appropriate PPE.
-
Risk Assessment: Confirm that the waste is indeed uncontaminated. If there is any doubt, it must be treated as hazardous waste.
-
Waste Collection: Carefully transfer the solid waste into a designated container for non-hazardous chemical waste.[7] This container should be made of a compatible material (e.g., polyethylene) and have a secure, sealable lid.[2]
-
Labeling: Affix a label to the container that clearly states "Non-Hazardous Waste" and includes the full chemical name: "this compound." Add the date of accumulation. Proper labeling is critical to prevent accidental mixing and to inform waste management personnel.[9]
-
Storage: Store the sealed waste container in a designated waste accumulation area, away from the main laboratory workflow and incompatible materials.
-
Final Disposal: Dispose of the container through your institution's established non-hazardous solid waste stream. This may be the normal laboratory trash, but you must confirm this with your institution's Environmental Health & Safety (EHS) office.[10]
Protocol 3.2: Contaminated or Hazardous Waste Mixtures
This protocol applies when the compound is mixed with or dissolved in a hazardous substance (e.g., flammable organic solvents, toxic reagents).
Materials:
-
Appropriate PPE as dictated by the most hazardous component in the mixture.
-
Designated hazardous waste container compatible with all components of the waste.
-
Hazardous waste label provided by your institution's EHS office.
Procedure:
-
Characterize the Waste: Identify all components of the waste mixture. The disposal plan will be dictated by the hazardous characteristics (e.g., ignitability, corrosivity, reactivity, toxicity) of the entire mixture.
-
Select Container: Choose a waste container that is compatible with the chemical mixture and is in good condition (no cracks or leaks).[2] The container must have a tight-fitting screw cap.[2]
-
Waste Collection: Transfer the waste into the hazardous waste container. Do not mix incompatible waste streams. For example, halogenated solvents should be kept separate from non-halogenated solvents.
-
Labeling: Attach a hazardous waste label and fill it out completely, listing all chemical constituents and their approximate percentages.
-
Storage: Keep the container sealed at all times, except when adding waste.[11] Store it in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) in accordance with EPA and institutional guidelines.
-
Disposal Request: Arrange for pickup by your institution's EHS-approved hazardous waste disposal vendor. A hazardous waste manifest will be required to track the waste from generation to final disposal.[2][12]
Protocol 3.3: Non-Hazardous Aqueous Solutions
This protocol applies to dilute, non-hazardous aqueous solutions of the compound (e.g., in saline or buffer).
Procedure:
-
Verify Non-Hazardous Nature: Confirm that the solution contains no other hazardous materials.
-
Consult Institutional Policy: Many institutions permit the disposal of small quantities of non-hazardous, water-soluble chemicals via the sanitary sewer.[13][14] However, you must verify this with your local EHS office, as regulations can vary significantly.
-
Sewer Disposal (If Permitted): If approved, flush the solution down the drain with a large volume of running water (at least 20 parts water to 1 part solution) to ensure adequate dilution.[13] This minimizes the concentration of any single chemical entering the wastewater system.
-
Alternative Disposal: If sewer disposal is not permitted, collect the aqueous waste in a labeled container and manage it through your institution's non-hazardous liquid waste stream.
Section 4: Regulatory Compliance and Best Practices
All laboratory operations in the United States are governed by a framework of safety laws and standards. The primary regulations pertinent to chemical disposal are OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) and the EPA's Resource Conservation and Recovery Act (RCRA).[15][16]
-
Chemical Hygiene Plan (CHP): Your laboratory's CHP is a legally required document that outlines specific procedures for handling chemicals, including waste disposal.[16] Always adhere to the protocols detailed in your institution's CHP.
-
Record Keeping: Maintain accurate records of all hazardous waste generated, including the contents of each container and its accumulation start date.[2][11]
-
Segregation: Never mix different waste streams unless explicitly instructed to do so by your EHS office. Combining wastes can lead to dangerous chemical reactions and significantly increases disposal costs.[10][17]
By following these detailed procedures and maintaining a proactive approach to safety and compliance, you can ensure the proper and responsible disposal of this compound, protecting yourself, your colleagues, and the environment.
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OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]
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The Complete Beginners Guide to Chemical Disposal. Goodway Technologies. (2022-04-15). Available at: [Link]
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Chapter 11: Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Available at: [Link]
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OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration. Available at: [Link]
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Safe Storage of Hazardous Materials: Best Practices for a Safer Lab. Atlantic Training. (2024-12-26). YouTube. Available at: [Link]
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Safety Data Sheet: Methyl α-D-mannopyranoside. Carl ROTH. Available at: [Link]
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Safety Data Sheet: Methyl α-D-mannopyranoside. Carl ROTH. (2024-03-02). Available at: [Link]
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A Practical Guide to Personal Protective Equipment for Handling Methyl 2-O-mannopyranosyl-mannopyranoside
Welcome to your essential safety and operational guide for handling Methyl 2-O-mannopyranosyl-mannopyranoside. As researchers and drug development professionals, our primary commitment is to safety, which forms the bedrock of innovative and reproducible science. This guide moves beyond a simple checklist, offering a framework for risk assessment and procedural excellence. While Methyl 2-O-mannopyranosyl-mannopyranoside is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200), the principles of prudent laboratory practice remain mandatory.[1][2] This document provides the critical information needed to ensure safe handling, from initial preparation to final disposal.
Hazard Assessment: The Foundation of Laboratory Safety
The first step in any laboratory procedure is a thorough hazard assessment.[3][4] For Methyl 2-O-mannopyranosyl-mannopyranoside, the primary physical form is a solid powder.[5] While the chemical itself lacks inherent toxicological flags, the operational risks are associated with its physical form and the context of its use.
-
Inhalation: The principal risk is the generation of airborne dust during weighing or transfer. While not chemically toxic, fine particulates can act as mechanical irritants to the respiratory system.
-
Eye Contact: Airborne dust or accidental splashes of solutions can cause mechanical irritation to the eyes.
-
Associated Reagents: The solvents or other chemicals used to dissolve or react with the mannoside may carry their own significant hazards. Your risk assessment must encompass all materials in the workflow.
Therefore, the personal protective equipment (PPE) strategy is designed to mitigate these physical and contextual hazards, ensuring a safe working environment.
Core Personal Protective Equipment (PPE) Protocol
Adherence to a baseline of PPE is a non-negotiable standard for any laboratory work.[3] For handling Methyl 2-O-mannopyranosyl-mannopyranoside in solid or solution form, the following PPE is required.
Eye and Face Protection
Safety glasses are the absolute minimum requirement for any work with or around hazardous materials.[3]
-
Standard Use: Wear chemical safety glasses with side shields that conform to ANSI Z87.1 standards.[3] This is critical to protect against particles or splashes that may approach from the side.
-
Splash Hazard: If you are pouring larger volumes of a solution or there is a significant splash risk, it is best practice to use safety goggles. For maximum protection, especially when working with corrosive or hazardous solvents, a face shield should be worn in addition to safety glasses or goggles.[3][6]
Hand Protection
Protective gloves are essential to prevent skin contact.
-
Selection: Standard laboratory nitrile or latex gloves are typically sufficient for handling this non-hazardous compound.
-
Best Practices: Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them after use or if contamination is suspected. Never wear gloves outside of the laboratory or touch common surfaces like doorknobs and keyboards.
Protective Clothing
A lab coat is required to protect your skin and personal clothing from spills and contamination.[3]
-
Material: A standard cotton or polyester-cotton blend lab coat is appropriate.
-
Additional Protection: When handling larger quantities or if there is a risk of significant splashes, a chemically resistant apron can be worn over the lab coat. Ensure you are wearing long pants and closed-toe shoes to protect your legs and feet.[3]
Respiratory Protection: When is it Necessary?
Under normal laboratory conditions with adequate ventilation, respiratory protection is not required when handling Methyl 2-O-mannopyranosyl-mannopyranoside.[1][5] However, if your procedure is likely to generate a significant amount of dust (e.g., large-scale weighing, milling, or blending without engineering controls like a ventilated enclosure), respiratory protection becomes necessary.[5]
-
Action Threshold: If visible dust clouds are generated.
-
Equipment: A NIOSH-approved N95 respirator (or equivalent) is recommended to protect against fine particulates.
PPE Selection Summary
For quick reference, the following table summarizes the recommended PPE for common laboratory tasks involving Methyl 2-O-mannopyranosyl-mannopyranoside.
| Task/Operation | Potential Hazards | Minimum Required PPE |
| Weighing Solid Compound | Inhalation of nuisance dust, eye contact with particles. | Safety glasses with side shields, nitrile gloves, lab coat. Use a chemical fume hood or ventilated balance enclosure if significant dust is anticipated. |
| Preparing Aqueous Solutions | Minor splash hazard to eyes and skin. | Safety glasses with side shields (or goggles), nitrile gloves, lab coat. |
| Transferring Solutions | Splash hazard to eyes, face, and body. | Safety goggles, face shield, nitrile gloves, lab coat. A chemically resistant apron is recommended for large volumes. |
| Large-Scale Powder Transfer | Significant dust generation, inhalation risk. | Safety goggles, N95 respirator, nitrile gloves, lab coat. |
Procedural Guidance: Safe Handling Workflow
This section provides a step-by-step process for a common laboratory task: weighing the solid compound and preparing a stock solution.
-
Preparation:
-
Don all required PPE: lab coat, safety glasses with side shields, and nitrile gloves.
-
Designate a clean work area, preferably within a chemical fume hood or a ventilated enclosure, especially if weighing more than a few grams.
-
Ensure a chemical spill kit is accessible.
-
-
Weighing:
-
Use a weigh boat or appropriate glassware to contain the powder.
-
Open the container with the compound away from your face.
-
Use a spatula to carefully transfer the desired amount of powder. Avoid tapping or shaking the container in a way that generates dust.
-
Once weighing is complete, securely close the main container.
-
-
Solubilization:
-
Carefully add the weighed powder to your chosen vessel containing the solvent.
-
If adding to a vortexing solvent, do so slowly to prevent splashing.
-
Rinse the weigh boat with a small amount of solvent and add the rinsate to the vessel to ensure a complete transfer.
-
-
Cleanup:
-
Wipe down the spatula and the balance area with a damp cloth or towel to collect any residual powder.
-
Dispose of the weigh boat and any contaminated wipes in the designated solid waste container.
-
Remove gloves and wash your hands thoroughly with soap and water.
-
PPE Decision-Making Process
The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment for your specific task.
Caption: PPE selection workflow based on task-specific hazards.
Decontamination and Disposal Plan
A systematic approach to waste management is crucial for maintaining a safe and compliant laboratory.[7]
Spill Cleanup
-
Solid Spills: For small spills, gently sweep or wipe up the powder, avoiding dust creation. Place the material in a sealed container labeled for waste disposal.
-
Liquid Spills: Absorb spills with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Collect the contaminated absorbent into a sealed container for disposal.
Disposal of Contaminated PPE
-
Gloves: Dispose of used or contaminated gloves in the designated laboratory waste bin.
-
Lab Coats: If grossly contaminated, the lab coat should be professionally laundered or disposed of according to your institution's hazardous waste guidelines.
Disposal of Waste Chemical and Empty Containers
The guiding principle is to adhere to your institution's Environmental Health and Safety (EHS) policies and all local, state, and federal regulations.[8]
-
Waste Segregation: Although not classified as hazardous, it is good practice to collect waste Methyl 2-O-mannopyranosyl-mannopyranoside and its solutions in a dedicated, clearly labeled waste container.[9][10] Do not mix with incompatible waste streams like strong acids or oxidizers.[1][7]
-
Labeling: All waste containers must be clearly labeled with the full chemical name and approximate concentration.[7][9]
-
Empty Containers: A container that held Methyl 2-O-mannopyranosyl-mannopyranoside is considered "empty" after it has been triple-rinsed with a suitable solvent (like water).[11] The rinsate should be collected and disposed of as chemical waste. After rinsing and removal or defacing of the original label, the container may be disposed of in the appropriate glass or plastic recycling bin.[9][11]
By integrating these safety protocols into your daily laboratory operations, you foster a culture of safety and ensure the integrity of your research. While Methyl 2-O-mannopyranosyl-mannopyranoside is a low-hazard compound, disciplined adherence to these fundamental practices is the hallmark of a professional scientist.
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- SAFETY DATA SHEET - Methyl-Alpha-D-Mannopyranoside. Fisher Scientific.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
